3-Methylsulfinylphenylboronic acid
Description
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Properties
IUPAC Name |
(3-methylsulfinylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO3S/c1-12(11)7-4-2-3-6(5-7)8(9)10/h2-5,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLPYIANRLXCDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659959 | |
| Record name | [3-(Methanesulfinyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1056475-66-1 | |
| Record name | [3-(Methanesulfinyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methylsulfinylphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
3-Methylsulfinylphenylboronic acid CAS number
An In-depth Technical Guide to 3-Methylsulfinylphenylboronic Acid
This guide provides a comprehensive technical overview of this compound, a versatile reagent in modern organic synthesis and drug discovery. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the synthesis, properties, and critical applications of this compound, grounding theoretical concepts in practical, field-proven methodologies.
Introduction and Strategic Importance
This compound (CAS No. 1056475-66-1) is an organoboron compound featuring both a boronic acid and a methylsulfinyl (sulfoxide) functional group.[1] This unique combination makes it a valuable building block for introducing a sulfoxide-substituted phenyl ring into complex molecules. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a foundational method for forging carbon-carbon bonds.[2][3][4]
The methylsulfinyl group, on the other hand, is a key pharmacophore in medicinal chemistry. As a hydrogen bond acceptor and a polar group, it can significantly enhance the aqueous solubility and metabolic stability of drug candidates, and favorably modulate interactions with biological targets.[5] Therefore, this compound serves as a critical bridge, enabling the direct installation of this desirable functionality into pharmaceutical scaffolds.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1056475-66-1 | [1] |
| Molecular Formula | C₇H₉BO₃S | [1][6] |
| Molecular Weight | 184.02 g/mol | [1] |
| Appearance | Typically a white to off-white solid | N/A |
| SMILES | CS(=O)c1cccc(c1)B(O)O | [6] |
| InChI Key | XYLPYIANRLXCDW-UHFFFAOYSA-N | [6] |
Spectroscopic Data Interpretation:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the sulfinyl group, and the acidic protons of the boronic acid hydroxyl groups. The aromatic signals will appear in the downfield region (typically δ 7.0-8.5 ppm), the methyl singlet around δ 2.5-3.0 ppm, and the B(OH)₂ protons as a broad singlet that can be exchangeable with D₂O.
-
¹³C NMR: The carbon spectrum will display characteristic peaks for the six aromatic carbons and one methyl carbon. The carbon atom attached to the boron (C-B) can sometimes be broadened due to the quadrupolar relaxation of the boron nucleus, a key diagnostic feature.
-
Mass Spectrometry (MS): In its pure form, the compound may be challenging to analyze by standard electron ionization (EI) due to its polarity and thermal lability. Electrospray ionization (ESI) is often more suitable, where the molecular ion peak [M-H]⁻ at m/z 183.03 or [M+H]⁺ at m/z 185.04 would be expected.[6] Dehydration to form the cyclic boroxine trimer is a common observation in mass spectrometry and during storage.
Synthesis and Purification: A Validated Workflow
The synthesis of aryl boronic acids often involves a halogen-metal exchange followed by quenching with a boron electrophile. The following protocol describes a reliable, multi-step synthesis pathway starting from 3-bromothioanisole.
Diagram: Synthesis Workflow
Caption: General synthetic pathway for this compound.
Step-by-Step Experimental Protocol
Step 1: Oxidation of 3-Bromothioanisole
-
Dissolve 3-bromothioanisole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0°C using an ice-water bath.
-
Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) in DCM dropwise. Causality: Performing the addition at 0°C controls the exothermicity of the oxidation and minimizes over-oxidation to the corresponding sulfone.
-
Stir the reaction at 0°C for 1-2 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding aqueous sodium thiosulfate solution to destroy excess peroxide, followed by washing with aqueous sodium bicarbonate to remove m-chlorobenzoic acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-bromo-phenyl methyl sulfoxide. This intermediate is often used directly in the next step.
Step 2: Borylation
-
Set up a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).
-
Dissolve the 3-bromo-phenyl methyl sulfoxide (1.0 eq) from the previous step in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78°C using a dry ice/acetone bath. Causality: This low temperature is critical to ensure rapid halogen-metal exchange while preventing the highly reactive organolithium intermediate from undergoing side reactions, such as reaction with the sulfoxide group.
-
Add n-butyllithium (n-BuLi, ~1.1 eq) dropwise, maintaining the temperature at -78°C. A color change is typically observed.
-
Stir for 30-60 minutes at -78°C.
-
Slowly add triisopropyl borate (B(O-iPr)₃, ~1.2 eq). Causality: The borate ester acts as the boron electrophile. The bulky isopropyl groups help prevent the formation of undesired over-addition products.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding aqueous HCl (e.g., 1M). This hydrolyzes the boronate ester to the desired boronic acid.
-
Extract the product into an organic solvent like ethyl acetate.
-
Dry the organic layer, concentrate, and purify the crude product. Purification is typically achieved by recrystallization from a suitable solvent system (e.g., water/acetonitrile) or by silica gel column chromatography.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures. This reaction is a cornerstone of modern pharmaceutical synthesis due to its mild conditions and high functional group tolerance.[4]
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki Coupling with an Aryl Bromide
Materials:
-
This compound (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., Dioxane/Water or Toluene/Ethanol/Water mixture)
Procedure:
-
To a flask, add the aryl bromide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Causality: The Pd(0) catalyst is oxygen-sensitive. Removing air prevents its deactivation through oxidation.
-
Add the solvent mixture, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound. Self-Validation: The purity of the final product should be confirmed by NMR and MS analysis to ensure complete removal of catalyst and unreacted starting materials.
Role in Drug Discovery and Development
The incorporation of boronic acids into drug discovery pipelines has expanded significantly since the FDA approval of the proteasome inhibitor Bortezomib (Velcade).[7][8][9] Boronic acids can act as transition-state analogues, forming reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites.
This compound is particularly attractive because it combines the bio-activity of the boronic acid with the favorable drug-like properties conferred by the sulfoxide group:
-
Improved Solubility: The polar sulfoxide group can enhance the aqueous solubility of a lead compound, which is critical for oral bioavailability.[5]
-
Metabolic Stability: The sulfur atom in the sulfoxide is less prone to metabolic oxidation compared to a thioether (sulfide).[5]
-
Hydrogen Bonding: The sulfoxide oxygen is a strong hydrogen bond acceptor, enabling potent interactions with protein targets.
This reagent is therefore a powerful tool for structure-activity relationship (SAR) studies, allowing chemists to probe the effects of introducing a polar, hydrogen-bonding group at a specific position on a molecular scaffold.[5]
References
- 1. 1056475-66-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. namiki-s.co.jp [namiki-s.co.jp]
- 6. PubChemLite - this compound (C7H9BO3S) [pubchemlite.lcsb.uni.lu]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
3-Methylsulfinylphenylboronic acid molecular weight
An In-Depth Technical Guide to 3-Methylsulfinylphenylboronic Acid: Properties, Synthesis, and Applications
Introduction
This compound is a specialized organoboron reagent that has garnered significant interest within the realms of organic synthesis and medicinal chemistry. As a bifunctional molecule, it features a boronic acid group, renowned for its utility in palladium-catalyzed cross-coupling reactions, and a methylsulfinyl moiety, which can modulate physicochemical properties such as solubility, polarity, and metabolic stability. This unique combination makes it a valuable building block for the construction of complex molecular architectures, particularly in the development of novel pharmaceutical agents and advanced materials.[1]
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a detailed examination of the core properties of this compound, including its precise molecular weight, outlines robust protocols for its synthesis and application, and explores its significance in modern synthetic strategies. The content is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for both practical application and innovative research.
Core Physicochemical Properties
A precise understanding of a reagent's fundamental properties is paramount for its effective use. This section details the key identifiers and characteristics of this compound.
Molecular Weight and Formula
The cornerstone of any chemical entity's quantitative analysis is its molecular weight. For this compound, this is derived from its molecular formula, C₇H₉BO₃S .[2]
-
Average Molecular Weight (Formula Weight): 184.02 g/mol .[2] This value is calculated using the weighted average of the natural abundances of the isotopes of each element. It is the standard value used for stoichiometric calculations in the laboratory.
-
Monoisotopic Mass: 184.03654 Da.[3] This value is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O, ¹¹B, ³²S). It is the value of primary importance in high-resolution mass spectrometry for accurate mass determination of the molecular ion.
Data Summary Table
The essential quantitative and qualitative data for this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉BO₃S | [2] |
| Molecular Weight | 184.02 g/mol | [2] |
| CAS Number | 1056475-66-1 | [2] |
| Appearance | Off-white to white solid | [2] |
| SMILES String | CS(=O)c1cccc(c1)B(O)O | [3] |
| InChI Key | XYLPYIANRLXCDW-UHFFFAOYSA-N | [3] |
| Storage Conditions | 2-8°C, store under inert gas (Nitrogen) | [2] |
Structural Distinction: Sulfinyl vs. Sulfonyl
For researchers in the field, it is critical to distinguish this compound from its oxidized counterpart, 3-(Methylsulfonyl)phenylboronic acid. The sulfinyl group (-SO-) and the sulfonyl group (-SO₂-) confer different electronic and steric properties to the molecule.
-
This compound: (C₇H₉BO₃S), MW = 184.02 g/mol
-
3-(Methylsulfonyl)phenylboronic acid: (C₇H₉BO₄S), MW = 200.02 g/mol [4]
The presence of an additional oxygen atom in the sulfonyl derivative significantly increases the molecular weight and alters its properties as a hydrogen bond acceptor and its overall polarity. Careful verification of the starting material via analytical techniques like mass spectrometry is essential to prevent unintended outcomes in synthesis.
Synthesis and Purification
The synthesis of arylboronic acids typically proceeds via the borylation of an organometallic intermediate, which is itself generated from a corresponding aryl halide. This well-established methodology can be adapted for the preparation of this compound.
Synthetic Rationale and Strategy
The most logical retrosynthetic pathway involves the formation of the C-B bond by reacting an organolithium species with a borate ester. The organolithium is generated from the corresponding aryl bromide, in this case, 3-bromophenyl methyl sulfoxide. This choice is predicated on the high reactivity of organolithium reagents, which allows the reaction to proceed at very low temperatures, thus preserving thermally sensitive functional groups. An inert atmosphere is crucial to prevent quenching of the highly reactive organolithium intermediate by atmospheric oxygen or moisture.
Detailed Synthesis Protocol
This protocol describes a representative lab-scale synthesis of this compound.
-
Reaction Setup:
-
A three-neck round-bottom flask is flame-dried under vacuum and allowed to cool under a positive pressure of dry nitrogen.
-
Equip the flask with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum for reagent addition.
-
-
Starting Material Preparation:
-
Dissolve 3-bromophenyl methyl sulfoxide (1.0 equiv) in anhydrous tetrahydrofuran (THF) in the reaction flask.
-
-
Lithiation:
-
Cool the solution to -78 °C using a dry ice/acetone bath. The low temperature is critical to prevent side reactions and decomposition of the organolithium intermediate.
-
Slowly add n-butyllithium (1.1 equiv, solution in hexanes) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium species.
-
-
Borylation:
-
In a separate, dry flask, dissolve triisopropyl borate (1.5 equiv) in anhydrous THF.
-
Add the triisopropyl borate solution to the aryllithium mixture dropwise at -78 °C. This step forms the boronate ester intermediate.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1N hydrochloric acid (HCl), adjusting the pH to ~5-6.[5] This hydrolyzes the boronate ester to the desired boronic acid.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure. The crude solid can be purified by recrystallization or by slurrying in a non-polar solvent like n-hexane to yield the final product.[5]
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Key Applications in Research & Development
The utility of this compound is most prominently demonstrated in its application as a versatile coupling partner in the synthesis of biaryl and heteroaryl structures.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for carbon-carbon bond formation in modern organic chemistry.[6] It involves the palladium-catalyzed reaction between an organoboron compound (like this compound) and an organic halide or triflate.[7][8]
Mechanistic Insight: The reaction proceeds through a well-defined catalytic cycle. A key step is transmetalation, where the organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species, which facilitates the transfer.[7]
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation: In a reaction vessel, combine the aryl halide (e.g., 4-bromopyridine, 1.0 equiv), this compound (1.2 equiv), and a base (e.g., potassium carbonate, 2.0 equiv).
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv). The choice of catalyst and ligand is critical and can be optimized for specific substrates.
-
Solvent and Degassing: Add a solvent system, typically a mixture of an organic solvent (like 1,4-dioxane or DME) and water. Degas the mixture thoroughly by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.
Role in Medicinal Chemistry and Drug Discovery
Boronic acids are a privileged structural class in medicinal chemistry, famously exemplified by the proteasome inhibitor drug Bortezomib (Velcade®).[9] The boron atom can form reversible covalent bonds with serine residues in enzyme active sites, leading to potent and specific inhibition.
The 3-methylsulfinylphenyl scaffold itself offers several advantages:
-
Modulation of Properties: The sulfoxide group is a hydrogen bond acceptor and can improve aqueous solubility and cell permeability.
-
Metabolic Handle: The sulfur atom can be a site for metabolic oxidation or reduction, providing a means to tune the pharmacokinetic profile of a drug candidate.
-
Vectorial Orientation: The meta-substitution pattern provides a distinct three-dimensional vector for orienting substituents to probe interactions within a protein binding pocket.
Conceptual Application: Kinase Inhibitor Design
Many kinase inhibitors target the ATP-binding pocket of the enzyme.[10] A hypothetical inhibitor designed using this compound could utilize the phenyl ring to establish key hydrophobic interactions, while the methylsulfinyl group could engage in hydrogen bonding with the protein backbone, enhancing binding affinity and selectivity.
Caption: Conceptual inhibition of a kinase signaling pathway by a drug candidate.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound before its use in synthesis. A common feature of boronic acids is their tendency to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[11] This equilibrium can lead to broadened peaks in NMR spectra and should be considered during analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals would include aromatic protons in the range of 7.0-8.5 ppm, a singlet for the methyl group (-SCH₃) around 2.5-3.0 ppm, and a broad singlet for the boronic acid hydroxyl protons (-B(OH)₂) which is exchangeable with D₂O.
-
¹³C NMR: Aromatic carbons would appear in the 120-145 ppm region. The carbon atom directly attached to the boron can sometimes be difficult to observe or appear broadened due to quadrupolar relaxation from the boron nucleus.[11]
Infrared (IR) Spectroscopy
Key vibrational modes to identify include:
-
A strong, broad O-H stretching band for the B(OH)₂ group, typically in the 3200-3400 cm⁻¹ region.
-
Aromatic C-H stretching just above 3000 cm⁻¹.
-
A strong S=O stretching band for the sulfoxide group, typically found around 1050 cm⁻¹.
Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) is commonly used.
-
Expected Ions: In positive mode ESI-MS, one might observe the protonated molecule [M+H]⁺. In high-resolution MS (HRMS), the measured mass should correspond to the calculated monoisotopic mass (184.03654 Da) within a narrow tolerance (e.g., <5 ppm), confirming the elemental composition.
Conclusion
This compound stands out as a highly valuable and versatile reagent for the modern synthetic chemist. With a precise molecular weight of 184.02 g/mol , its utility is anchored in its capacity to participate in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling. Beyond its synthetic utility, the presence of the methylsulfinyl group provides a strategic tool for modulating the biological and physical properties of target molecules, making it particularly relevant for professionals in drug discovery and development. The protocols and data presented in this guide provide a solid foundation for the effective and innovative application of this important chemical building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1056475-66-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. PubChemLite - this compound (C7H9BO3S) [pubchemlite.lcsb.uni.lu]
- 4. 3-(Methylsulfonyl)phenylboronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Synthesis of 3-Methylsulfinylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Phenylboronic Acids in Modern Drug Discovery
Phenylboronic acids and their derivatives have emerged as indispensable tools in contemporary medicinal chemistry and drug development. Their unique ability to participate in a wide array of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, has positioned them as critical building blocks for the synthesis of complex organic molecules. The boronic acid moiety, while generally stable and exhibiting low toxicity, can form reversible covalent bonds with diols, a feature that has been ingeniously exploited in the design of sensors and drug delivery systems. The introduction of various substituents onto the phenyl ring allows for the fine-tuning of steric and electronic properties, profoundly influencing the biological activity and pharmacokinetic profiles of the resulting compounds.
The 3-methylsulfinylphenylboronic acid, in particular, is a valuable synthon due to the presence of the chiral sulfoxide group. This functional group can engage in hydrogen bonding and dipole-dipole interactions, potentially enhancing the binding affinity and selectivity of a drug candidate for its biological target. This guide provides a comprehensive overview of a reliable and efficient synthetic route to this compound, detailing the underlying chemical principles and offering practical, field-tested protocols.
Synthetic Strategy: A Two-Step Approach
The most logical and efficient pathway to this compound involves a two-step sequence starting from a readily available precursor:
-
Synthesis of 3-(Methylthio)phenylboronic Acid: This initial step establishes the core structure of the molecule, incorporating the thioether and boronic acid functionalities.
-
Selective Oxidation: The thioether is then carefully oxidized to the desired sulfoxide, a transformation that requires precise control to prevent over-oxidation to the corresponding sulfone.
This strategy is depicted in the following workflow diagram:
Figure 1: Overall synthetic workflow.
Part 1: Synthesis of 3-(Methylthio)phenylboronic Acid
The synthesis of arylboronic acids from their corresponding aryl halides is a cornerstone of organoboron chemistry. The most common and reliable method involves a lithium-halogen exchange followed by quenching with a trialkyl borate.
Reaction Mechanism
The reaction proceeds via the formation of an aryllithium intermediate, which is a potent nucleophile. This intermediate readily attacks the electrophilic boron atom of the trialkyl borate, forming a boronate ester. Subsequent acidic workup hydrolyzes the ester to yield the desired boronic acid.
Figure 2: Mechanism of Borylation.
Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |
| 3-Bromothioanisole | 203.10 | 1.535 | 10.15 g | 50 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | - | 200 mL | - |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 0.68 | 44 mL | 110 mmol |
| Triisopropyl Borate | 188.08 | 0.815 | 14.1 g (17.3 mL) | 75 mmol |
| 2 M Hydrochloric Acid | - | - | As needed | - |
| Diethyl Ether | - | - | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | - | As needed | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-bromothioanisole (10.15 g, 50 mmol) and anhydrous THF (150 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 44 mL, 110 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
In a separate flask, dissolve triisopropyl borate (14.1 g, 75 mmol) in anhydrous THF (50 mL).
-
Add the triisopropyl borate solution to the aryllithium solution at -78 °C via cannula or dropping funnel over 20 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude 3-(methylthio)phenylboronic acid by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes).
Part 2: Selective Oxidation to this compound
The selective oxidation of a thioether to a sulfoxide in the presence of a boronic acid requires a mild and chemoselective oxidant to avoid over-oxidation to the sulfone and decomposition of the boronic acid moiety. Hydrogen peroxide in acetic acid is an effective and environmentally benign system for this transformation.
Causality in Reagent Selection
-
Hydrogen Peroxide (H₂O₂): A "green" oxidant, with water as the only byproduct. Its reactivity can be modulated by the choice of solvent and catalyst.
-
Acetic Acid: Acts as a solvent and a catalyst, protonating the hydrogen peroxide to form a more electrophilic oxidizing species, thereby facilitating the nucleophilic attack by the sulfur atom of the thioether.
-
Controlled Stoichiometry and Temperature: Using a slight excess of hydrogen peroxide and maintaining a low reaction temperature are crucial to favor the formation of the sulfoxide and minimize the production of the sulfone byproduct.
Figure 3: Proposed Mechanism of Selective Oxidation.
Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |
| 3-(Methylthio)phenylboronic Acid | 168.02 | - | 8.4 g | 50 mmol |
| Glacial Acetic Acid | 60.05 | 1.049 | 100 mL | - |
| Hydrogen Peroxide (30% aq. solution) | 34.01 | 1.11 | 5.7 mL | 55 mmol |
| Saturated Sodium Bicarbonate Solution | - | - | As needed | - |
| Ethyl Acetate | - | - | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous Sodium Sulfate | - | - | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 3-(methylthio)phenylboronic acid (8.4 g, 50 mmol) in glacial acetic acid (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 30% aqueous hydrogen peroxide (5.7 mL, 55 mmol) dropwise over 15 minutes, ensuring the internal temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) to ensure complete consumption of the starting material and minimal formation of the sulfone byproduct.
-
Once the reaction is complete, carefully quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a test with starch-iodide paper is negative.
-
Neutralize the acetic acid by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., a mixture of acetone and water or ethanol and water) or by column chromatography on silica gel. For challenging purifications, silica gel pre-treated with boric acid can be employed to minimize degradation of the boronic acid.
Characterization of this compound
The structure and purity of the final product should be confirmed by standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group of the sulfoxide, and the hydroxyl protons of the boronic acid. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the sulfoxide and boronic acid groups. The methyl protons of the sulfoxide will appear as a singlet, typically in the range of 2.5-3.0 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR will provide information on the number and types of carbon atoms in the molecule.
-
¹¹B NMR Spectroscopy: This technique is particularly useful for characterizing boronic acids, with the chemical shift being indicative of the coordination state of the boron atom.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product.
-
Melting Point (MP): A sharp melting point is indicative of a pure compound.
Safety and Handling
-
n-Butyllithium: Highly pyrophoric and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon) and use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.
-
Hydrogen Peroxide (30%): A strong oxidizer. Avoid contact with skin and eyes.
-
Glacial Acetic Acid: Corrosive. Handle in a well-ventilated fume hood.
-
General Precautions: Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling chemicals. Perform all reactions in a well-ventilated fume hood.
Conclusion
The synthesis of this compound can be reliably achieved through a two-step process involving the borylation of 3-bromothioanisole followed by the selective oxidation of the resulting 3-(methylthio)phenylboronic acid. Careful control of reaction conditions, particularly during the oxidation step, is paramount to ensure a high yield and purity of the final product. This in-depth guide provides the necessary theoretical background and practical protocols to enable researchers to successfully synthesize this valuable building block for application in drug discovery and development.
3-Methylsulfinylphenylboronic acid structural information
An In-Depth Technical Guide to 3-Methylsulfinylphenylboronic Acid: Synthesis, Characterization, and Application
Introduction
In the landscape of modern medicinal chemistry and materials science, arylboronic acids stand out as exceptionally versatile building blocks. Their prominence is largely due to their central role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the construction of carbon-carbon bonds. Beyond this cornerstone application, the boronic acid moiety offers unique opportunities for designing sensors and stimuli-responsive materials.
This guide focuses on This compound , a bifunctional reagent of increasing interest. This molecule uniquely combines the well-established reactivity of an arylboronic acid with the distinct chemical properties of a sulfoxide group. The sulfoxide moiety is not merely a passenger; its polarity, hydrogen bond accepting capability, and potential for stereogenicity introduce additional layers of functionality that can be exploited in drug design and materials engineering.
This document serves as a technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data to provide a Senior Application Scientist's perspective on the practical synthesis, characterization, and utilization of this compound, emphasizing the causal relationships that underpin key methodological choices.
Compound Profile and Physicochemical Properties
This compound is a solid, off-white compound that serves as a stable and reliable reagent in various synthetic applications. Its structural and physical properties are summarized below.
Chemical Structure
Caption: Chemical structure of this compound.
Properties Table
| Property | Value | Reference |
| CAS Number | 1056475-66-1 | [1] |
| Molecular Formula | C₇H₉BO₃S | [1][2][3] |
| Molecular Weight | 184.02 g/mol | [1][3] |
| Appearance | Off-white solid | [1] |
| Storage Conditions | 2-8°C, under inert nitrogen atmosphere | [1] |
| SMILES String | CS(=O)c1cccc(c1)B(O)O | [3] |
| InChI Key | XYLPYIANRLXCDW-UHFFFAOYSA-N | [3] |
Synthesis and Purification
Proposed Synthetic Workflow
The proposed synthesis is a two-step process starting from 3-bromothioanisole:
-
Borylation: Conversion of 3-bromothioanisole to 3-(methylthio)phenylboronic acid via a lithium-halogen exchange followed by quenching with a borate ester.
-
Selective Oxidation: Controlled oxidation of the sulfide to the target sulfoxide, carefully avoiding over-oxidation to the sulfone.[4][5]
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Step 2: Selective Oxidation of 3-(Methylthio)phenylboronic acid
-
Rationale: Direct oxidation of the sulfide precursor is the most convergent approach. Using hydrogen peroxide in acetic acid is a "green" and effective method that provides high selectivity for the sulfoxide over the sulfone when the stoichiometry and temperature are controlled.[5] The acetic acid acts as both a solvent and a catalyst, activating the H₂O₂.
-
Procedure:
-
To a solution of 3-(methylthio)phenylboronic acid (1.0 eq) in glacial acetic acid (5-10 mL per gram of substrate), add 30% aqueous hydrogen peroxide (1.1 eq) dropwise at 0-5°C (ice bath).
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by pouring it into a cold, saturated aqueous solution of sodium sulfite to destroy any excess peroxide.
-
Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an ethyl acetate/hexane mixture to afford pure this compound.
-
Spectroscopic Characterization (Expected)
Proper characterization is essential to confirm the identity and purity of the synthesized compound. Boronic acids can present challenges in NMR spectroscopy due to the formation of cyclic anhydride trimers (boroxines), which can lead to broad peaks or multiple sets of signals.[1]
-
Expertise Insight: To obtain sharp, interpretable NMR spectra, it is advisable to run the sample in a solvent that breaks up these oligomers, such as deuterated methanol (CD₃OD) or by adding a few drops of D₂O to a DMSO-d₆ sample.[1] This will cause the B(OH)₂ protons to exchange with the solvent, leading to their disappearance from the ¹H NMR spectrum, but will simplify the aromatic region.
¹H NMR (400 MHz, CD₃OD)
-
Aromatic Protons (δ 7.5-8.2 ppm): Expect four protons in the aromatic region. The substitution pattern should give rise to a complex multiplet. The proton ortho to the boronic acid and meta to the sulfoxide will likely be the most downfield.
-
Methyl Protons (δ ~2.7 ppm): A sharp singlet corresponding to the three protons of the methylsulfinyl group (S(=O)CH₃). The chemical shift is downfield compared to a simple thioether due to the deshielding effect of the oxygen atom.[6][7]
-
Boronic Acid Protons (B(OH)₂): This signal will be absent in CD₃OD due to solvent exchange.
¹³C NMR (100 MHz, CD₃OD)
-
Aromatic Carbons (δ 120-150 ppm): Expect six signals for the aromatic carbons, although the C-B signal can be broad or have a lower intensity.
-
Methyl Carbon (δ ~44 ppm): A single resonance for the methyl carbon of the sulfoxide group.[6]
FT-IR (ATR)
-
O-H Stretch (3200-3600 cm⁻¹): A broad band characteristic of the hydroxyl groups of the boronic acid.
-
S=O Stretch (1030-1070 cm⁻¹): A strong, sharp absorption characteristic of the sulfoxide group.
-
B-O Stretch (~1350 cm⁻¹): A strong stretch associated with the boron-oxygen bond.
Key Applications and Reaction Protocols
The primary utility of this compound is as a coupling partner in Suzuki-Miyaura reactions to introduce the 3-(methylsulfinyl)phenyl moiety into target molecules.
The Suzuki-Miyaura Cross-Coupling Reaction
This reaction is a robust method for forming biaryl compounds and is a cornerstone of pharmaceutical synthesis.[8][9] The sulfoxide group is generally stable under these reaction conditions and does not interfere with the catalytic cycle.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Suzuki-Miyaura Coupling
-
Rationale: This protocol employs a standard palladium catalyst (Pd(PPh₃)₄), a common inorganic base (K₂CO₃), and a polar aprotic solvent system suitable for dissolving the reactants. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[11]
-
Procedure:
-
To an oven-dried reaction flask, add the aryl halide (e.g., 4-bromoanisole, 1.0 eq), this compound (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03-0.05 eq).
-
Add a degassed solvent mixture, for example, a 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 80-100°C and stir until TLC or LC-MS analysis indicates complete consumption of the aryl halide.
-
Cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
-
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
-
Trustworthiness: The following safety information is synthesized from supplier safety data sheets (SDS) and should be considered authoritative. Always consult the specific SDS for the material you are handling.
-
Hazard Classifications: [3]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed (H302).
-
Skin Irritation (Category 2): Causes skin irritation (H315).
-
Serious Eye Damage (Category 1): Causes serious eye damage (H318).
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation (H335).
-
-
Handling Precautions:
-
Work in a well-ventilated fume hood to avoid inhaling dust.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses with side shields or goggles.
-
Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.
-
Wash hands thoroughly after handling.
-
-
Storage:
Conclusion
This compound is a valuable synthetic intermediate that provides a reliable means of incorporating a functionalized phenyl ring into complex molecules. Its utility is centered on the robust and predictable Suzuki-Miyaura cross-coupling reaction. The presence of the sulfoxide group offers a secondary point of functionality, potentially influencing solubility, acting as a hydrogen bond acceptor in biological contexts, or serving as a handle for further chemical modification. By understanding the principles behind its synthesis, characterization, and reactivity, researchers can effectively leverage this bifunctional building block to advance projects in drug discovery, materials science, and organic synthesis.
References
- 1. reddit.com [reddit.com]
- 2. Sulfoxide formation from methionine or its sulfide analogs during aerobic oxidation of sulfite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
Physical properties of arylboronic acids
An In-Depth Technical Guide to the Physical Properties of Arylboronic Acids for Drug Development Professionals
Introduction
Arylboronic acids have emerged from the realm of synthetic organic chemistry to become a cornerstone in modern drug development.[1] Their unique ability to form reversible covalent bonds with diols has positioned them as potent inhibitors for a range of enzymes, while their role in the Nobel Prize-winning Suzuki-Miyaura reaction has made them indispensable for constructing complex molecular architectures.[2][3] However, the journey of an arylboronic acid from a promising lead compound to a viable therapeutic is paved with challenges related to its inherent physical properties.
As a Senior Application Scientist, I have frequently observed that a comprehensive understanding of these properties is the critical determinant for success. Issues in stability, solubility, and solid-state form can derail an otherwise promising drug candidate. This guide is designed to provide researchers, scientists, and drug development professionals with a deep, practical understanding of the core physical characteristics of arylboronic acids. We will move beyond simple definitions to explore the causality behind their behavior, offering field-proven insights and validated protocols to empower you to anticipate and overcome the unique formulation and handling challenges presented by this important class of molecules.
Acidity and pKa: The Key to Biological Interaction
The acidity of an arylboronic acid, quantified by its pKa, is arguably its most critical physical property in a biological context. It governs the equilibrium between the neutral, trigonal planar species and the anionic, tetrahedral boronate, which is the form that predominantly interacts with biological targets.
The Lewis Acidity of Arylboronic Acids
Unlike carboxylic acids, which are Brønsted acids that donate a proton, arylboronic acids are Lewis acids. They accept a hydroxide ion from water to form a tetrahedral boronate species.[4][5] This equilibrium is fundamental to their mechanism of action and their physical behavior in aqueous environments. The neutral form is more lipophilic, while the charged boronate form generally exhibits higher aqueous solubility.
Factors Influencing pKa
The pKa of an arylboronic acid is not a fixed value but is highly sensitive to its chemical environment.
-
Electronic Effects: The electronic nature of substituents on the aryl ring significantly modulates acidity. Electron-withdrawing groups (e.g., -CF₃, -NO₂) stabilize the anionic boronate form, leading to a lower pKa (stronger acid).[6][7] Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) destabilize the anion, resulting in a higher pKa. These effects can be quantitatively correlated using Hammett plots.[8][9]
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence the pKa by differentially solvating the neutral acid and the charged boronate.
Interaction with Diols and Polyols: A Game-Changer for Acidity
A defining feature of arylboronic acids is their ability to react reversibly with 1,2- or 1,3-diols (including sugars and polyols like mannitol) to form cyclic boronate esters.[10][11] This interaction is central to their use as saccharide sensors and enzyme inhibitors. Critically, the formation of these esters dramatically increases the acidity of the boron center, lowering the apparent pKa by 3 to 3.5 units.[4][10][11] This pKa shift is a crucial consideration in drug formulation; for instance, adding mannitol to a formulation can increase the solubility of a boronic acid drug by favoring the formation of the more soluble boronate ester at physiological pH.[12][13]
Data Presentation: pKa of Substituted Phenylboronic Acids
The following table summarizes the experimental pKa values for a selection of substituted phenylboronic acids, illustrating the impact of electronic effects.
| Substituent (Position) | pKa Value | Reference |
| H | 8.76 - 8.90 | [6][9][14] |
| 4-Methoxy (-OCH₃) | 9.20 | [12] |
| 4-Methyl (-CH₃) | 9.17 | [9] |
| 4-Fluoro (-F) | 8.22 | [7] |
| 4-Chloro (-Cl) | 8.15 | [9] |
| 4-Formyl (-CHO) | 7.55 | [13] |
| 4-Trifluoromethyl (-CF₃) | 7.55 | [7] |
| 4-Cyano (-CN) | 7.42 | [9] |
| 4-Nitro (-NO₂) | 6.98 | [9] |
| 3-Nitro (-NO₂) | 7.20 | [9] |
Visualization: Arylboronic Acid Equilibria
Caption: Equilibria of Arylboronic Acid in Solution.
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
This protocol provides a robust method for determining the pKa of an arylboronic acid, leveraging the change in UV absorbance between the neutral and ionized forms.
-
Preparation of Buffers: Prepare a series of buffer solutions (e.g., phosphate, borate) with known pH values, covering a range from approximately pKa - 2 to pKa + 2. Ensure the ionic strength is kept constant across all buffers.
-
Stock Solution Preparation: Prepare a concentrated stock solution of the arylboronic acid in a suitable solvent (e.g., DMSO, methanol).
-
Sample Preparation: For each pH buffer, prepare a sample by adding a small, constant volume of the stock solution to the buffer. The final concentration should be such that the maximum absorbance is within the linear range of the spectrophotometer (typically < 1.5 AU).
-
UV-Vis Measurement: Record the UV-Vis spectrum (e.g., from 200-400 nm) for each sample at a constant temperature.
-
Data Analysis:
-
Identify a wavelength where the difference in absorbance between the fully protonated and fully deprotonated species is maximal.
-
Plot the absorbance at this wavelength against the pH of the buffer.
-
Fit the data to the Henderson-Hasselbalch equation (or a suitable sigmoidal curve). The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.
-
-
Self-Validation: The accuracy of this method relies on the purity of the compound and the precise measurement of pH. Calibrate the pH meter with standard buffers before use. Run a blank for each buffer solution to correct for background absorbance.
Stability and Degradation Pathways
Arylboronic acids are susceptible to several degradation pathways that must be understood and controlled to ensure the quality and shelf-life of both the active pharmaceutical ingredient (API) and the final drug product.
Dehydration and Boroxine Formation
In the solid state or in anhydrous solvents, three molecules of a boronic acid can undergo dehydration to form a six-membered cyclic anhydride known as a boroxine.[15][16] This process is often driven by heat and is reversible.[16][17]
-
Causality: The formation of a boroxine can significantly alter the physical properties of the material, including its solubility and dissolution rate.
-
Trustworthiness: The presence of boroxine can be considered an impurity. It is crucial to recognize that this equilibrium is dynamic; upon exposure to water, boroxines typically hydrolyze rapidly back to the monomeric boronic acid.[18][19] This rapid hydrolysis means that boroxine formation is a critical parameter to control during manufacturing and storage but may be less of a concern for bioavailability in aqueous physiological environments.[13]
Protodeboronation
Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[20] This irreversible degradation pathway is a significant concern, especially under the basic conditions often used in cross-coupling reactions or during formulation at high pH.[21] The susceptibility to protodeboronation is highly dependent on the electronic properties of the aryl ring, with electron-deficient arenes being more prone to this degradation.[20]
Oxidative Degradation
The empty p-orbital on the boron atom makes it susceptible to nucleophilic attack by reactive oxygen species (ROS), such as hydrogen peroxide.[22] This leads to an oxidative C-B bond cleavage, converting the arylboronic acid into the corresponding phenol and boric acid.[22] This pathway is particularly relevant in biological systems and for the long-term storage of materials where exposure to air and light can generate peroxides.
Visualization: Key Degradation Pathways
Caption: Major degradation pathways for arylboronic acids.
Experimental Protocol: Monitoring Boroxine Formation and Hydrolysis by ¹H NMR
This protocol allows for the quantification of boroxine content and the kinetics of its hydrolysis.
-
Sample Preparation for Boroxine Content: Dissolve a precisely weighed amount of the arylboronic acid sample in an anhydrous deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Use a long relaxation delay (D1) to ensure full relaxation of all protons for accurate integration.
-
Data Analysis: Identify distinct proton signals for the monomeric boronic acid (B(OH)₂ protons, if visible) and the boroxine. The ratio of the integrals of these characteristic signals can be used to determine the molar ratio of monomer to trimer.
-
Hydrolysis Kinetics:
-
Dissolve the sample in an anhydrous deuterated solvent as above.
-
Acquire an initial spectrum to determine the starting monomer/boroxine ratio.
-
Inject a known amount of D₂O into the NMR tube.
-
Immediately begin acquiring a series of ¹H NMR spectra over time.
-
Monitor the decrease in the integral of the boroxine signals and the corresponding increase in the monomer signals to determine the rate of hydrolysis.
-
-
Self-Validation: The choice of an anhydrous solvent is critical for the initial measurement. Use of an internal standard with a known concentration can improve the accuracy of quantification.
Solubility: A Critical Hurdle in Formulation
Poor solubility is a common challenge in drug development, and arylboronic acids are no exception. Their solubility profile is complex, being influenced by pH, the solvent system, and their ability to form esters or anhydrides.
Aqueous Solubility
Generally, arylboronic acids exhibit low solubility in neutral water.[23][24] This is because the neutral molecule, while having polar hydroxyl groups, also possesses a nonpolar aryl ring.
-
Effect of pH: Aqueous solubility is highly pH-dependent. As the pH of the solution increases above the pKa, the boronic acid converts to the anionic boronate form. This charged species is significantly more polar and thus more soluble in water.[25]
-
Effect of Substituents: The nature of the substituents on the aryl ring can modify solubility, though the effects can be complex and are not always predictable.
Solubility in Organic Solvents
The solubility in organic solvents is crucial for synthesis, purification, and the development of non-aqueous formulations. Arylboronic acids show variable solubility in organic solvents, generally being more soluble in polar solvents like acetone and less soluble in nonpolar solvents like methylcyclohexane.[3] However, care must be taken as heating in some organic solvents can promote dehydration to the less soluble boroxine.[3][17]
Solubilization Strategies
For parenteral formulations, achieving adequate aqueous solubility is essential.
-
pH Adjustment: Formulating at a pH above the pKa to favor the boronate species is a primary strategy.
-
Formulation with Polyols: As mentioned previously, the addition of excipients like mannitol can dramatically increase solubility by forming a more soluble boronate ester.[12] This is the strategy used for the commercial formulation of bortezomib (Velcade®).[13]
Data Presentation: Solubility of Phenylboronic Acid
The following table provides solubility data for phenylboronic acid in water and various organic solvents to illustrate these principles.
| Solvent | Solubility (g / 100 g solvent) at 20°C | Reference |
| Water | 1.9 | [23] |
| Chloroform | 1.14 | [23] |
| Acetone | 26.6 | [23] |
| 3-Pentanone | 10.9 | [23] |
| Dipropyl ether | 0.23 | [23] |
| Methylcyclohexane | 0.01 | [23] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining the equilibrium solubility of a compound.
-
Sample Preparation: Add an excess amount of the solid arylboronic acid to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples.
-
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a suitable membrane filter (e.g., 0.22 µm PTFE for organic solvents, PVDF for aqueous). Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, typically reverse-phase HPLC with UV detection, against a calibration curve prepared from a known standard.
-
Self-Validation: To confirm that equilibrium has been reached, take samples at multiple time points (e.g., 24h and 48h). The solubility value should be constant. Visual inspection should confirm the presence of excess solid at the end of the experiment.
Solid-State Properties: Crystallinity and Polymorphism
The solid-state form of an API is a critical quality attribute that can profoundly impact its stability, manufacturability, and bioavailability.[26][27]
Crystalline Nature
Arylboronic acids are typically crystalline solids, often with high melting points due to strong intermolecular hydrogen bonding between the boronic acid groups.[2] This ordered, crystalline state is generally the most thermodynamically stable form.
Polymorphism
Polymorphism is the ability of a compound to exist in two or more different crystalline forms.[28][29] Different polymorphs can have different solubilities, dissolution rates, and stability, making polymorph control a regulatory requirement.[30] While polymorphism in arylboronic acids is not as extensively documented as for other classes of drugs, it is a phenomenon that must be investigated during drug development.
Characterization Techniques
A suite of analytical techniques is used to characterize the solid state:
-
Differential Scanning Calorimetry (DSC): Measures thermal events like melting and solid-solid transitions.
-
Thermogravimetric Analysis (TGA): Measures weight loss upon heating, useful for identifying solvates or dehydration events (like boroxine formation).[18]
-
X-Ray Powder Diffraction (XRPD): Provides a unique "fingerprint" for each crystalline form.
-
Solid-State NMR (ssNMR): Probes the local environment of atoms in the crystal lattice.[26]
Visualization: Solid-State Forms
Caption: Relationships between different solid-state forms of an API.
Experimental Protocol: Polymorph Screening by DSC
DSC is a powerful tool for identifying potential polymorphic transitions.
-
Sample Preparation: Accurately weigh a small amount (1-5 mg) of the arylboronic acid into a DSC pan. Crimp the pan to seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program (Heat-Cool-Heat):
-
Segment 1 (Heating): Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point. This will show the melting endotherm of the initial form.
-
Segment 2 (Cooling): Cool the sample at a controlled rate (e.g., 10 or 20 °C/min). This may show a recrystallization exotherm.
-
Segment 3 (Reheating): Heat the sample again at the same rate as the first segment. If a different melting point is observed, or if a solid-solid transition (an exotherm followed by an endotherm) appears before the final melt, it is strong evidence of polymorphism.
-
-
Data Analysis: Analyze the thermogram for endothermic events (melting) and exothermic events (crystallization, phase transitions). The presence of multiple melting points or transitions upon reheating is indicative of polymorphism.
-
Self-Validation: This is a screening technique. Any new forms identified by DSC must be confirmed and characterized by a definitive technique like XRPD. Run the experiment with different heating/cooling rates to investigate kinetic effects.
Spectroscopic Properties and Characterization
A combination of spectroscopic techniques is essential for the structural elucidation and routine characterization of arylboronic acids.
-
NMR Spectroscopy:
-
¹H NMR: The protons of the B(OH)₂ group are often broad and exchangeable, appearing as a singlet in the spectrum. Its chemical shift can be solvent-dependent.
-
¹³C NMR: The carbon atom directly attached to the boron (the ipso-carbon) often shows a broad signal due to quadrupolar relaxation of the adjacent ¹¹B nucleus.
-
¹¹B NMR: This is the most direct probe of the boron atom. Trigonal boronic acids (sp² hybridized) typically appear in a different chemical shift region than tetrahedral boronate esters or the boronate anion (sp³ hybridized), making ¹¹B NMR an excellent tool for studying the equilibria in solution.[8][31]
-
-
Infrared (IR) Spectroscopy: Key characteristic peaks include a strong, broad O-H stretch (around 3200-3600 cm⁻¹), a strong B-O stretch (around 1330-1380 cm⁻¹), and a B-C stretch (around 1000-1100 cm⁻¹).[32][33]
-
UV-Vis Spectroscopy: The absorbance is dominated by the π-π* transitions of the aromatic ring. As noted, the spectrum is often pH-sensitive, with a shift in λₘₐₓ upon ionization from the neutral boronic acid to the anionic boronate, a property that is exploited for pKa determination.[18][33][34]
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is commonly used. However, the gas-phase chemistry can be complex, with observations of dehydration products, boroxines, or adducts with solvent molecules being common.[35]
Conclusion
The physical properties of arylboronic acids are multifaceted and deeply interconnected. The pKa dictates stability and solubility; stability is influenced by the solid-state form and solvent conditions; and solubility is a function of both pH and the potential to form esters with formulation excipients. For the drug development professional, a proactive and integrated approach to characterizing these properties is not merely an academic exercise—it is a prerequisite for success. By applying the principles and protocols outlined in this guide, researchers can build a robust data package that illuminates potential risks, guides formulation strategy, and ultimately accelerates the translation of innovative arylboronic acid chemistry into effective medicines.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. On the Computational Determination of the pKa of Some Arylboronic Acids [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 12. DSpace [kuscholarworks.ku.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. researchgate.net [researchgate.net]
- 18. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chemrxiv.org [chemrxiv.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. application.wiley-vch.de [application.wiley-vch.de]
- 26. alfa-chemclinix.com [alfa-chemclinix.com]
- 27. researchgate.net [researchgate.net]
- 28. gexinonline.com [gexinonline.com]
- 29. ajptonline.com [ajptonline.com]
- 30. pharmtech.com [pharmtech.com]
- 31. researchgate.net [researchgate.net]
- 32. scirp.org [scirp.org]
- 33. FT-IR, FT-Raman, NMR and UV-Vis spectra and DFT calculations of 5-bromo-2-ethoxyphenylboronic acid (monomer and dimer structures) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 35. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage of 3-Methylsulfinylphenylboronic Acid
This guide provides a comprehensive overview of the critical factors influencing the stability of 3-Methylsulfinylphenylboronic acid and outlines best practices for its storage and handling. This document is intended for researchers, scientists, and professionals in drug development who utilize this and similar organoboron compounds in their work.
Introduction: The Duality of Boronic Acids in Modern Chemistry
Boronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their utility extends to various other transformations, including C-N and C-O bond formation, and they are increasingly explored in medicinal chemistry and chemical biology for their unique ability to form reversible covalent bonds with diols, such as those found in saccharides.[3][4][5] However, the very reactivity that makes boronic acids so valuable also renders them susceptible to several degradation pathways. Understanding and mitigating these instabilities is paramount to ensuring experimental reproducibility, maximizing yield, and preserving the purity of starting materials.
This compound, with its electron-withdrawing sulfinyl group, presents a unique stability profile that warrants careful consideration. This guide will delve into the primary degradation mechanisms affecting this compound and provide actionable protocols to ensure its long-term integrity.
Core Stability Challenges for Arylboronic Acids
The stability of arylboronic acids, including this compound, is primarily challenged by two key chemical processes: protodeboronation and oxidative degradation. A third process, the formation of boroxine anhydrides, is also a key consideration, particularly in the solid state.
Protodeboronation: The Unwanted Loss of Functionality
Protodeboronation is a prevalent undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[6] This process effectively converts the boronic acid back to its parent arene, in this case, methyl phenyl sulfoxide, rendering it inactive for its intended coupling reactions. The propensity for protodeboronation is highly dependent on factors such as pH, temperature, and the electronic nature of the substituents on the aromatic ring.[6][7]
Mechanistically, protodeboronation can proceed through various pathways, often facilitated by aqueous or protic media.[6][7] For many arylboronic acids, the reaction is accelerated under basic conditions, which promote the formation of the more reactive boronate species.[8] The electron-withdrawing nature of the methylsulfinyl group in this compound can influence its susceptibility to this degradation pathway.
Diagram: Generalized Protodeboronation Pathway
Caption: A simplified diagram illustrating the protodeboronation of an arylboronic acid.
Oxidative Degradation: An Irreversible Pathway
Boronic acids are susceptible to oxidation, which converts the carbon-boron bond into a carbon-oxygen bond, ultimately yielding a phenol and boric acid.[3][4] This process is often mediated by reactive oxygen species (ROS) and can be a significant issue, particularly in biological applications or reactions exposed to air for extended periods.[3][4][9] Unlike boroxine formation, oxidative degradation is an irreversible process that leads to the permanent loss of the starting material.
Boroxine Formation: A Reversible Dehydration
In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride known as a boroxine.[10]
Diagram: Boroxine Formation Equilibrium
Caption: The reversible equilibrium between a boronic acid and its corresponding boroxine.
While boroxine formation alters the molecular weight and can complicate stoichiometry if not accounted for, it is generally a reversible process.[10] In many applications, such as Suzuki-Miyaura coupling, the boroxine and the free boronic acid are often considered equivalent in reactivity, as the boroxine can hydrolyze back to the monomeric acid under the reaction conditions. However, for applications requiring precise stoichiometry of the monomeric form, the presence of boroxine should be considered.
Recommended Storage and Handling Protocols
To maximize the shelf-life and ensure the purity of this compound, the following storage and handling protocols are recommended. These are based on general best practices for boronic acids.[10][11][12]
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated)[13] | Slows the rate of potential degradation pathways.[10] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen and moisture, thereby inhibiting oxidation and hydrolysis-mediated degradation.[10] |
| Light | Amber vial or dark location | Protects against potential photolytic degradation pathways. |
| Container | Tightly sealed, appropriate material (e.g., glass, HDPE)[14] | Prevents ingress of moisture and air. Ensures no reaction with the container material.[14] |
Handling Procedures
-
Inert Atmosphere Handling: Whenever possible, handle solid this compound in a glove box or under a stream of inert gas.
-
Minimize Air Exposure: When weighing or transferring the compound in the open, do so efficiently to minimize contact with the atmosphere.
-
Use Dry Solvents: For preparing solutions, use anhydrous solvents to prevent hydrolysis and protodeboronation.
-
Avoid Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[11][12][15]
Experimental Workflow: Assessing Stability
To quantitatively assess the stability of a batch of this compound, a controlled stability study can be performed.
Diagram: Stability Assessment Workflow
Caption: A workflow for conducting a stability study on this compound.
Protocol: HPLC-Based Purity Assessment
-
Standard Preparation: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., Acetonitrile/Water). Generate a calibration curve using serial dilutions.
-
Sample Preparation: At each time point, dissolve a precisely weighed amount of the stored sample in the same solvent to a known concentration.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component against the total peak area. Quantify the amount of starting material remaining by comparing it to the calibration curve.
Enhancing Stability: Derivatization Strategies
For applications where the inherent instability of this compound is a concern, conversion to a more stable derivative can be an effective strategy.
-
Boronate Esters: Reaction with a diol, such as pinacol, forms a boronate ester. These esters are generally more stable towards protodeboronation and oxidation and are often easier to handle and purify by chromatography.[10]
-
Trifluoroborate Salts: Conversion to the corresponding potassium trifluoroborate salt (R-BF₃K) significantly enhances stability. These salts are typically crystalline, air-stable solids that are less prone to dehydration and protodeboronation.[16]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable solids that can be easily handled and purified.[17][18] They are particularly useful for the slow release of the boronic acid under specific reaction conditions, which can be advantageous in cross-coupling reactions with unstable boronic acids.[17][18]
Conclusion
While this compound is a valuable synthetic building block, its stability is a critical parameter that must be carefully managed. The primary degradation pathways of protodeboronation, oxidation, and boroxine formation can be effectively mitigated through proper storage and handling. By implementing the protocols outlined in this guide—including storage at refrigerated temperatures under an inert atmosphere and minimizing exposure to air and moisture—researchers can ensure the integrity and reactivity of this important reagent, leading to more reliable and reproducible scientific outcomes. For long-term storage or use in sensitive applications, conversion to a more stable derivative such as a pinacol ester or MIDA boronate should be considered.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 4. pnas.org [pnas.org]
- 5. dspace.mackenzie.br [dspace.mackenzie.br]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. 1056475-66-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. laballey.com [laballey.com]
- 15. fishersci.com [fishersci.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling and Application of 3-Methylsulfinylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Compound Profile and Strategic Importance
3-Methylsulfinylphenylboronic acid is an organoboron compound distinguished by its dual functional groups. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a foundational method for the construction of carbon-carbon bonds in complex organic molecules. The methylsulfinyl group, being electron-withdrawing, modulates the electronic character of the phenyl ring, influencing its reactivity and making it a desirable coupling partner for the synthesis of novel molecular architectures, particularly in the development of new therapeutic agents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | Varies by supplier; a common one is 1056475-66-1 | [1][2] |
| Molecular Formula | C7H9BO3S | [3] |
| Molecular Weight | 184.02 g/mol | [3] |
| Appearance | Solid | [3] |
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the bedrock of safe laboratory practice. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards that must be managed through rigorous safety protocols.[3]
Primary GHS Hazard Classifications:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]
-
Skin Irritation (Category 2): Causes skin irritation.[3]
-
Serious Eye Damage (Category 1): Causes serious eye damage.[3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3]
Due to these classifications, a comprehensive risk assessment is mandatory before initiating any experimental work. This assessment must consider the quantity of the reagent being used, the specific reaction conditions (e.g., temperature, other reagents), and potential exposure points during weighing, transfer, reaction, and work-up.
Figure 1: Hazard profile and potential exposure routes for this compound.
Safe Handling and Personal Protective Equipment (PPE)
Strict adherence to established safe handling protocols is essential. The causality behind these measures is to create multiple barriers between the researcher and the chemical hazard.
Engineering Controls:
-
Chemical Fume Hood: All manipulations of solid this compound and its solutions must be performed in a certified chemical fume hood. This is the primary engineering control to prevent inhalation of the irritant dust.
-
Ventilation: The laboratory must have adequate general ventilation to prevent the accumulation of airborne contaminants.
Personal Protective Equipment (PPE):
The selection of PPE is based on a direct response to the identified hazards.
-
Eye and Face Protection: Given the classification of "Serious Eye Damage," chemical safety goggles are mandatory. A full-face shield must be worn over the goggles whenever there is a risk of splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile, are required. Inspect gloves for any signs of degradation before use and change them frequently, especially after any direct contact.
-
Skin and Body Protection: A flame-resistant laboratory coat is the minimum requirement. For larger-scale work, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: If dust is generated and engineering controls are not sufficient, a NIOSH-approved particulate respirator should be used.
Storage and Stability
The stability and reactivity of boronic acids are sensitive to environmental conditions.
-
Temperature: Store in a cool, dry place. Refrigeration is often recommended; consult the supplier's specific guidelines.
-
Atmosphere: To prevent degradation, it is best practice to store boronic acids under an inert atmosphere, such as argon or nitrogen.
-
Container: Keep the container tightly sealed to prevent moisture ingress.
-
Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, and strong bases.[4]
Spill and Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release or exposure.
Spill Response:
-
Evacuate and Isolate: Immediately clear the area of the spill and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: For a solid spill, carefully sweep the material to avoid raising dust. For a solution, absorb it with an inert material like vermiculite or sand.
-
Collection: Place the contained material into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Reporting: Report the incident to the laboratory supervisor and follow all institutional reporting protocols.
First Aid Measures:
These measures are directly informed by the GHS hazard classifications.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention due to the risk of serious eye damage.[5]
-
Skin Contact: Remove all contaminated clothing. Wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]
Figure 2: A flowchart for first aid response to exposure.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all solid waste (e.g., contaminated gloves, weighing paper) and liquid waste (e.g., reaction residues, washings) in separate, clearly labeled, and sealed containers.
-
Disposal Pathway: The disposal of this hazardous waste must be conducted through a licensed and certified waste disposal service. Adhere strictly to all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain.
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a generalized protocol for a Suzuki-Miyaura reaction. It is imperative that this protocol is adapted and optimized for specific substrates and that a thorough risk assessment is conducted prior to execution.
Materials:
-
Aryl halide (e.g., aryl bromide)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
Reaction Setup (in a fume hood): To a dry reaction flask under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (0.02-0.05 eq), and base (2.0 eq).
-
Solvent Addition: Add the degassed solvent mixture via cannula or syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction's progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel.
References
- 1. arctomsci.com [arctomsci.com]
- 2. 1056475-66-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
A Technical Guide to the Spectroscopic Characterization of 3-Methylsulfinylphenylboronic Acid
Molecular Structure and Key Features
3-Methylsulfinylphenylboronic acid possesses a unique combination of functional groups that dictate its spectroscopic signature: a boronic acid, a sulfoxide, and a 1,3-substituted aromatic ring. Understanding the interplay of these groups is key to interpreting the data.
Figure 1: Molecular Structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methyl protons of the sulfinyl group, and the exchangeable protons of the boronic acid. The chemical shifts are influenced by the electronic effects of the substituents. The boronic acid group is weakly electron-withdrawing, while the methylsulfinyl group is a moderate electron-withdrawing and anisotropic group.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (in DMSO-d₆)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| B(OH )₂ | 8.0 - 8.5 | Broad Singlet | N/A | Acidic protons, concentration-dependent, and will exchange with D₂O. The chemical shift for phenylboronic acid's -OH protons in DMSO-d6 is around 7.99 ppm.[1] |
| Aromatic H | 7.5 - 8.2 | Multiplet | ~7-8 Hz | The four aromatic protons will appear as a complex multiplet due to their distinct chemical environments and spin-spin coupling. The protons ortho to the boronic acid and sulfinyl groups will be the most deshielded. |
| S(=O)CH ₃ | ~2.7 | Singlet | N/A | The methyl group attached to the sulfoxide is expected to be a singlet in the aliphatic region. For reference, the methyl protons in methyl phenyl sulfoxide appear at ~2.73 ppm. |
-
Objective: To obtain a high-resolution proton NMR spectrum for structural elucidation.
-
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solubilizing power for polar compounds and its ability to slow down the exchange of the acidic B(OH)₂ protons, often allowing for their observation.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the range of approximately -1 to 12 ppm.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).
-
-
Confirmatory Experiment (D₂O Shake): To confirm the assignment of the B(OH)₂ protons, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The broad singlet corresponding to the acidic protons should diminish or disappear due to proton-deuterium exchange.
-
Predicted ¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the six aromatic carbons and the one methyl carbon.
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C -B | 130 - 135 | The carbon directly attached to boron is often difficult to observe due to quadrupolar broadening from the boron nucleus. Its chemical shift is influenced by the B(OH)₂ group. |
| C -S | 145 - 150 | The carbon attached to the sulfoxide group will be significantly downfield due to the electron-withdrawing nature of the sulfoxide. In methyl phenyl sulfoxide, this carbon appears around 145 ppm. |
| Aromatic C -H | 120 - 135 | The remaining four aromatic carbons will resonate in the typical aromatic region. Their specific shifts will depend on their position relative to the two substituents. |
| S(=O)C H₃ | 40 - 45 | The methyl carbon of the sulfoxide group. For comparison, the methyl carbon in neat DMSO is at ~40 ppm.[2] |
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum of this compound will be characterized by the vibrations of the O-H, C-H, S=O, and B-O bonds.
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| O-H (Boronic Acid) | Stretching | 3200 - 3400 | Strong, Broad | Characteristic of hydrogen-bonded hydroxyl groups, a hallmark of boronic acids in the solid state.[3] |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium | Typical for sp² C-H bonds on a benzene ring. |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Weak | Corresponding to the methyl group. |
| S=O (Sulfoxide) | Stretching | 1030 - 1070 | Strong | A strong, characteristic absorption for the sulfoxide functional group. |
| B-O (Boronic Acid) | Asymmetric Stretch | 1330 - 1390 | Strong | A very strong and often broad band is characteristic of the B-O single bond in boronic acids.[3][4] |
| C-B (Aryl-Boron) | Stretching | 1000 - 1100 | Medium | The aryl-boron bond vibration. |
-
Objective: To quickly obtain a high-quality IR spectrum to confirm the presence of key functional groups.
-
Methodology:
-
Instrumentation: Utilize a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Sample Preparation: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing: The resulting spectrum should be automatically ratioed against the background by the instrument software.
-
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.
Predicted Mass Spectrum and Fragmentation
For a compound like this compound (Molecular Formula: C₇H₉BO₃S, Molecular Weight: 184.02 g/mol )[5], Electrospray Ionization (ESI) would be a suitable soft ionization technique.
-
Expected Molecular Ion:
-
In positive ion mode ([M+H]⁺): m/z 185.04
-
In negative ion mode ([M-H]⁻): m/z 183.03
-
-
Plausible Fragmentation Pathway: Fragmentation in mass spectrometry is the dissociation of unstable molecular ions.[6] The fragmentation of phenylboronic acids can be complex. A likely pathway involves initial loss of water, followed by fragmentation of the boronic acid and sulfoxide moieties. The fragmentation of phenylboronic acid itself is dominated by the formation of BO⁻ and BO₂⁻ ions in negative ion mode.[7]
Figure 2: A plausible fragmentation pathway for this compound in positive ion mode MS.
-
Objective: To confirm the molecular weight of the target compound and assess its purity.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the initial mobile phase.
-
Instrumentation: Use an LC system coupled to a mass spectrometer with an ESI source.
-
Chromatography (for purity assessment):
-
Column: A standard C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient, for example, starting with 5% B, ramping to 95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometry:
-
Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the expected molecular ion.
-
-
References
- 1. Phenylboronic acid(98-80-6) 1H NMR [m.chemicalbook.com]
- 2. Dimethyl sulfoxide(67-68-5) 13C NMR [m.chemicalbook.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. 1056475-66-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to 3-Methylsulfinylphenylboronic Acid: Commercial Availability, Quality Control, and Application in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendant Role of a Unique Building Block
In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of specific functional groups can profoundly influence a molecule's pharmacological profile. 3-Methylsulfinylphenylboronic acid (CAS No. 81090-60-4), a bifunctional reagent, has emerged as a valuable building block for drug discovery programs. Its utility stems from the convergence of two key chemical motifs: the versatile boronic acid, a cornerstone of palladium-catalyzed cross-coupling reactions, and the methylsulfinyl group, a hydrogen bond acceptor that can enhance solubility and modulate electronic properties.[1]
Boronic acids are integral to constructing complex molecular architectures, most notably through the Suzuki-Miyaura reaction.[2][3] Their stability, low toxicity, and functional group tolerance have made them indispensable tools for creating carbon-carbon bonds.[2] The addition of the methylsulfinyl moiety introduces a polar sulfoxide group, which can serve as a metabolic soft spot or a critical interaction point with biological targets. This guide provides an in-depth overview of the commercial landscape for this compound, outlines protocols for its quality assessment, and details its application in synthetic workflows.
Physicochemical Properties & Key Identifiers
A foundational understanding of a reagent's properties is critical for its effective use. Below is a summary of the key characteristics of this compound.
| Property | Value | Reference |
| CAS Number | 81090-60-4 | |
| Molecular Formula | C₇H₉BO₃S | [4] |
| Molecular Weight | 184.02 g/mol | |
| Physical Form | Solid | [4] |
| SMILES String | CS(=O)c1cccc(c1)B(O)O | [4] |
| InChI Key | XYLPYIANRLXCDW-UHFFFAOYSA-N | [4] |
Commercial Availability and Supplier Analysis
This compound is available through specialized chemical suppliers catering to the research and development sector. A primary commercial source is Sigma-Aldrich (MilliporeSigma), which lists the compound as part of its "AldrichCPR" collection for early discovery researchers.[4]
Key Supplier Information:
-
Product Name: this compound, AldrichCPR
-
Supplier: Sigma-Aldrich
-
Typical Availability: Offered in research-scale quantities (e.g., 100mg).[4]
It is crucial to note a specific disclaimer from the supplier: analytical data is not routinely collected for this product. The buyer assumes full responsibility for confirming the product's identity and purity upon receipt.[5] This underscores the importance of robust in-house quality control, as discussed in the following section.
Quality Control and Purity Verification: A Self-Validating Workflow
Given the hygroscopic nature of many boronic acids and the lack of supplier-provided analytical data for this specific compound, establishing an internal validation process is not just recommended, but essential for experimental reproducibility.[6][7] Arylboronic acids can pose unique analytical challenges due to their potential for dehydration to form boroxines or facile hydrolysis of corresponding esters.[8]
Recommended Analytical Workflow
The following diagram and protocol outline a systematic approach to verifying the identity and purity of commercially sourced this compound.
Caption: Workflow for incoming quality control of this compound.
Detailed Protocol: Purity Determination by RP-HPLC
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of boronic acids.[9]
-
Preparation of Standard Solution: Accurately weigh approximately 5 mg of this compound and dissolve it in a suitable diluent, such as acetonitrile, to a final concentration of 1 mg/mL.
-
Causality: Acetonitrile is often chosen as it is aprotic and compatible with reversed-phase chromatography, minimizing on-column degradation.[8]
-
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., Waters XSelect™ Premier HSS T3).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm.
-
Causality: The acidic mobile phase helps to keep the boronic acid in its neutral, protonated state, leading to better peak shape and retention on a C18 column.
-
-
Analysis: Inject 10 µL of the standard solution. The purity is determined by calculating the area percentage of the main peak relative to the total peak area.
-
Self-Validation: The presence of a single major peak provides confidence in the sample's purity. Common impurities to watch for include the corresponding boroxine (a cyclic anhydride formed by dehydration) or hydrolysis products.
-
Application Protocol: Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a coupling partner in Suzuki-Miyaura reactions to form biaryl structures.[3]
Reaction Scheme Diagram
Caption: Generalized mechanism of the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Laboratory Protocol
This protocol describes a general procedure for coupling this compound with an aryl bromide.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and a palladium catalyst such as Pd(dppf)Cl₂ (0.05 equiv).
-
Expertise: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. Pd(dppf)Cl₂ is a robust catalyst tolerant of various functional groups.
-
-
Solvent and Base Addition: Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1), and a base, such as potassium carbonate (2.0 equiv).
-
Causality: Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. The base is required to activate the boronic acid to a more nucleophilic boronate species for the transmetalation step.
-
-
Reaction Execution: Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Handling, Storage, and Safety
Proper handling and storage are paramount to maintain the integrity of this compound and ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always wear safety goggles (EN 166), a lab coat, and chemical-resistant gloves when handling the compound.[6] Work should be performed in a well-ventilated area or a chemical fume hood.[10][11]
-
Storage Conditions: This compound is hygroscopic.[7] It should be stored in a tightly closed container under an inert atmosphere (e.g., argon).[6] For long-term stability, refrigeration is recommended.[6][10]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6][7]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[10][11]
Conclusion
This compound stands as a specialized yet powerful reagent for synthetic and medicinal chemists. While its commercial procurement requires diligent in-house quality control, its ability to participate in robust C-C bond-forming reactions while introducing a valuable sulfoxide functional group makes it a compelling building block for the synthesis of novel, biologically active molecules. The protocols and insights provided in this guide serve as a comprehensive resource for researchers looking to leverage this unique compound in their drug discovery and development endeavors.
References
- 1. namiki-s.co.jp [namiki-s.co.jp]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identity determination and purity testing [chemcon.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Methodological & Application
Introduction: The Strategic Value of the 3-Methylsulfinylphenyl Moiety
An In-Depth Technical Guide to the Application of 3-Methylsulfinylphenylboronic Acid in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its mild conditions, broad functional group tolerance, and reliability in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction has revolutionized the synthesis of biaryls, conjugated systems, and complex molecules vital to the pharmaceutical, agrochemical, and materials science industries.[3][4]
Within the vast arsenal of organoboron reagents, This compound emerges as a particularly valuable building block. Its structure incorporates a phenyl ring substituted with a methylsulfinyl (sulfoxide) group, a functional group of significant interest in medicinal chemistry. The sulfoxide moiety can act as a hydrogen bond acceptor and a chiral center, and its presence can modulate the physicochemical properties of a molecule, such as solubility and metabolic stability.[5] The incorporation of sulfur-containing scaffolds is a common strategy in the design of bioactive molecules.[6] This guide provides a detailed exploration of the use of this compound in Suzuki-Miyaura coupling, offering mechanistic insights, robust experimental protocols, and troubleshooting advice for researchers, scientists, and drug development professionals.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][7] The cycle can be broken down into three fundamental steps:
-
Oxidative Addition : A low-valent Palladium(0) species reacts with an organic halide (Ar¹-X), inserting itself into the carbon-halogen bond. This oxidizes the palladium to a Pd(II) state, forming a new complex.
-
Transmetalation : The boronic acid (Ar²-B(OH)₂), activated by a base to form a more nucleophilic boronate species, transfers its organic group (Ar²) to the Pd(II) complex. The halide or pseudohalide is displaced in this step.[8]
-
Reductive Elimination : The two organic groups (Ar¹ and Ar²) on the palladium complex couple to form the new biaryl product (Ar¹-Ar²). This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[9]
The Role of the Methylsulfinyl Group: Considerations and Opportunities
The presence of a sulfur-containing functional group like a sulfoxide requires special consideration in palladium-catalyzed reactions. Sulfur compounds can, in some cases, coordinate to the palladium center, potentially acting as catalyst inhibitors.[10] However, the sulfoxide in this compound is generally well-tolerated under optimized Suzuki-Miyaura conditions.[11] The key is the selection of appropriate ligands and reaction parameters that favor the desired catalytic turnover over catalyst deactivation.
The electron-withdrawing nature of the methylsulfinyl group can influence the reactivity of the boronic acid. This electronic effect can impact the rate of transmetalation. Furthermore, the polarity imparted by the sulfoxide can affect the solubility of the reagent and the resulting product, which should be considered when choosing solvents for the reaction and subsequent purification.
Detailed Experimental Protocols
The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required depending on the specific aryl halide used.
Protocol 1: Conventional Heating Method
This procedure is suitable for a wide range of aryl bromides and iodides.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1–5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0–3.0 equiv)
-
Degassed solvent (e.g., 4:1 Dioxane/H₂O, Toluene/Ethanol/H₂O, or THF/H₂O)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere : Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition : Add the degassed solvent system (e.g., 5 mL of 4:1 Dioxane/H₂O) via syringe.
-
Reaction : Heat the mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2–16 hours.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate, 20 mL) and water (20 mL).
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent (2 x 15 mL).
-
Washing : Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[12]
-
Purification : Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Microwave-Assisted Method
This protocol is ideal for rapid reaction screening and library synthesis, significantly reducing reaction times.[13]
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 2–5 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., Dioxane or N,N-Dimethylformamide (DMF))
-
Microwave reaction vial with a stir bar
Step-by-Step Procedure:
-
Vial Preparation : To a microwave reaction vial, add the aryl halide (0.5 mmol), this compound (0.75 mmol), base (Cs₂CO₃, 1.0 mmol), and palladium catalyst (PdCl₂(dppf), 0.015 mmol, 3 mol%).
-
Solvent Addition : Add the anhydrous solvent (e.g., Dioxane, 3 mL).
-
Sealing and Purging : Securely cap the vial and purge with inert gas for 5-10 minutes.
-
Microwave Irradiation : Place the vial in the microwave reactor. Heat the mixture to the target temperature (e.g., 120–150 °C) for the specified time (e.g., 10–30 minutes).
-
Workup and Purification : After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography.[13]
Data Presentation: Representative Reaction Conditions
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the chosen conditions. The table below summarizes typical parameters that can be used as a starting point for optimization.
| Parameter | Condition A (General) | Condition B (For Challenging Substrates) | Condition C (Microwave) |
| Aryl Halide | Aryl Bromide/Iodide | Aryl Chloride/Hindered Bromide | Aryl Bromide/Chloride |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%) | PdCl₂(dppf) (3 mol%) |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (3.0 equiv) | Cs₂CO₃ (2.0 equiv) |
| Solvent | Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) | Dioxane (anhydrous) |
| Temperature | 80-90 °C | 100-110 °C | 120-150 °C |
| Time | 4-16 h | 12-24 h | 10-30 min |
| Expected Yield | 75-95% | 60-85% | 70-95% |
Yields are typical and will vary based on the specific substrates used.
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. The following table provides guidance on common issues and potential solutions.[3][14]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Poor oxidative addition.3. Inefficient transmetalation. | 1. Ensure rigorous degassing of solvents; use fresh catalyst.2. For aryl chlorides, use electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos). Increase temperature.[14]3. Use a stronger or more soluble base (K₃PO₄, Cs₂CO₃). Ensure a small amount of water is present if not using an aqueous system. |
| Protodeboronation | 1. Boronic acid is unstable under the reaction conditions (high temperature, strong base). | 1. Use a milder base (e.g., KF).2. Lower the reaction temperature and extend the reaction time.3. Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) prior to coupling.[15] |
| Homocoupling of Boronic Acid | Presence of oxygen leading to oxidative homocoupling. | Improve degassing procedure; maintain a positive pressure of inert gas throughout the reaction. |
| Difficult Purification | Residual palladium or ligand contamination. | Filter the crude product through a pad of celite or silica. Consider using a palladium scavenger resin after the reaction. |
Safety and Handling
-
This compound : Like most boronic acids, it is an irritant. It may cause skin, eye, and respiratory irritation.[16] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium Catalysts : Palladium compounds can be toxic and should be handled with care.
-
Solvents and Reagents : Many solvents used (e.g., Dioxane, Toluene, THF) are flammable and have specific health hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This compound is a highly effective reagent for introducing the methylsulfinylphenyl moiety into complex molecules via the Suzuki-Miyaura cross-coupling reaction. While the presence of a sulfoxide group warrants consideration in catalyst and ligand selection, well-established protocols allow for high-yielding transformations with a broad range of aryl and heteroaryl halides. By understanding the reaction mechanism and potential pitfalls, researchers can leverage this versatile building block to accelerate the synthesis of novel compounds for drug discovery and materials science. The protocols and optimization strategies outlined in this guide provide a solid foundation for the successful application of this valuable synthetic tool.
References
- 1. organicreactions.org [organicreactions.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological properties of aryl methyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organosulphur and related ligands in Suzuki–Miyaura C–C coupling - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Organosulphur and related ligands in Suzuki–Miyaura C–C coupling - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 16. 2-(Methylsulfinyl)phenylboronic acid | C7H9BO3S | CID 2773529 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 3-Methylsulfinylphenylboronic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Sulfinyl Moiety in Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction, which couples an organoboron compound with an organohalide, has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4] Within the vast arsenal of building blocks for this transformation, 3-methylsulfinylphenylboronic acid emerges as a reagent of significant interest. The sulfoxide group, with its unique electronic and steric properties, imparts valuable characteristics to the resulting biaryl products, often enhancing their pharmacological profiles or material properties.
However, the presence of a sulfur-containing functional group can also present challenges in palladium-catalyzed reactions. Sulfur compounds are known to potentially interact with and deactivate palladium catalysts, necessitating carefully optimized reaction conditions.[5] These application notes provide a comprehensive guide to successfully employing this compound in Suzuki-Miyaura cross-coupling reactions, addressing both the mechanistic intricacies and practical experimental protocols.
Core Concepts: Mechanism and the Role of the Methylsulfinyl Group
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][4][6]
-
Oxidative Addition: The cycle initiates with the oxidative addition of an organohalide (Ar-X) to a palladium(0) complex, forming a palladium(II) intermediate.[1][4]
-
Transmetalation: In the presence of a base, the organoboronic acid is activated to form a more nucleophilic boronate species. This species then transfers its organic group (in this case, the 3-methylsulfinylphenyl moiety) to the palladium(II) center, displacing the halide.[1][4]
-
Reductive Elimination: The two organic groups on the palladium(II) complex then couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][4][6]
The methylsulfinyl group on the boronic acid can influence the reaction in several ways:
-
Electronic Effects: The sulfoxide is an electron-withdrawing group, which can affect the nucleophilicity of the boronic acid and the reactivity of the resulting biaryl product.
-
Coordinating Effects: The oxygen atom of the sulfoxide has a lone pair of electrons that could potentially coordinate to the palladium center, influencing the kinetics and selectivity of the reaction. While strong coordination can lead to catalyst inhibition, weaker, transient interactions can sometimes be beneficial.
-
Steric Hindrance: The bulk of the methylsulfinyl group can play a role in the orientation of the reactants around the palladium catalyst, potentially influencing the efficiency of the transmetalation and reductive elimination steps.
Figure 1. Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are designed as a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides. Optimization may be necessary for specific substrates.
Protocol 1: General Procedure for Coupling with Aryl Bromides and Iodides
This protocol is suitable for more reactive aryl halides.
Materials:
-
This compound
-
Aryl bromide or iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)
-
1,4-Dioxane and water (degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or equivalent)
Procedure:
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[7]
-
Catalyst and Ligand Addition: In a separate vial, weigh out the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the ligand (e.g., PPh₃, 2-6 mol%). Add these to the Schlenk flask.
-
Degassing: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) to the flask via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.2 M.[7]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Protocol 2: Microwave-Assisted Coupling for Challenging Substrates
Microwave irradiation can be particularly effective for less reactive aryl chlorides or sterically hindered substrates, often leading to shorter reaction times and improved yields.[8][9]
Materials:
-
Same as Protocol 1, with the addition of a microwave-safe reaction vial.
Procedure:
-
Vial Preparation: To a microwave reaction vial, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), a suitable base (e.g., Cs₂CO₃, 2.0 equiv.), the palladium catalyst, and ligand.[7]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water) to the vial.
-
Microwave Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction to 120-150 °C for 15-45 minutes.[7]
-
Workup and Purification: Follow steps 6-8 from Protocol 1.
Figure 2. Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Optimization
The success of the Suzuki-Miyaura coupling can be influenced by several factors. The following table provides guidance on optimizing the reaction conditions.
| Parameter | Recommendation and Rationale |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ are common choices. For challenging substrates, consider more advanced catalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[10][11][12] |
| Ligand | Triphenylphosphine (PPh₃) is a standard choice. For less reactive aryl chlorides, bulky, electron-rich ligands like tricyclohexylphosphine (PCy₃) or SPhos can be more effective as they promote the oxidative addition step.[13] |
| Base | K₂CO₃ is a versatile and cost-effective base. K₃PO₄ is a stronger base that can be effective in more challenging couplings. Cs₂CO₃ is often used in microwave-assisted reactions. The base is crucial for activating the boronic acid.[7] |
| Solvent | A mixture of an aprotic polar solvent like 1,4-dioxane or tetrahydrofuran (THF) with water is commonly used.[7] The water is necessary for the action of many inorganic bases. For highly polar substrates, dimethylformamide (DMF) may be a suitable choice.[7] |
| Temperature | Reactions are typically run at elevated temperatures (80-110 °C for conventional heating, 120-150 °C for microwave).[7] The optimal temperature will depend on the reactivity of the substrates. |
| Degassing | Thorough degassing is critical to prevent the oxidation of the Pd(0) catalyst to an inactive Pd(II) species. |
Data Summary: Representative Reaction Conditions
The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling of this compound.
| Component | Typical Range | Notes |
| Aryl Halide | 1.0 equiv. | Limiting reagent |
| This compound | 1.1 - 1.5 equiv. | A slight excess is used to drive the reaction to completion. |
| Palladium Catalyst | 1 - 5 mol% | Higher catalyst loading may be needed for difficult couplings. |
| Ligand | 2 - 10 mol% | The ligand-to-palladium ratio is typically 2:1 or 4:1. |
| Base | 2.0 - 3.0 equiv. | Essential for transmetalation. |
| Solvent | 0.1 - 0.2 M | Concentration relative to the limiting reagent. |
| Temperature | 80 - 150 °C | Dependent on the heating method and substrate reactivity. |
| Reaction Time | 15 min - 24 h | Microwave reactions are significantly faster. |
Conclusion
The palladium-catalyzed cross-coupling of this compound is a powerful method for the synthesis of biaryl compounds containing a valuable sulfoxide moiety. While the presence of sulfur requires careful consideration of reaction conditions to avoid catalyst deactivation, the protocols and optimization strategies outlined in these application notes provide a solid foundation for achieving high yields and purity. By understanding the mechanistic principles and systematically optimizing the key reaction parameters, researchers can successfully incorporate this versatile building block into their synthetic endeavors, paving the way for the discovery of new drug candidates and advanced materials.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Organometallic cross-coupling reactions [cem.com]
- 10. Organosulphur and related ligands in Suzuki–Miyaura C–C coupling - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Organosulphur and related ligands in Suzuki-Miyaura C-C coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
Introduction: The Strategic Importance of the Methylsulfinylphenyl Moiety
An Application Guide to 3-Methylsulfinylphenylboronic Acid in Palladium-Catalyzed Biaryl Synthesis
The synthesis of biaryl and heterobiaryl structures is a cornerstone of modern medicinal and materials chemistry.[1][2] These scaffolds are prevalent in a vast range of functional molecules, from life-saving pharmaceuticals to advanced organic electronic materials.[1][3] Within this landscape, the incorporation of specific functional groups allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. This compound has emerged as a critical building block for introducing the methylsulfinylphenyl group, a polar, electron-withdrawing moiety that can enhance solubility, modulate biological activity, and serve as a versatile synthetic handle.
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective use of this compound in biaryl synthesis, focusing on the robust and versatile Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and offer practical troubleshooting advice to ensure successful and reproducible outcomes.
Reagent Profile: Understanding this compound
The efficacy of any synthetic protocol begins with a thorough understanding of the reagents. This compound possesses unique characteristics that influence its reactivity in cross-coupling reactions.
-
Structure and Electronic Effects: The key feature is the methylsulfinyl group (-S(O)CH₃) at the meta-position. This group is moderately electron-withdrawing, which decreases the nucleophilicity of the ipso-carbon attached to the boron atom. While highly electron-rich boronic acids can sometimes lead to facile side reactions, the attenuated reactivity of this reagent can contribute to cleaner, more selective couplings, particularly with highly reactive electrophiles.
-
Stability and Handling: Like many boronic acids, this compound is a solid that is generally stable to air and moisture for storage purposes. However, a common failure mode for boronic acids in Suzuki-Miyaura reactions is competitive protodeboronation, where the carbon-boron bond is cleaved by a proton source.[4] While the electron-withdrawing nature of the sulfinyl group can mitigate this to an extent, careful selection of reaction conditions, particularly the base and the presence of water, is crucial to maximize the desired cross-coupling pathway. For particularly sensitive substrates, conversion to a more stable boronic ester, such as a pinacol ester, can prevent decomposition.[5][6]
The Engine of Biaryl Synthesis: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is the preeminent method for coupling organoboron compounds with organic halides and triflates.[7][8] Its power lies in its mild reaction conditions, exceptional functional group tolerance, and the generally low toxicity of the boron-containing byproducts.[7] The reaction proceeds via a well-established palladium-based catalytic cycle.[9][10]
The catalytic cycle involves three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (or carbon-triflate) bond of the electrophile, forming a Pd(II) intermediate. The reactivity order for halides is typically I > Br > OTf >> Cl.[2][10]
-
Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The process is activated by a base, which converts the boronic acid into a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), thereby facilitating the transfer of the aryl group to the Pd(II) complex.[11]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple to form the new C-C bond of the biaryl product, regenerating the catalytically active Pd(0) species, which re-enters the cycle.[8][9]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.
Materials and Reagents:
-
This compound (1.2 - 1.5 equiv)
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)
-
Palladium Catalyst: Pd(PPh₃)₄ (1-5 mol%) or Pd₂(dba)₃ (1-3 mol%)
-
Ligand (if using Pd₂(dba)₃): SPhos, XPhos, or PPh₃ (2-6 mol%)
-
Base: K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v), degassed
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Brine Solution
-
Silica Gel for column chromatography
Equipment:
-
Schlenk flask or round-bottom flask with condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. A robust inert atmosphere is critical to prevent catalyst oxidation and boronic acid homocoupling.[12]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 1,4-dioxane/water) via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the limiting reagent.
-
Heating and Monitoring: Place the flask in a preheated oil bath (typically 80-100 °C) and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layer with brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Data Presentation: Starting Conditions for Optimization
The choice of reaction parameters is critical for success. The following table summarizes common starting points for Suzuki-Miyaura couplings, which can be adapted for reactions involving this compound.
| Parameter | Recommended Reagents & Conditions | Rationale & Causality |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(II) sources like Pd(OAc)₂ require in-situ reduction, while Pd(0) sources like Pd₂(dba)₃ or Pd(PPh₃)₄ can enter the cycle directly.[5] |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos, RuPhos | Electron-rich and bulky phosphine ligands facilitate oxidative addition and reductive elimination, increasing catalyst turnover and enabling the use of less reactive halides like aryl chlorides.[9][13] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | The base activates the boronic acid for transmetalation. Stronger bases (e.g., K₃PO₄) are often needed for less reactive boronic acids or for base-sensitive substrates where milder conditions are preferred.[10] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF | A polar, often aqueous, solvent system is required to dissolve the inorganic base and facilitate the formation of the active boronate species.[14][15] |
| Temperature | 60 - 110 °C | Sufficient thermal energy is required to overcome the activation barriers of the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
Visualization: Experimental Workflow
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. A self-validating system requires anticipating and addressing potential failures.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently strong base.3. Poor solubility of reagents. | 1. Ensure rigorous degassing of solvents and reaction vessel.2. Screen stronger bases like K₃PO₄ or Cs₂CO₃.3. Try a different solvent system (e.g., DMF, Toluene/EtOH/H₂O). |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Use of a Pd(II) precatalyst without efficient reduction. | 1. Improve inert atmosphere technique.2. Use a direct Pd(0) source like Pd(PPh₃)₄ or add a small amount of a reducing agent if using Pd(OAc)₂. Homocoupling can be a side reaction during the reduction of Pd(II) to Pd(0).[5][6] |
| Protodeboronation | 1. Reaction conditions are too harsh (high temp, strong base).2. Presence of excess protic sources. | 1. Lower the reaction temperature and/or screen milder bases (e.g., K₂CO₃).2. Minimize the amount of water or try anhydrous conditions with a base like KF.[4]3. Convert the boronic acid to a more stable pinacol boronic ester.[6] |
| Difficulty in Purification | 1. Residual palladium catalyst.2. Incomplete reaction leading to a complex mixture. | 1. Filter the diluted reaction mixture through a pad of Celite® before extraction.2. Drive the reaction to full conversion by increasing reaction time or temperature, or by adding a fresh portion of catalyst. |
Conclusion
This compound is a highly valuable reagent for the synthesis of complex biaryl systems. Its successful application hinges on a solid understanding of the Suzuki-Miyaura reaction mechanism and careful control over key experimental parameters. By employing robust inert atmosphere techniques, selecting the appropriate catalyst-ligand-base combination, and monitoring reactions diligently, researchers can effectively leverage this building block to construct novel molecules for drug discovery and materials science. The protocols and insights provided herein serve as a comprehensive foundation for achieving reproducible and high-yielding biaryl syntheses.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Item - Unprecedented Palladium-Catalyzed Cross-Coupling Reaction of α-Bromo Sulfoxides with Boronic Acids - American Chemical Society - Figshare [acs.figshare.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
Application Notes & Protocols: Leveraging 3-Methylsulfinylphenylboronic Acid in the Synthesis of Bioactive Compounds
Introduction: The Ascendant Role of Organoborons in Medicinal Chemistry
The incorporation of boron-containing moieties, particularly boronic acids, into drug discovery pipelines represents one of the most significant strategic shifts in medicinal chemistry over the past two decades.[1][2] This evolution was catalyzed by the FDA approval of Bortezomib (Velcade®) in 2003, a proteasome inhibitor that validated boronic acids as viable pharmacophores.[1][3] These compounds are no longer viewed as mere synthetic intermediates but as crucial components that can form reversible covalent bonds with biological targets, modulate physicochemical properties, and enhance therapeutic profiles.[1][4]
Within this class of reagents, substituted phenylboronic acids offer a scaffold for introducing nuanced structural and electronic features. 3-Methylsulfinylphenylboronic acid is a particularly intriguing building block. The methylsulfinyl group (S(O)CH₃) is a hydrogen bond acceptor and introduces a degree of polarity and aqueous solubility that can be advantageous for pharmacokinetic properties. Its position on the meta-position of the phenyl ring allows for specific spatial orientations when incorporated into a larger bioactive molecule.
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals. We will elucidate the core principles, provide validated protocols, and explain the causal reasoning behind the experimental choices for effectively utilizing this compound in synthetic workflows, primarily focusing on the robust and indispensable Suzuki-Miyaura cross-coupling reaction.
Reagent Profile: this compound
A thorough understanding of the reagent's properties is foundational to its successful application.
Physicochemical and Safety Data
| Property | Value | Source |
| Molecular Formula | C₇H₉BO₃S | |
| Molecular Weight | 184.02 g/mol | |
| Appearance | White to off-white solid | |
| CAS Number | 850567-97-4 | [5] |
| MDL Number | MFCD03092931 | |
| Storage Class | 11 - Combustible Solids |
Handling and Storage: this compound is a stable solid but should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[5] Store the reagent in a tightly sealed container in a cool, dry place away from moisture and strong oxidizing agents to prevent degradation, such as protodeboronation.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The palladium-catalyzed Suzuki-Miyaura reaction is the preeminent method for forming carbon-carbon (C-C) bonds between sp²-hybridized carbons, making it a cornerstone of modern drug synthesis.[6][7] Its reliability, mild conditions, and exceptional tolerance for a wide array of functional groups have cemented its role in the rapid elaboration of molecular complexity.[6][8]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is critical for troubleshooting and optimization.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar¹-X), forming a Pd(II) complex.[7][9]
-
Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base to form a more nucleophilic boronate species, transfers its organic group (Ar²) to the palladium center, displacing the halide.[9] This is often the rate-determining step.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a variety of aryl or heteroaryl halides.
Materials:
-
Aryl/Heteroaryl Halide (Ar-X) (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water 4:1, or DME/Water 4:1) (5 mL)
-
Round-bottom flask or microwave vial
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This process, often involving cycles of vacuum and backfilling, is critical to remove oxygen.
-
Causality: The Pd(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation and poor reaction yields. An inert atmosphere protects the catalyst throughout the reaction.
-
-
Solvent and Catalyst Addition: Add the degassed solvent mixture via syringe, followed by the palladium catalyst.
-
Causality: Using degassed solvents further minimizes dissolved oxygen. The catalyst is added last to prevent premature reactions or degradation. A mixed aqueous/organic solvent system is often ideal for dissolving both the organic substrates and the inorganic base.[10]
-
-
Reaction: Heat the reaction mixture to the desired temperature (typically 85-100 °C) with vigorous stirring.[8][9]
-
Causality: Heating accelerates the reaction, particularly the oxidative addition and reductive elimination steps. The optimal temperature depends on the reactivity of the specific aryl halide (I > Br > OTf >> Cl).[7]
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 2-16 hours).
-
Causality: Monitoring prevents unnecessary heating that could lead to side products and provides a clear endpoint for the reaction.
-
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the final product.
Protocol 2: Synthesis of a Bioactive Indole Analogue
This protocol demonstrates the application of the general method to synthesize a specific target molecule, showcasing the utility of this compound in building scaffolds relevant to drug discovery. Indole derivatives are a large class of natural and synthetic bioactive compounds.[11][12]
Target: N-(3-(3-(methylsulfinyl)phenyl)-1H-indol-5-yl)acetamide
Caption: Synthetic pathway for a bioactive indole analogue.
Experimental Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine N-(3-bromo-1H-indol-5-yl)acetamide (267 mg, 1.0 mmol), this compound (221 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Atmosphere and Solvents: Purge the flask with argon. Add 16 mL of 1,4-dioxane and 4 mL of water (both previously degassed).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (35 mg, 0.03 mmol).
-
Heating and Monitoring: Heat the mixture to 90 °C and stir for 12 hours. Monitor for the disappearance of the bromo-indole starting material by LC-MS.
-
Workup: After cooling, pour the mixture into a separatory funnel containing 50 mL of ethyl acetate and 50 mL of water. Separate the layers. Extract the aqueous phase with ethyl acetate (2 x 25 mL).
-
Purification: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting solid by column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the target compound.
Troubleshooting and Advanced Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous/degassed conditions; Poorly reactive halide (e.g., Ar-Cl). | Use a fresh bottle of catalyst or a more active pre-catalyst. Improve inert gas purging technique. For aryl chlorides, switch to a more active catalyst system (e.g., with Buchwald ligands) and a stronger base (e.g., K₃PO₄). |
| Protodeboronation | Presence of excess water or acid; Prolonged heating; Unsuitable base. | Ensure the reaction is not overly dilute. Minimize reaction time once the starting material is consumed. Screen different bases; sometimes a milder base can reduce this side reaction. Consider converting the boronic acid to a more stable boronate ester (e.g., MIDA or pinacol ester) before coupling.[13] |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative coupling. | Rigorously exclude oxygen from the reaction by using degassed solvents and maintaining a positive pressure of inert gas. |
| Difficult Purification | Residual palladium catalyst; Similar polarity of product and byproducts. | Treat the crude product solution with a palladium scavenger. Optimize chromatography conditions, perhaps exploring a different solvent system or reverse-phase chromatography. |
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of complex organic molecules. Its application in the Suzuki-Miyaura cross-coupling reaction provides a direct and reliable route to novel biaryl and heteroaryl compounds. The methylsulfinyl group offers a unique handle for modulating the physicochemical properties of the final compound, a feature of significant interest in modern drug design. By following the detailed protocols and understanding the mechanistic principles outlined in these notes, researchers can confidently incorporate this valuable building block into their synthetic strategies, accelerating the discovery of new bioactive agents.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(Methylsulfinyl)phenylboronic acid | C7H9BO3S | CID 2773529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. The Suzuki-Miyaura cross-coupling reactions of 2-, 6- or 8-halopurines with boronic acids leading to 2-, 6- or 8-aryl- and alkenylpurine derivatives (Martina Havelkova, Dalimil Dvorak, Michael Hocek) [studfile.net]
- 11. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cross-Coupling Reactions with 3-Methylsulfinylphenylboronic Acid
Introduction: The Unique Role of the 3-Methylsulfinylphenyl Moiety
In the landscape of modern medicinal chemistry and materials science, the sulfoxide functional group offers a compelling combination of properties. It is a potent hydrogen bond acceptor, a chiral center, and its polarity can significantly influence the physicochemical properties of a molecule, such as solubility and metabolic stability. 3-Methylsulfinylphenylboronic acid is a key building block that allows for the strategic introduction of this valuable moiety onto a wide range of molecular scaffolds.
However, the successful application of this reagent in cross-coupling reactions is not without its nuances. The sulfoxide group is moderately electron-withdrawing, which increases the Lewis acidity of the boronic acid but also renders it more susceptible to undesirable side reactions like protodeboronation.[1][2][3] Furthermore, the lone pair of electrons on the sulfoxide's oxygen and sulfur atoms can potentially coordinate with the transition metal catalyst, influencing its activity and the reaction outcome.[4][5]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the reaction conditions for the most common and effective cross-coupling reactions involving this compound. We will delve into the mechanistic rationale behind protocol choices, offer field-proven step-by-step methodologies, and present troubleshooting insights to ensure successful and reproducible outcomes.
Part 1: Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used method for forging carbon-carbon bonds due to its exceptional functional group tolerance and mild conditions.[6][7] When coupling this compound, careful consideration of the catalyst, base, and solvent system is paramount to achieving high yields while minimizing side reactions.
Mechanistic Insights and Key Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[7]
Critical Factors for this compound:
-
Catalyst and Ligand Selection: The choice of ligand is crucial. The sulfoxide moiety can coordinate to the palladium center, potentially inhibiting catalysis.[4] Utilizing bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) or Fu (e.g., P(t-Bu)₃), can promote the formation of a monoligated, highly active palladium species.[8][9][10] This high reactivity can accelerate the desired catalytic cycle, outcompeting potential catalyst inhibition.
-
Base Selection and Protodeboronation: The electron-withdrawing nature of the methylsulfinyl group makes the C-B bond more susceptible to cleavage, a process known as protodeboronation, especially under strongly basic aqueous conditions.[2][11][12] To mitigate this, milder bases are preferred.
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.
-
Potassium phosphate (K₃PO₄) is an excellent choice, particularly for challenging couplings, as it is sufficiently basic to promote transmetalation without causing excessive protodeboronation.[13][14]
-
Strong bases like sodium hydroxide should generally be avoided.
-
-
Solvent System: Biphasic solvent systems are standard for Suzuki couplings.[15] A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is common. The water is necessary to dissolve the inorganic base and facilitate the formation of the boronate species required for transmetalation.[8] For particularly sensitive substrates, anhydrous conditions using bases like cesium fluoride (CsF) in a polar aprotic solvent like THF can be employed.[15]
Data Summary: Recommended Suzuki-Miyaura Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp (°C) |
| Aryl Bromide/Iodide | Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2.0) | Dioxane / H₂O (4:1) | 80 - 100 |
| Aryl Chloride | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ (2.0) | Toluene / H₂O (10:1) | 100 - 110 |
| Aryl Triflate | PdCl₂(dppf) (3) | - | K₂CO₃ (2.0) | DME / H₂O (4:1) | 85 |
| Heteroaryl Bromide | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.0) | THF / H₂O (5:1) | 70 - 90 |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
-
Reagent Preparation: To a flame-dried Schlenk flask, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv.), this compound (220 mg, 1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 9.2 mg, 0.01 mmol, 1 mol%) and SPhos (16.4 mg, 0.04 mmol, 4 mol%). Add this catalyst/ligand mixture to the Schlenk flask.
-
Solvent Addition & Degassing: Evacuate the flask and backfill with argon or nitrogen gas (repeat 3 times). Add 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe. The mixture should be thoroughly degassed by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl product.
Part 2: Copper-Catalyzed Chan-Lam Coupling for C-N and C-O Bond Formation
The Chan-Lam coupling provides a powerful and often complementary approach to palladium-catalyzed methods for forming carbon-heteroatom bonds.[16][17] It is particularly advantageous as it is typically performed under aerobic conditions and often does not require a strong base, which is beneficial for the stability of this compound.[18]
Mechanistic Overview and Advantages
The Chan-Lam reaction is catalyzed by copper(II) salts. The proposed mechanism involves the formation of a copper(III) intermediate which then undergoes reductive elimination to form the C-N or C-O bond and a Cu(I) species, which is re-oxidized to Cu(II) by atmospheric oxygen.[17]
Key Advantages for this Substrate:
-
Mild Conditions: Often proceeds at room temperature, open to the air.[16][17]
-
Base-Free or Weak Base: Many protocols use a mild base like pyridine or are base-free, minimizing protodeboronation.[18][19]
-
Broad Scope: Couples a wide variety of amines (primary, secondary, anilines, heterocycles) and alcohols (phenols, primary/secondary alcohols).[16]
Experimental Protocol: Chan-Lam N-Arylation with Morpholine
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, add copper(II) acetate (Cu(OAc)₂, 18 mg, 0.1 mmol, 10 mol%).
-
Reagent Addition: Add this compound (184 mg, 1.0 mmol, 1.0 equiv.), morpholine (105 µL, 1.2 mmol, 1.2 equiv.), and dichloromethane (DCM, 10 mL).
-
Reaction: Leave the flask open to the atmosphere and stir the resulting blue suspension vigorously at room temperature. The reaction progress can be monitored by the disappearance of the boronic acid starting material via TLC or LC-MS. Reactions are typically complete in 12-24 hours.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the copper salts, washing the pad with additional DCM. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the N-arylated product.
Part 3: Buchwald-Hartwig Amination: A Note on Strategy
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, coupling an aryl halide/triflate with an amine using a palladium catalyst.[10][20][21] It's important to note the strategic difference from the Chan-Lam coupling: here, the 3-methylsulfinylphenyl moiety would typically originate from an aryl halide (e.g., 1-bromo-3-(methylsulfinyl)benzene), not the boronic acid.
This method becomes relevant in multi-step syntheses where, for instance, a Suzuki-Miyaura coupling is first performed to create a complex aryl bromide intermediate, which is then subjected to a Buchwald-Hartwig amination.
General Considerations for Buchwald-Hartwig Amination of a 3-Methylsulfinyl-Substituted Aryl Halide:
-
Catalyst System: The electron-withdrawing nature of the sulfoxide favors the use of highly active catalyst systems. Buchwald's biarylphosphine ligands (e.g., XPhos, RuPhos) paired with a palladium source (Pd₂(dba)₃ or Pd(OAc)₂) are highly effective.[10][22]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.
References
- 1. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium Catalyzed Allylic C-H Oxidation Enabled by Bicyclic Sulfoxide Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. Chan-Lam Coupling [organic-chemistry.org]
- 17. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. mdpi.com [mdpi.com]
- 22. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of Biaryl and Aryl-Heteroatom Scaffolds: A Guide to Catalyst and Ligand Selection for Reactions with Sulfinylphenylboronic Acids
Introduction: The Sulfinyl Moiety as a Versatile Functional Group in Cross-Coupling Chemistry
In the landscape of modern synthetic organic chemistry, the quest for efficient and selective methods to construct complex molecular architectures is paramount, particularly in the fields of pharmaceutical and materials science. Arylboronic acids have emerged as indispensable building blocks in this endeavor, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. While the reactivity of a vast array of substituted arylboronic acids is well-documented, those bearing sensitive or potentially reactive functional groups, such as the sulfinyl group, present unique challenges and opportunities.
The sulfoxide functional group is a cornerstone in medicinal chemistry, imparting chirality and unique physicochemical properties to bioactive molecules. Its presence on a boronic acid coupling partner, therefore, opens a direct route to novel biaryl and aryl-heteroatom scaffolds. However, the sulfinyl sulfur is susceptible to both oxidation and reduction, and can potentially coordinate to the metal center of the catalyst, thereby influencing the catalytic cycle. The judicious selection of the catalyst and ligand system is therefore critical to ensure the integrity of the sulfinyl group and achieve high reaction efficiency.
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the successful implementation of sulfinylphenylboronic acids in two of the most powerful cross-coupling reactions: the Suzuki-Miyaura and the Chan-Lam couplings. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the complexities of catalyst and ligand selection, and provide self-validating, step-by-step protocols.
I. Synthesis and Stability of Sulfinylphenylboronic Acids
The successful application of any building block begins with its availability and stability. Sulfinylphenylboronic acids, such as the model compound 4-(methylsulfinyl)phenylboronic acid, have been synthesized and characterized, confirming their viability as reagents in organic synthesis.[1][2] The synthesis typically involves a lithium-halogen exchange of a corresponding haloaryl sulfoxide, followed by quenching with a trialkyl borate and subsequent hydrolysis.
A critical consideration is the stability of the sulfinyl group under the conditions of the cross-coupling reaction. The sulfoxide moiety can be sensitive to both strongly oxidizing and reducing conditions, and the choice of mild reagents is therefore essential. Furthermore, the Lewis basicity of the sulfoxide oxygen could lead to coordination with the palladium or copper catalyst, potentially inhibiting catalysis. The use of highly active catalysts that promote rapid turnover can mitigate this potential issue. The related 4-(methylsulfonyl)phenylboronic acid, where the sulfur is in a higher oxidation state, is commercially available and has been successfully employed in Suzuki-Miyaura couplings, suggesting that sulfur-containing functional groups can be compatible with these reaction conditions.[3]
II. Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds with Precision
The palladium-catalyzed Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation. The key to success when employing a substrate with a sensitive functional group like a sulfoxide lies in the selection of a catalyst system that is both highly active and exhibits broad functional group tolerance.[4][5][6]
Rationale for Catalyst and Ligand Selection
Modern Suzuki-Miyaura couplings have largely moved away from the original tetrakis(triphenylphosphine)palladium(0) towards more robust and efficient systems. The development of bulky, electron-rich phosphine ligands, pioneered by Stephen Buchwald, has been instrumental in expanding the scope and functional group tolerance of this reaction.[7]
-
Palladium Precatalyst: The use of air-stable palladium(II) precatalysts, such as palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂), in combination with a phosphine ligand is a common and practical approach. These are reduced in situ to the active Pd(0) species. Alternatively, pre-formed palladium(0) sources like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can be used.[8]
-
Ligand Selection: For substrates bearing potentially coordinating or sensitive functional groups, the use of biaryl monophosphine ligands is highly recommended. Ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are particularly effective.[7][9][10] Their steric bulk promotes the formation of monoligated palladium complexes, which are highly active in the catalytic cycle, facilitating rapid oxidative addition and reductive elimination. This high turnover minimizes the reaction time and temperature, thereby preserving the integrity of the sulfinyl group. The electron-rich nature of these ligands also enhances the rate of oxidative addition.[4][7][9]
-
Base Selection: The choice of base is crucial for the activation of the boronic acid in the transmetalation step.[8][11] For sensitive substrates, milder bases are preferred to avoid potential side reactions. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often excellent choices, providing a good balance of reactivity and compatibility with a wide range of functional groups.[11] The use of very strong bases like hydroxides should be approached with caution, as they can promote side reactions. For particularly base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or even fluoride sources can be employed.[12][13][14]
-
Solvent Selection: A variety of solvents can be used for Suzuki-Miyaura couplings, often in aqueous mixtures. Common choices include 1,4-dioxane, tetrahydrofuran (THF), and toluene, typically with water as a co-solvent to aid in the dissolution of the base and facilitate the transmetalation step. The choice of solvent can influence the reaction rate and selectivity, and some empirical optimization may be necessary.
Visualizing the Catalytic Cycle and Ligand Effect
Caption: Suzuki-Miyaura catalytic cycle with bulky phosphine ligands.
Detailed Protocol: Suzuki-Miyaura Coupling of 4-(Methylsulfinyl)phenylboronic Acid with an Aryl Bromide
Materials:
-
4-(Methylsulfinyl)phenylboronic acid
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add 4-(methylsulfinyl)phenylboronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (2 mol%) and SPhos (4 mol%) in a small amount of 1,4-dioxane.
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed deionized water (typically in a 4:1 to 10:1 ratio) to the reaction vessel via syringe. The final concentration of the aryl bromide should be approximately 0.1 M.
-
Catalyst Addition: Add the pre-mixed catalyst solution to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically starting at room temperature and gently heating to 50-80 °C if necessary) and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl sulfoxide.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling of Sulfinylphenylboronic Acids
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Air-stable and readily available. |
| Ligand | SPhos or XPhos | Bulky, electron-rich ligand for high activity and functional group tolerance.[7][9] |
| Base | K₂CO₃ or K₃PO₄ | Mild conditions to prevent side reactions with the sulfoxide.[11] |
| Solvent | 1,4-Dioxane/H₂O or THF/H₂O | Promotes dissolution of reagents and facilitates transmetalation. |
| Temperature | Room Temperature to 80 °C | Milder temperatures are preferred to ensure stability of the sulfinyl group. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the catalyst and phosphine ligand. |
III. Chan-Lam Coupling: Constructing C-S and C-N Bonds
The Chan-Lam coupling reaction provides a powerful method for the formation of carbon-heteroatom bonds, typically using a copper catalyst.[15][16] This reaction is particularly attractive due to its often mild conditions, which can be conducted open to the air. For the coupling of sulfinylphenylboronic acids with N- or O-nucleophiles, careful selection of the copper source and any ancillary ligands is key to achieving good yields while preserving the sulfoxide.
Rationale for Catalyst and Ligand Selection
-
Copper Catalyst: Copper(II) acetate (Cu(OAc)₂) is the most commonly used catalyst for Chan-Lam couplings.[17][18] Copper(I) salts such as copper(I) iodide (CuI) or copper(I) chloride (CuCl) can also be effective, sometimes in combination with an oxidant (often air).[19][20][21]
-
Ligand Selection: While many Chan-Lam reactions can proceed without a ligand, the addition of a nitrogen-based chelating ligand can significantly improve the reaction efficiency and substrate scope, especially for more challenging couplings. Ligands such as N,N,N',N'-tetramethylethylenediamine (TMEDA) or 1,10-phenanthroline can accelerate the catalytic cycle.[18][19] The choice of ligand can also help to prevent catalyst deactivation.
-
Base: A base is often required, though typically a milder organic base such as triethylamine (Et₃N) or pyridine is sufficient. The base serves to facilitate the deprotonation of the nucleophile and can also play a role in the transmetalation step.
-
Solvent: Dichloromethane (DCM) and methanol (MeOH) are common solvents for Chan-Lam couplings. The choice of solvent can impact the solubility of the reagents and the overall reaction rate.
Visualizing the Chan-Lam Workflow
Caption: General workflow for a Chan-Lam coupling experiment.
Detailed Protocol: Chan-Lam Coupling of 4-(Methylsulfinyl)phenylboronic Acid with an Amine
Materials:
-
4-(Methylsulfinyl)phenylboronic acid
-
Amine (or alcohol) nucleophile
-
Copper(II) acetate (Cu(OAc)₂)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (optional)
-
Triethylamine (Et₃N)
-
Methanol (MeOH)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-(methylsulfinyl)phenylboronic acid (1.5 equivalents), the amine nucleophile (1.0 equivalent), and copper(II) acetate (10 mol%).
-
Ligand and Base Addition: If using a ligand, add TMEDA (20 mol%). Add methanol as the solvent, followed by triethylamine (2.0 equivalents).
-
Reaction: Stir the reaction mixture vigorously at room temperature, open to the air. The reaction is often accompanied by a color change.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the N-aryl sulfoxide.
Table 2: Recommended Conditions for Chan-Lam Coupling of Sulfinylphenylboronic Acids
| Parameter | Recommended Condition | Rationale |
| Copper Catalyst | Cu(OAc)₂ | Commonly used, effective, and commercially available.[17][18] |
| Ligand (Optional) | TMEDA or 1,10-Phenanthroline | Can accelerate the reaction and improve yields for challenging substrates.[18][19] |
| Base | Et₃N or Pyridine | Mild organic bases are generally sufficient. |
| Solvent | MeOH or DCM | Good general-purpose solvents for this transformation. |
| Temperature | Room Temperature | Mild conditions are a key advantage of the Chan-Lam coupling. |
| Atmosphere | Air | The reaction is typically tolerant of, and may even require, oxygen. |
IV. Troubleshooting and Considerations
-
Low Yields in Suzuki-Miyaura Coupling: If low yields are observed, consider screening different bases (e.g., K₃PO₄, Cs₂CO₃) or solvent systems. Increasing the catalyst loading slightly (e.g., to 3-5 mol%) may also be beneficial. Ensure that all solvents and reagents are properly degassed to prevent catalyst deactivation.
-
Decomposition of Sulfoxide: If decomposition of the sulfinyl group is suspected (e.g., through reduction to the sulfide or oxidation to the sulfone), ensure that the reaction is run under strictly inert conditions (for Suzuki-Miyaura) and at the lowest effective temperature.
-
Slow Chan-Lam Reaction: For slow or incomplete Chan-Lam couplings, the addition of a ligand such as TMEDA or 1,10-phenanthroline can be beneficial. Gentle heating (e.g., to 40-50 °C) may also accelerate the reaction, but should be done with caution to avoid decomposition.
-
Protodeboronation: A common side reaction with arylboronic acids is protodeboronation (replacement of the boronic acid group with a hydrogen). Using a less protic solvent, a milder base, and ensuring the reaction is not run for an unnecessarily long time can help to minimize this side reaction.
V. Conclusion
The use of sulfinylphenylboronic acids in cross-coupling reactions offers a direct and efficient pathway to valuable sulfoxide-containing biaryl and aryl-heteroatom compounds. While the presence of the sulfinyl group necessitates careful consideration of reaction conditions, the robustness of modern catalyst systems, particularly those based on bulky, electron-rich phosphine ligands for Suzuki-Miyaura couplings and copper catalysts for Chan-Lam reactions, allows for their successful implementation. By understanding the principles behind catalyst and ligand selection, and by following well-designed protocols, researchers can confidently employ these versatile building blocks to accelerate their research and development programs.
VI. References
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025). Chemical Society Reviews.
-
Chan-Lam cross-coupling reaction based on the Cu2S/TMEDA system. (n.d.). ResearchGate.
-
Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan−Lam Reactions. (n.d.). MDPI.
-
Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. (n.d.).
-
Generalization of the Chan–Lam Reaction via Photoinduced Copper Catalysis. (2025). CCS Chemistry.
-
4-(Methylsulfonyl)phenylboronic acid. (n.d.). MedChemExpress.
-
A highly efficient heterogeneous copper-catalyzed Chan-Lam coupling reaction of sulfonyl azides with arylboronic acids leading to N-arylsulfonamides. (2025). ResearchGate.
-
Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. (2019). National Institutes of Health.
-
Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. (n.d.).
-
4-(methylsulfinyl)phenylboronic acid - 166386-48-7 - Structure, Synthesis, Properties. (n.d.).
-
Chan-Lam Coupling. (n.d.). Organic Chemistry Portal.
-
Buchwald Phosphine Ligands for Cross Coupling. (n.d.). Sigma-Aldrich.
-
Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. (n.d.). ACS Publications.
-
"Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. (n.d.).
-
comparative study of different bases in Suzuki-Miyaura coupling reactions. (n.d.). Benchchem.
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews.
-
Buchwald Phosphine Ligands. (n.d.). Sigma-Aldrich.
-
trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. (2021). ACS Omega.
-
Chan–Lam coupling. (n.d.). Wikipedia.
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). National Institutes of Health.
-
4-(Methylsulfonyl)phenylboronic Acid (contains varying amounts of Anhydride). (n.d.).
-
Palladium Catalyzed Allylic C-H Oxidation Enabled by Bicyclic Sulfoxide Ligands. (2023). National Institutes of Health.
-
Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. (2019). National Institutes of Health.
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). National Institutes of Health.
-
Recent Advances in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions: Exploration of Catalytic Systems, Reaction Parameters, and Ligand Influences: A Review. (n.d.). ResearchGate.
-
Chan-Lam Coupling. (2022). YouTube.
-
4-(Methanesulfonyl)phenylboronic acid = 95.0 149104-88-1. (n.d.). Sigma-Aldrich.
-
Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. (n.d.). ChemRxiv.
-
Cross-coupling reactions employing sulfoxides as electrophiles. a.... (n.d.). ResearchGate.
-
Synthesis of Sulfoxides by Palladium-Catalyzed Arylation of Sulfenate Anions with Aryl Thianthrenium Salts. (n.d.). ResearchGate.
-
4-(methylsulfinyl)phenylboronic acid 95%. (n.d.). AChemBlock.
-
Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis.
-
The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. (n.d.). Journal of Nanostructures.
-
Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. (n.d.). ResearchGate.
-
Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO. (n.d.). National Institutes of Health.
-
Buchwald Ligands. (n.d.). Sigma-Aldrich.
-
Buchwald Ligands and Precatalysts Table of Contents. (2014). CiteSeerX.
-
Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals.
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (n.d.). National Institutes of Health.
-
Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. (n.d.). MIT Open Access Articles.
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2024). Organic Syntheses.
-
Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online.
References
- 1. 4-(methylsulfinyl)phenylboronic acid - 166386-48-7 - Structure, Synthesis, Properties [organoborons.com]
- 2. 4-(methylsulfinyl)phenylboronic acid 95% | CAS: 166386-48-7 | AChemBlock [achemblock.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 3-Methylsulfinylphenylboronic Acid in the Synthesis of Pharmaceutical Intermediates
Introduction: The Emergence of Functionalized Boronic Acids in Drug Discovery
In the landscape of modern medicinal chemistry, boronic acids are indispensable building blocks for the rapid assembly of complex molecular scaffolds.[1][2] Their prominence is largely due to their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][3][4] Among the vast catalog of available reagents, 3-Methylsulfinylphenylboronic acid (C₇H₉BO₃S, MW: 184.02) has garnered attention as a specialized intermediate. Its unique structure, incorporating both a reactive boronic acid moiety and a polar methylsulfinyl group, offers medicinal chemists a strategic tool to modulate the physicochemical properties of drug candidates, such as solubility, metabolic stability, and target engagement.
The sulfinyl group, a hydrogen bond acceptor, can introduce favorable interactions with biological targets and improve the aqueous solubility of the final compound, a critical parameter in drug development. This guide provides an in-depth exploration of the application of this compound, focusing on the mechanistic principles and practical execution of the Suzuki-Miyaura reaction for the synthesis of advanced pharmaceutical intermediates.
Pillar 1: Mechanistic Causality of the Suzuki-Miyaura Reaction
A deep understanding of the reaction mechanism is paramount for troubleshooting, optimization, and rational experimental design. The Suzuki-Miyaura cross-coupling is a catalytic cycle centered on a palladium complex.[5][6] The generally accepted mechanism involves three key sequential steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][7][8]
-
Oxidative Addition : The cycle begins with a catalytically active Palladium(0) complex, which inserts itself into the carbon-halogen bond of the aryl halide (R¹-X). This step oxidizes the palladium from Pd(0) to a Pd(II) species.[7] The rate of this step is dependent on the halide, with reactivity typically following the trend I > Br > Cl.[]
-
Transmetalation : This is the crucial step where the organic group from the boron reagent is transferred to the palladium(II) complex.[3] This process is not straightforward; the boronic acid must first be activated by a base (e.g., K₂CO₃, K₃PO₄). The base converts the neutral boronic acid into a more nucleophilic anionic "ate" complex (R²-B(OH)₃⁻), which readily transfers its organic moiety (the 3-methylsulfinylphenyl group in this case) to the palladium center, displacing the halide.[6][8]
-
Reductive Elimination : In the final step, the two organic groups (R¹ and R²) on the palladium(II) complex couple and are ejected from the coordination sphere, forming the new C-C bond of the desired biaryl product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[5][7]
Pillar 2: Self-Validating Protocols for Synthesis
The following protocols are designed to be robust and reproducible. The rationale behind key steps is explained to empower the researcher to make informed decisions and adaptations.
General Protocol for the Suzuki-Miyaura Coupling of this compound
Objective: To synthesize a 3-(methylsulfinyl)biaryl derivative via palladium-catalyzed cross-coupling of this compound with a suitable aryl halide.
Materials:
-
Aryl Halide (e.g., 4-Bromoanisole): 1.0 equiv.
-
This compound: 1.2–1.5 equiv.
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]): 1–5 mol%
-
Base (e.g., Potassium Carbonate [K₂CO₃], 2M aqueous solution): 2.0–3.0 equiv.
-
Solvent (e.g., Toluene or 1,4-Dioxane): Sufficient to make a 0.1–0.5 M solution with respect to the aryl halide.
-
Inert Gas: High-purity Argon or Nitrogen.
-
Standard Glassware: Schlenk flask or three-necked round-bottom flask, condenser, magnetic stirrer, heating mantle.
Safety & Handling:
-
This compound: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[10]
-
Palladium Catalysts: Can be irritants. Avoid inhalation and skin contact.[11]
-
Solvents: Toluene and dioxane are flammable and have associated health risks. Use in a fume hood and away from ignition sources.
Step-by-Step Experimental Procedure:
-
System Preparation (The "Why"): The Pd(0) catalyst is sensitive to atmospheric oxygen, which can lead to catalyst deactivation and lower yields. Therefore, all steps must be performed under an inert atmosphere.
-
To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Seal the flask and cycle between vacuum and backfilling with inert gas (Argon or Nitrogen) three times to thoroughly remove all oxygen.
-
-
Reagent Addition (The "Why"): The base is typically dissolved in water to facilitate its reaction with the boronic acid. A biphasic solvent system (e.g., Toluene/water) is common and often enhances the reaction rate.[12] Degassing the solvents is critical to prevent catalyst oxidation.
-
Via syringe, add the degassed organic solvent (e.g., Toluene).
-
Add the degassed aqueous base solution (e.g., 2M K₂CO₃). The mixture should be biphasic.
-
-
Reaction Execution (The "Why"): Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Vigorous stirring is essential to ensure efficient mixing between the two phases, which is critical for the reaction to occur at the interface.
-
With the inert gas flowing through the condenser, begin vigorous stirring and heat the reaction mixture to 80–100 °C.
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the limiting reagent (typically the aryl halide) is consumed. Reaction times can vary from 2 to 24 hours.
-
-
Work-up and Extraction (The "Why"): This sequence is designed to quench the reaction, remove the inorganic base and salts, and isolate the organic product from the aqueous phase.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and then with brine (saturated NaCl solution) to remove water-soluble impurities and residual water.
-
Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification (The "Why"): The crude product will contain the desired biaryl, residual catalyst, and organic byproducts. Purification is necessary to obtain the final compound in high purity.
-
Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.[13]
-
Alternatively, if the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[11][14]
-
Pillar 3: Data Presentation & Workflow Visualization
Table 1: Representative Reaction Parameters for Suzuki Coupling
For researchers planning syntheses, the following table provides a starting point for various coupling partners. Yields are representative and will vary based on the specific substrate and precise reaction conditions.
| Aryl Halide Partner | Catalyst System (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Typical Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ (3%) | K₂CO₃ (2.0) | Toluene / H₂O | 90 | 85 - 95 |
| 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (2%) / SPhos (4%) | K₃PO₄ (2.0) | Dioxane / H₂O | 100 | 88 - 96 |
| 2-Chloropyridine | Pd₂(dba)₃ (1.5%) / XPhos (3%) | Cs₂CO₃ (2.5) | t-BuOH / H₂O | 85 | 75 - 88 |
| Methyl 4-iodobenzoate | PdCl₂(dppf) (3%) | Na₂CO₃ (2.0) | DME / H₂O | 80 | 90 - 98 |
Note: Catalyst, ligand, and base selection are crucial and often require optimization for challenging substrates, such as sterically hindered or electron-deficient/rich partners.[][15]
Experimental Workflow Diagram
Conclusion
This compound is a valuable, functionalized reagent for constructing biaryl scaffolds in pharmaceutical intermediates. Its successful application hinges on a solid understanding of the Suzuki-Miyaura reaction mechanism and meticulous execution of experimental protocols. By carefully selecting catalysts, bases, and solvents, and by maintaining an inert atmosphere, researchers can reliably incorporate the unique 3-methylsulfinylphenyl moiety. This enables the systematic exploration of structure-activity relationships and the fine-tuning of pharmacokinetic properties, ultimately accelerating the journey from a chemical concept to a potential therapeutic agent.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. nbinno.com [nbinno.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-(Methylsulfinyl)phenylboronic acid | C7H9BO3S | CID 2773529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application and Protocol Guide: Solvent Effects in Suzuki-Miyaura Cross-Coupling Reactions with 3-Methylsulfinylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals. This guide provides an in-depth analysis of the Suzuki-Miyaura reaction with a specific focus on the use of 3-Methylsulfinylphenylboronic acid. The presence of the methylsulfinyl (sulfoxide) group introduces unique electronic and steric considerations that can significantly influence reaction outcomes. A critical parameter in optimizing these reactions is the choice of solvent. This document offers a detailed examination of how different solvent systems—ranging from polar aprotic to protic and nonpolar—can modulate reaction efficiency, yield, and selectivity. We present a comprehensive theoretical framework, detailed experimental protocols for both a standard reaction and a solvent screening study, and expert insights to guide researchers in harnessing the full potential of this versatile building block in drug discovery and development.
Introduction: The Suzuki-Miyaura Reaction and the Role of Functionalized Boronic Acids
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has revolutionized the synthesis of complex organic molecules due to its mild conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids.[1] The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[2]
The choice of boronic acid is crucial, and functionalized derivatives like this compound offer synthetic chemists a valuable tool for introducing a sulfoxide-containing aryl moiety. The sulfoxide group can act as a hydrogen bond acceptor and introduces a chiral center, which can be of significant interest in medicinal chemistry for modulating the physicochemical and pharmacological properties of a molecule. However, the electronic effects and potential for catalyst interaction of the sulfoxide group necessitate a careful optimization of reaction conditions, with solvent selection being a paramount consideration.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing reactions.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X).
-
Transmetalation: The organic group from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[1]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[2]
The Critical Role of Solvents
The solvent plays a multifaceted role in the Suzuki-Miyaura reaction, influencing catalyst solubility, reagent stability, and the rates of the individual steps in the catalytic cycle. The polarity and proticity of the solvent are particularly important.
-
Polar Aprotic Solvents (e.g., Dioxane, THF, DMF): These are commonly used solvents for Suzuki reactions. They are effective at dissolving the palladium catalyst and organic reagents. Their ability to stabilize charged intermediates can influence the reaction pathway.[3]
-
Polar Protic Solvents (e.g., Water, Alcohols): The addition of water is often beneficial, particularly when using inorganic bases like carbonates or phosphates. Water can aid in the dissolution of the base and facilitate the formation of the active boronate species.[4] However, an excess of protic solvent can lead to undesired protodeboronation of the boronic acid.[5]
-
Nonpolar Solvents (e.g., Toluene): While less common as the sole solvent, toluene can be effective, particularly at higher temperatures. It is often used in combination with a polar co-solvent.
The sulfoxide group in this compound can interact with solvents through dipole-dipole interactions and hydrogen bonding. This interaction can influence the solubility of the boronic acid and its reactivity in the transmetalation step.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the flask.
-
Under a positive flow of inert gas, add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol for Solvent Screening Study
To investigate the impact of different solvents on the reaction, a parallel screening experiment is recommended.
Experimental Workflow:
Figure 2: Workflow for a parallel solvent screening study.
Procedure:
-
In a glovebox or under an inert atmosphere, prepare a stock solution of the aryl bromide, this compound, and the palladium catalyst in a suitable solvent (e.g., a small amount of dioxane).
-
In an array of reaction vials, place an equal amount of the base (e.g., K₂CO₃).
-
Aliquot the stock solution into each reaction vial.
-
Add the different solvents or solvent mixtures to be tested to each vial.
-
Seal the vials and place them in a heating block at the desired temperature.
-
After a set time, quench the reactions and analyze the conversion and yield by a suitable analytical method (e.g., LC-MS or GC with an internal standard).
Data Presentation and Interpretation
The results of the solvent screening study can be summarized in a table for easy comparison.
Table 1: Effect of Solvent on the Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
| Entry | Solvent System (v/v) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | Dioxane / H₂O (4:1) | 90 | 4 | 98 | 92 |
| 2 | THF / H₂O (4:1) | 80 | 6 | 95 | 88 |
| 3 | DMF | 100 | 4 | 99 | 94 |
| 4 | Toluene / EtOH (3:1) | 100 | 8 | 85 | 78 |
| 5 | Acetonitrile / H₂O (4:1) | 80 | 6 | 90 | 85 |
Note: The data presented in this table is illustrative and will vary depending on the specific substrates and reaction conditions.
Interpretation of Results:
The choice of solvent can have a profound impact on the reaction outcome. For instance, highly polar aprotic solvents like DMF may accelerate the reaction but can also lead to side reactions. A mixture of a less polar aprotic solvent with water often provides a good balance of solubility and reactivity.
Troubleshooting and Key Considerations
-
Protodeboronation: The cleavage of the C-B bond by a proton source is a common side reaction, especially with electron-rich or heteroaromatic boronic acids.[5] Using anhydrous conditions or milder bases can mitigate this issue.
-
Homocoupling: The coupling of two boronic acid molecules can occur, particularly at higher temperatures or in the presence of oxygen. Ensuring a properly degassed reaction mixture is crucial.
-
Catalyst Deactivation: The sulfoxide group has the potential to coordinate to the palladium center, which could lead to catalyst inhibition. The use of ligands that can displace the sulfoxide from the palladium coordination sphere may be beneficial.
-
Base Selection: The strength and solubility of the base are critical. Stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective but can also promote side reactions.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful tool for the synthesis of novel sulfoxide-containing biaryls. The successful implementation of this reaction hinges on a careful consideration of the reaction parameters, with the solvent system playing a pivotal role. By understanding the underlying mechanistic principles and systematically screening different solvents, researchers can optimize reaction conditions to achieve high yields and purity. This guide provides a solid foundation for the application of this versatile building block in the pursuit of new therapeutic agents and functional materials.
References
Application Notes and Protocols for Base Selection in the Suzuki-Miyaura Coupling of 3-Methylsulfinylphenylboronic Acid
Introduction: Navigating the Nuances of Suzuki-Miyaura Couplings with Functionalized Boronic Acids
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, prized for its facility in constructing C-C bonds, particularly in the synthesis of biaryls, a common motif in pharmaceuticals and advanced materials.[1] The success of this palladium-catalyzed transformation hinges on a delicate interplay of catalyst, ligand, solvent, and, critically, the base. The choice of base is not a mere afterthought but a pivotal decision that dictates reaction efficiency, yield, and even selectivity.[2][3]
This guide provides an in-depth exploration of base selection for the Suzuki-Miyaura coupling of a functionally complex substrate: 3-Methylsulfinylphenylboronic acid. The presence of the methylsulfinyl (sulfoxide) group, an electron-withdrawing and potentially coordinating moiety, introduces specific challenges and considerations that deviate from standard protocols. As such, a rational, mechanism-driven approach to base selection is paramount for researchers, scientists, and drug development professionals aiming to leverage this versatile building block.
The Decisive Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base in a Suzuki-Miyaura coupling is not a passive spectator; it is an active participant, primarily in the crucial transmetalation step.[4] Its fundamental role is to activate the boronic acid, rendering it sufficiently nucleophilic to transfer its organic substituent to the palladium(II) center. Two primary mechanistic pathways are generally considered for this activation[3]:
-
The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)3]⁻). This activated species then engages in transmetalation with the palladium(II) halide complex.[3]
-
The Oxo-Palladium Pathway: The base first reacts with the palladium(II) halide complex to generate a palladium(II) hydroxide or alkoxide species. This complex then undergoes transmetalation with the neutral boronic acid.[5]
The operative pathway is influenced by the specific base, solvent, and substrate combination. For many systems, the boronate pathway is considered the predominant route.
Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the base-mediated activation of the boronic acid for the transmetalation step.
Considerations for this compound
The this compound presents a unique set of characteristics that directly inform the choice of base:
-
Electronic Effects: The sulfoxide group is moderately electron-withdrawing, which increases the Lewis acidity of the boronic acid. A more acidic boronic acid will react more readily with a base to form the boronate. However, this electron-withdrawing nature also decreases the nucleophilicity of the aryl group, potentially slowing the transmetalation step.[6] The meta-position of the sulfoxide group exerts a primarily inductive electron-withdrawing effect.[7][8]
-
Potential for Coordination: The sulfoxide moiety possesses both a sulfur and an oxygen atom with lone pairs of electrons, creating the potential for coordination to the palladium center. While direct coordination of the boronic acid's sulfoxide group to the palladium catalyst during the Suzuki-Miyaura cycle is not extensively documented, the coordination of sulfoxides to palladium is a known phenomenon in other contexts.[9] Such an interaction could influence the catalyst's reactivity and stability, and a judicious choice of base can help to mitigate or leverage these effects.
-
Stability: Boronic acids, particularly those with electron-withdrawing groups, can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, leading to the formation of an undesired arene byproduct. This process can be exacerbated by overly harsh basic conditions and elevated temperatures.[9]
A Comparative Guide to Base Selection
The selection of a base is a balancing act between ensuring efficient boronate formation and avoiding undesirable side reactions. The following table provides a comparative overview of common bases for the coupling of this compound, with recommendations based on their properties.
| Base | pKa of Conjugate Acid | Typical Conditions | Advantages | Disadvantages & Considerations |
| Potassium Carbonate (K₂CO₃) | 10.3 | 2-3 equiv., Dioxane/H₂O, 80-100 °C | Cost-effective, widely applicable, moderate strength reduces risk of side reactions. | Can be less effective for challenging couplings requiring stronger activation. |
| Sodium Carbonate (Na₂CO₃) | 10.3 | 2-3 equiv., Toluene/EtOH/H₂O, 80-100 °C | Similar to K₂CO₃, good starting point for optimization.[2] | Solubility in organic solvents can be limited. |
| Cesium Carbonate (Cs₂CO₃) | 10.3 | 2-3 equiv., Dioxane, THF, 80-100 °C | Higher solubility in organic solvents, often more effective for difficult couplings.[2] | More expensive than other carbonates. |
| Potassium Phosphate (K₃PO₄) | 12.3 | 2-3 equiv., Toluene, Dioxane, 80-110 °C | Stronger base, highly effective for electron-deficient boronic acids and less reactive aryl chlorides. | Can promote protodeboronation in sensitive substrates if conditions are not optimized. |
| Potassium Fluoride (KF) | 3.17 | 2-3 equiv., THF, Dioxane, RT-80 °C | Mild base, particularly useful for base-sensitive substrates to minimize protodeboronation.[10] | Often requires anhydrous conditions for optimal performance. |
| Potassium tert-butoxide (KOtBu) | 19 | 1.5-2 equiv., THF, Toluene, RT-80 °C | Very strong, non-nucleophilic base, effective for very unreactive coupling partners. | High basicity can lead to side reactions and decomposition of sensitive functional groups. |
Note: pKa values are approximate and can vary with solvent and temperature.
Decision-Making Workflow for Base Selection
A systematic approach is crucial for identifying the optimal base for your specific coupling partners. The following workflow provides a logical progression for experimental design.
Figure 2: A logical workflow for selecting and optimizing the base for the Suzuki-Miyaura coupling of this compound.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of catalyst, ligand, solvent, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: General Procedure using Potassium Carbonate (K₂CO₃)
This protocol is a robust starting point for coupling with aryl bromides and iodides.
Materials:
-
This compound (1.2 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.5 equiv.)
-
1,4-Dioxane
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound, the aryl halide, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 1,4-dioxane and deionized water (typically a 4:1 to 5:1 mixture, to achieve a concentration of 0.1-0.2 M with respect to the aryl halide).
-
In a separate vial, weigh the Pd(OAc)₂ and PPh₃ and add them to the reaction flask under a positive flow of inert gas.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure for Less Reactive Aryl Chlorides using Potassium Phosphate (K₃PO₄)
This protocol employs a stronger base and a more active catalyst system suitable for more challenging aryl chloride coupling partners.
Materials:
-
This compound (1.5 equiv.)
-
Aryl chloride (1.0 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 6 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv.)
-
Toluene
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a glovebox or under a strict inert atmosphere, add this compound, the aryl chloride, K₃PO₄, Pd₂(dba)₃, and SPhos to a dry reaction vessel.
-
Add degassed toluene and a small amount of degassed deionized water (e.g., toluene/water 10:1).
-
Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Perspectives
The successful Suzuki-Miyaura coupling of this compound is readily achievable with a rational and systematic approach to base selection. The electronic properties of the sulfoxide group necessitate careful consideration of base strength to ensure efficient boronate formation without promoting deleterious side reactions. For most applications, starting with a moderately strong base like potassium carbonate or potassium phosphate provides a reliable entry point for optimization.
As the demand for increasingly complex and functionalized molecules grows within the pharmaceutical and materials science sectors, a deep, mechanistic understanding of the role of each reaction component becomes ever more critical. The principles outlined in this guide for this compound can be extrapolated to other functionalized boronic acids, empowering researchers to navigate the intricacies of modern cross-coupling chemistry with confidence and precision.
References
- 1. jst-ud.vn [jst-ud.vn]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
Protecting group strategies for diols using phenylboronic acids
Application Notes & Protocols
Topic: Phenylboronic Acids as Reversible Protecting Groups for Diols in Complex Molecule Synthesis
Abstract: In the intricate field of synthetic organic chemistry, the judicious use of protecting groups is fundamental to achieving the synthesis of complex molecular architectures. Diols, prevalent in numerous natural products and pharmaceutical intermediates, often necessitate temporary protection to ensure selective reactions at other sites. Phenylboronic acids have emerged as exceptionally useful reagents for the protection of 1,2- and 1,3-diols, forming cyclic boronate esters. This strategy is distinguished by its operational simplicity, mild reaction conditions for both formation and cleavage, and the ability to confer unique selectivity. This guide provides an in-depth exploration of the underlying principles, scope, and practical execution of this protection strategy, tailored for researchers, scientists, and drug development professionals.
The Strategic Advantage of Phenylboronate Esters
The protection of a functional group is a two-step process: the introduction of a blocking group and its subsequent removal. An ideal protecting group should be installed selectively under mild conditions, remain inert to a wide range of subsequent chemical transformations, and be removed cleanly under conditions that do not affect the rest of the molecule.
Phenylboronic acids meet these criteria adeptly for diol protection. They react reversibly with 1,2- and 1,3-diols to form five- or six-membered cyclic boronate esters.[1][2] This equilibrium-driven process offers several key advantages:
-
Mild and Selective Formation: The reaction proceeds under neutral or mildly acidic conditions, often by simply refluxing the diol and phenylboronic acid in a solvent like toluene with azeotropic removal of water. This obviates the need for harsh reagents that could compromise sensitive substrates.[1]
-
Stereoselectivity: Phenylboronic acids show a strong preference for reacting with cis-diols over trans-diols, particularly in rigid cyclic systems. This inherent selectivity is a powerful tool for differentiating between hydroxyl groups in complex polyols like carbohydrates.[3]
-
Orthogonal Stability: The resulting phenylboronate esters are typically stable to a variety of non-aqueous reaction conditions, including many oxidations, reductions, organometallic additions, and transition-metal-catalyzed cross-couplings.[1][4] They are also often stable enough for purification by silica gel chromatography.[5]
-
Facile Deprotection: Cleavage of the boronate ester is readily achieved by hydrolysis under mild aqueous acidic or basic conditions, regenerating the diol.[1][6] This orthogonality to many other protecting groups makes it a valuable component of a multi-step synthetic strategy.
Mechanism: An Equilibrium-Controlled Process
The formation of a cyclic phenylboronate ester is a reversible condensation reaction. The phenylboronic acid reacts with the diol to form the ester and water. To drive the reaction to completion, the water by-product is typically removed from the reaction mixture, a classic application of Le Châtelier's principle.
Deprotection is simply the reverse process—hydrolysis. By introducing water, often with a catalytic amount of acid or base, the equilibrium is shifted back toward the starting materials, releasing the free diol.
Scope and Limitations: Tailoring Stability
While standard phenylboronic acid is a versatile reagent, its esters can sometimes be too labile for multi-step syntheses, exhibiting susceptibility to hydrolysis even under neutral conditions.[4] The true power of this protecting group strategy lies in the ability to tune the stability of the boronate ester by modifying the electronics of the phenyl ring.
Electron-withdrawing groups on the phenylboronic acid increase the Lewis acidity of the boron atom, leading to the formation of more robust boronate esters that are significantly more resistant to hydrolysis and tolerant to a wider array of reaction conditions.[4][7]
Table 1: Stability of Substituted Phenylboronate Esters
| Phenylboronic Acid Reagent | Key Feature | Stability Profile | Tolerated Conditions (as Ester) | Reference |
| Phenylboronic Acid | Unsubstituted, standard reagent | Moderate stability, susceptible to hydrolysis. | Basic workups, some chromatography. | [1][5] |
| 2,6-Bis(trifluoromethyl)phenylboronic acid | Highly electron-deficient | Water- and air-stable; highly robust. | Oxidation, reduction, hydrogenolysis, organometallic addition, cross-coupling. | [4][7] |
| Polymer-supported boronic acids | Reagent is recoverable by filtration. | Stability is similar to the unbound analogue. | Simplifies purification by avoiding chromatography. | [4] |
This tunability allows for a rational selection of the protecting group based on the planned synthetic route. For a short sequence requiring mild protection, unsubstituted phenylboronic acid may suffice. For a lengthy, complex synthesis, a more robust derivative like 2,6-bis(trifluoromethyl)phenylboronic acid is a superior choice, serving as a reliable alternative to traditional acetal or silyl-based protecting groups.[4]
Experimental Protocols
The following protocols provide a generalized framework. Researchers should optimize conditions based on the specific substrate and scale. Always monitor reaction progress by a suitable method, such as Thin Layer Chromatography (TLC).
Protocol 1: General Protection of a cis-1,2-Diol
This procedure utilizes a Dean-Stark apparatus to drive the esterification to completion.
Materials:
-
1,2-Diol (1.0 equiv)
-
Phenylboronic acid (1.0-1.1 equiv)
-
Anhydrous toluene (sufficient to suspend reactants)
-
Round-bottom flask, condenser, Dean-Stark trap, magnetic stirrer, and heating mantle.
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the 1,2-diol and anhydrous toluene.
-
Add phenylboronic acid (1.0-1.1 equivalents) to the solution.
-
Assemble the flask with a Dean-Stark apparatus and condenser.
-
Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing for 2-6 hours, or until TLC analysis indicates the complete consumption of the starting diol.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude phenylboronate ester is often of sufficient purity to be used directly in the next synthetic step. If necessary, the product can be purified by silica gel chromatography.[1]
Protocol 2: General Deprotection of a Phenylboronate Ester
This procedure employs simple hydrolysis to cleave the boronate ester and regenerate the diol.
Materials:
-
Phenylboronate ester (1.0 equiv)
-
Acetone (or THF) and Water
-
Optional: 1 M HCl or 1 M NaOH
-
Standard glassware for extraction (separatory funnel, flasks).
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).
Procedure:
-
Dissolve the phenylboronate ester in a suitable solvent such as acetone or THF.
-
Add an equivalent volume of water to the solution. To accelerate the hydrolysis, a catalytic amount of mild acid (e.g., a few drops of 1 M HCl) or base can be added.[1]
-
Stir the biphasic or homogeneous mixture vigorously at room temperature for 1-4 hours. Monitor the disappearance of the starting material by TLC.
-
Once deprotection is complete, remove the bulk of the organic solvent (acetone/THF) under reduced pressure.
-
Perform a standard aqueous workup. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude diol.
-
The recovered diol can be purified by recrystallization or silica gel chromatography as required. The phenylboronic acid by-product can often be recovered from the aqueous layer for reuse.[5]
Concluding Remarks for the Practicing Scientist
The protection of diols using phenylboronic acids represents a highly valuable and versatile strategy in modern organic synthesis. Its primary strengths—mild conditions, selectivity for cis-diols, and tunable stability—make it an excellent choice for intermediates in pharmaceutical and natural product synthesis. By understanding the principles of the underlying equilibrium and the influence of electronic effects, researchers can rationally design protection-deprotection sequences that are both efficient and robust. The protocols described herein provide a solid foundation for the application of this powerful technique.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02278B [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
The Chan-Lam Coupling: Strategic Applications of 3-Methylsulfinylphenylboronic Acid in Modern Synthesis
Foreword for the Advanced Researcher
In the landscape of contemporary organic synthesis, the Chan-Lam coupling has emerged as an indispensable tool for the formation of carbon-heteroatom bonds, offering a powerful alternative to traditional methods.[1] Its operational simplicity, mild reaction conditions, and the use of economical copper catalysts have cemented its place in the synthetic chemist's arsenal.[2] This guide delves into the nuanced applications of a uniquely functionalized reagent, 3-methylsulfinylphenylboronic acid, in the context of Chan-Lam couplings. While direct, widespread literature on this specific reagent is nascent, this document serves to bridge that gap by building upon the well-established principles of the Chan-Lam reaction and drawing parallels from structurally related organoboron compounds. Herein, we will explore the mechanistic underpinnings, provide detailed protocols for analogous systems, and project the strategic advantages that the methylsulfinyl moiety imparts, particularly in the realms of drug discovery and materials science.
Part 1: The Chan-Lam Coupling - A Mechanistic Overview
The Chan-Lam coupling facilitates the formation of a bond between an arylboronic acid and a nucleophile, typically an amine (N-H) or an alcohol (O-H), to yield the corresponding N-aryl or O-aryl product.[1] The reaction is catalyzed by copper complexes and can often be conducted at room temperature and open to the air.[2]
The catalytic cycle is generally understood to proceed through the following key steps:
-
Ligand Exchange: The copper(II) catalyst, commonly copper(II) acetate, undergoes ligand exchange with the amine or alcohol nucleophile.
-
Transmetalation: The resulting copper-nucleophile complex transmetalates with the arylboronic acid, transferring the aryl group to the copper center.
-
Oxidative Addition/Reductive Elimination: A proposed Cu(II) to Cu(III) oxidation, facilitated by an oxidant (often atmospheric oxygen), is followed by reductive elimination. This crucial step forms the desired C-N or C-O bond and regenerates a Cu(I) species.
-
Reoxidation: The Cu(I) catalyst is reoxidized to Cu(II) to complete the catalytic cycle.
This process offers a distinct advantage over palladium-catalyzed cross-coupling reactions, which often require stricter anaerobic conditions and more expensive catalysts.[1]
Part 2: this compound - A Reagent of Untapped Potential
The subject of this guide, this compound, introduces a fascinating element to the Chan-Lam reaction. The methylsulfinyl group (-S(O)CH₃) is a polar, chiral, and moderately electron-withdrawing substituent. Its influence on the reactivity of the boronic acid and the properties of the resulting coupled products is multifaceted.
Electronic and Steric Profile:
-
Electron-Withdrawing Nature: The sulfoxide moiety is moderately electron-withdrawing, which can influence the rate of transmetalation in the Chan-Lam coupling. The electronic properties of substituents on the arylboronic acid are known to affect reaction yields.[3]
-
Chirality: The sulfur atom in the methylsulfinyl group is a stereocenter. This intrinsic chirality can be leveraged in the synthesis of non-racemic molecules, a critical consideration in pharmaceutical development.
-
Hydrogen Bond Acceptor: The sulfoxide oxygen is a strong hydrogen bond acceptor, which can influence the solubility, conformational preference, and biological interactions of the final products.
Synthesis of this compound:
While not as commonly listed by major chemical suppliers as its sulfonyl counterpart, this compound can be synthesized through several established methods. A common route involves the oxidation of the corresponding (3-(methylthio)phenyl)boronic acid. Careful selection of the oxidizing agent is crucial to prevent over-oxidation to the sulfone.
Part 3: Application Notes & Experimental Protocols
The following sections provide detailed protocols for Chan-Lam couplings. While these protocols utilize analogous arylboronic acids, they serve as a robust starting point for experiments with this compound. Researchers should consider that optimization of reaction conditions, such as catalyst loading, base, solvent, and temperature, may be necessary to achieve optimal results with this specific reagent.
Application Note 1: N-Arylation of Heterocyclic Amines
The formation of N-aryl heterocycles is of paramount importance in medicinal chemistry, as this motif is present in a vast number of biologically active compounds. The Chan-Lam coupling provides a direct and efficient method for this transformation.
Illustrative Reaction:
Detailed Protocol for N-Arylation of Imidazole (Analogous System):
This protocol is adapted from established procedures for the N-arylation of imidazoles using functionalized phenylboronic acids.[4]
Materials:
-
Imidazole
-
3-Substituted Phenylboronic Acid (e.g., 3-methylphenylboronic acid as a stand-in)
-
Copper(II) Acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Molecular Sieves, 4 Å (optional, but recommended)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add imidazole (1.0 mmol, 1.0 equiv).
-
Add the 3-substituted phenylboronic acid (1.2 mmol, 1.2 equiv).
-
Add anhydrous copper(II) acetate (1.1 mmol, 1.1 equiv).
-
If desired, add activated 4 Å molecular sieves (approximately 200 mg).
-
Add anhydrous dichloromethane (5 mL).
-
Add pyridine (2.0 mmol, 2.0 equiv).
-
Leave the flask open to the air and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may take 24-72 hours to reach completion.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing the pad with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated imidazole.
Causality Behind Experimental Choices:
-
Excess Boronic Acid: A slight excess of the boronic acid is often used to drive the reaction to completion.
-
Copper(II) Acetate: This is a common and effective copper source for Chan-Lam couplings.[5]
-
Pyridine: Pyridine acts as a base to facilitate the deprotonation of the N-H nucleophile and can also serve as a ligand for the copper catalyst.[1]
-
Dichloromethane: A common solvent for Chan-Lam couplings, although others such as methanol, acetonitrile, or THF can also be employed.[5]
-
Open to Air: Atmospheric oxygen serves as the terminal oxidant to regenerate the active Cu(II) catalyst.[5]
Application Note 2: O-Arylation of Phenols for the Synthesis of Diaryl Ethers
Diaryl ether linkages are prevalent in natural products and pharmaceuticals. The Chan-Lam coupling offers a mild and functional group tolerant method for their synthesis.[6][7]
Illustrative Reaction:
Detailed Protocol for O-Arylation of 4-Methoxyphenol (Analogous System):
This protocol is based on general procedures for the O-arylation of phenols.[2]
Materials:
-
4-Methoxyphenol
-
3-Substituted Phenylboronic Acid
-
Copper(II) Acetate (Cu(OAc)₂)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a round-bottom flask, dissolve 4-methoxyphenol (1.0 mmol, 1.0 equiv) and the 3-substituted phenylboronic acid (1.5 mmol, 1.5 equiv) in anhydrous dichloromethane (10 mL).
-
Add copper(II) acetate (1.2 mmol, 1.2 equiv).
-
Add triethylamine (2.0 mmol, 2.0 equiv).
-
Stir the mixture at room temperature, open to the atmosphere, for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with dichloromethane and filter through a short plug of silica gel.
-
Wash the silica plug with additional dichloromethane.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, appropriate eluent) to yield the diaryl ether product.
Data Presentation: Expected Trends in Reactivity
The electronic nature of the substituents on the arylboronic acid can influence the reaction outcome. Below is a qualitative summary of expected trends based on established principles.
| Substituent on Phenylboronic Acid | Electronic Effect | Expected Reactivity in Chan-Lam Coupling |
| Electron-Donating (e.g., -OCH₃, -CH₃) | Increases electron density on the aryl ring | Generally favorable for transmetalation |
| Neutral (e.g., -H) | Baseline | Standard reactivity |
| Electron-Withdrawing (e.g., -NO₂, -CF₃) | Decreases electron density on the aryl ring | Can sometimes lead to lower yields or require harsher conditions |
| -S(O)CH₃ (Methylsulfinyl) | Moderately Electron-Withdrawing | Expected to proceed well, potentially requiring slightly longer reaction times or mild heating compared to electron-rich analogues. |
Part 4: Visualizing the Process
Diagram of the Chan-Lam Coupling Catalytic Cycle:
Caption: Generalized Catalytic Cycle of the Chan-Lam Coupling.
Experimental Workflow Diagram:
Caption: General Experimental Workflow for Chan-Lam Coupling.
Conclusion and Future Outlook
The Chan-Lam coupling represents a cornerstone of modern synthetic chemistry for the formation of C-N and C-O bonds. While the specific applications of this compound are an emerging area of investigation, the foundational protocols and mechanistic understanding of the Chan-Lam reaction provide a clear and reliable roadmap for its use. The unique electronic and stereochemical properties of the methylsulfinyl group suggest that its incorporation into Chan-Lam coupling products could lead to novel molecular architectures with desirable properties for pharmaceutical and materials science applications. It is our hope that this guide will empower researchers to explore the full potential of this and other functionalized boronic acids in their synthetic endeavors.
References
- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chan-Lam Coupling [organic-chemistry.org]
- 6. [PDF] Intramolecular O-arylation of phenols with phenylboronic acids: application to the synthesis of macrocyclic metalloproteinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 3-Methylsulfinylphenylboronic Acid Couplings
As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights for optimizing cross-coupling reactions with 3-Methylsulfinylphenylboronic acid. The presence of the methylsulfinyl group introduces specific electronic and coordinative challenges that require careful consideration beyond standard Suzuki-Miyaura protocols. This document will navigate you through common pitfalls and advanced troubleshooting strategies to ensure robust and reproducible yields.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the coupling of this compound.
Q1: My reaction shows low to no conversion of my starting materials. What are the first things I should check?
A1: When a Suzuki coupling fails, a systematic check of fundamental parameters is the most efficient way to diagnose the issue. Start with these key points:
-
Catalyst Activity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be successfully reduced in situ. Ensure your catalyst and ligands are from a reliable source and have been stored correctly.[1][2] Consider using a modern, air-stable Pd(0) precatalyst (e.g., a G3 or G4 palladacycle) which ensures more reliable generation of the active species.[1]
-
Inert Atmosphere: Oxygen can be detrimental, leading to the oxidation of phosphine ligands and the homocoupling of the boronic acid.[1][3] Ensure your solvents are rigorously degassed and that the reaction is maintained under a positive pressure of an inert gas like Argon or Nitrogen from start to finish.[4]
-
Reagent Purity & Stability: Verify the purity of your aryl halide and the this compound. Boronic acids can degrade over time, particularly through protodeboronation under harsh basic conditions.[2]
-
Base & Solvent Compatibility: The base must be sufficiently strong to activate the boronic acid but not so harsh that it causes degradation.[2] Furthermore, the base's solubility is critical; an insoluble base can lead to poor reaction kinetics.[5]
Q2: I'm observing significant formation of a homocoupled biphenyl product derived from my boronic acid. What causes this and how can I prevent it?
A2: Homocoupling is a common side reaction, often promoted by the presence of oxygen in the reaction mixture.[3] It can also occur if the transmetalation step is slow relative to other pathways. To minimize this:
-
Improve Degassing: This is the most critical step. Sparge your solvent with Argon or Nitrogen for at least 15-30 minutes before use.[6] Ensure all additions are made under a positive pressure of inert gas.
-
Use Bulky Ligands: Ligands with significant steric bulk, such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos), can disfavor the formation of the homocoupling transition state.[7]
-
Control Equivalents: While using a slight excess of the boronic acid (1.1-1.2 equiv.) is common, a very large excess can sometimes favor side reactions.
Q3: Does the methylsulfinyl group on the boronic acid require special consideration?
A3: Yes, absolutely. The sulfinyl group presents two primary challenges:
-
Potential Catalyst Inhibition: Sulfur-containing functional groups can coordinate to the palladium center, potentially acting as a catalyst poison and slowing or halting the catalytic cycle.
-
Electronic Deactivation: The sulfinyl group is electron-withdrawing, which decreases the nucleophilicity of the boronic acid. This can slow down the transmetalation step, which is often the rate-limiting step in the catalytic cycle.[8] To overcome this, more forcing conditions, such as higher temperatures or the use of highly active catalyst systems, may be necessary.[2]
In-Depth Troubleshooting Guides
Guide 1: Overcoming Low Reaction Yields and Stalled Reactions
Low yield is the most common complaint. If the initial checks from the FAQ section do not resolve the issue, a more systematic optimization of reaction parameters is required.
The Issue: Low Conversion (<50%)
This often points to a suboptimal combination of catalyst, ligand, base, or solvent that is not effective enough to overcome the specific challenges posed by the this compound.
Troubleshooting Workflow
This decision tree provides a logical path for optimizing your reaction.
Caption: Troubleshooting Decision Tree for Low Yield Couplings.
Recommended Starting Conditions & Optimization Parameters
The following table provides validated starting points for your reaction optimization.
| Parameter | Recommended Starting Condition | Optimization Strategy | Rationale |
| Palladium Source | XPhos Pd G3 (1-2 mol%) | Increase loading to 5 mol% if reaction is sluggish. | Air-stable precatalyst ensures reliable generation of active Pd(0).[1] |
| Ligand | (Included in precatalyst) | If using Pd(OAc)₂, add a bulky, electron-rich ligand like SPhos or XPhos (1.1-1.2x Pd loading). | These ligands accelerate the key steps of the catalytic cycle, overcoming the deactivating effect of the sulfinyl group.[9][10] |
| Base | K₃PO₄ (2.0 - 3.0 equiv) | Screen Cs₂CO₃ or K₂CO₃. Ensure the base is finely powdered. | Stronger bases facilitate the formation of the more reactive boronate anion, which is crucial for the transmetalation step.[11][12] |
| Solvent | Dioxane / H₂O (4:1 to 10:1) | Screen THF/H₂O or Toluene. For water-sensitive substrates, use anhydrous solvents. | The solvent system impacts reagent solubility and the rate of various steps in the cycle.[3][4] |
| Temperature | 80 - 100 °C | Increase temperature to 110 °C or reflux. | Higher temperatures can overcome the activation energy barriers, particularly for the transmetalation step.[2] |
| Concentration | 0.1 - 0.2 M | Adjust concentration if solubility is an issue. |
Guide 2: Managing Boronic Acid Instability and Side Reactions
The stability of this compound can be a concern, leading to side products and reduced yield.
The Issue: Protodeboronation
Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is often accelerated by high temperatures and harsh basic conditions in the presence of water.[2]
Symptoms:
-
Appearance of methylsulfinylbenzene as a byproduct in your LC-MS or GC-MS.
-
Stalled reaction with significant unreacted aryl halide starting material.
Mitigation Strategies:
-
Use Milder Bases: If protodeboronation is severe, consider switching to a milder base like potassium fluoride (KF).[2]
-
Employ Anhydrous Conditions: Removing water from the reaction can significantly slow this side reaction. Use anhydrous solvents and a base like potassium trimethylsilanolate (TMSOK).[2]
-
Protect the Boronic Acid: For particularly challenging cases, the boronic acid can be converted into a more stable derivative, such as a diethanolamine adduct or a MIDA ester.[1][13][14] These protecting groups can be cleaved in situ under the reaction conditions, allowing for a slow release of the boronic acid.[13]
Protocol: Preparation of a Diethanolamine (DABO) Adduct
This procedure converts the boronic acid into a more stable, crystalline solid that is more resistant to protodeboronation.[15]
-
Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride or THF.
-
Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.
-
Precipitation: A white precipitate of the diethanolamine adduct will form. The initial solid may dissolve completely before the adduct precipitates.
-
Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in the Suzuki coupling reaction.[1]
Standard Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Catalytic Cycle Overview
Caption: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.[16]
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and a finely powdered base (e.g., K₃PO₄, 2.5 equiv).[1]
-
Inert Atmosphere: Seal the vessel with a septum cap. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[4]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 5:1, to achieve 0.1 M concentration relative to the aryl halide) via syringe.[1][4]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress periodically by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. arodes.hes-so.ch [arodes.hes-so.ch]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
Preventing protodeboronation of 3-Methylsulfinylphenylboronic acid
Welcome to the technical support center for 3-Methylsulfinylphenylboronic acid. This guide is designed for researchers, medicinal chemists, and process scientists encountering challenges with protodeboronation during cross-coupling reactions. As an electron-deficient arylboronic acid, this reagent is particularly susceptible to this common side reaction. This resource provides in-depth troubleshooting advice, preventative strategies, and mechanistic insights to ensure successful and reproducible outcomes in your experiments.
Part 1: Understanding the Challenge: The Mechanism of Protodeboronation
Before troubleshooting, it's crucial to understand the underlying mechanism. Protodeboronation is the cleavage of a carbon-boron bond, which is replaced by a carbon-hydrogen bond (Ar-B(OH)₂ → Ar-H). For electron-deficient arylboronic acids like this compound, this process is significantly accelerated under the basic, aqueous conditions typical of Suzuki-Miyaura cross-coupling reactions.[1][2]
The key steps are:
-
Boronate Formation: In the presence of a base (e.g., OH⁻), the boronic acid (a Lewis acid) forms a more electron-rich, tetrahedral boronate species, [ArB(OH)₃]⁻.[1][2]
-
C-B Bond Cleavage: The increased electron density on the boron atom weakens the C-B bond. For highly electron-deficient rings, the C-B bond can cleave unimolecularly, generating a transient aryl anion (Ar⁻) and boric acid (B(OH)₃).[1][3]
-
Protonolysis: The resulting aryl anion is rapidly quenched by a proton source (typically water or alcohol from the solvent) to yield the undesired protodeboronated arene.[1][3]
This side reaction directly competes with the desired transmetalation step in the Suzuki-Miyaura catalytic cycle, reducing the yield of your target biaryl product.
Caption: Base-catalyzed protodeboronation pathway for electron-deficient arylboronic acids.
Part 2: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Q1: My reaction yield is low, and I've isolated a significant amount of methylphenylsulfoxide. What is the most likely cause?
A1: This is a classic sign of extensive protodeboronation. The high rate of protodeboronation is consuming your this compound faster than the desired cross-coupling can occur. The primary factors to investigate are your choice of base, solvent, and temperature. Highly electron-deficient arylboronic acids are particularly unstable in the presence of strong bases and protic solvents at elevated temperatures.[1][4]
Recommended Actions:
-
Re-evaluate Your Base: Strong, aqueous bases like NaOH, KOH, and even K₂CO₃ can rapidly accelerate protodeboronation.[1][2] Switch to a weaker, non-hydroxide base.
-
Modify Your Solvent System: Minimize the amount of water or other protic solvents.
-
Lower the Reaction Temperature: High temperatures increase the rate of all reactions, including protodeboronation.
Q2: I switched to a weaker base, but protodeboronation is still a major issue. What should I look at next?
A2: If a weaker base alone is insufficient, the interplay between your palladium catalyst, ligands, and residual water is the next critical area to optimize. Some palladium-phosphine complexes can themselves catalyze protodeboronation, especially those with bulky, electron-rich phosphine ligands that are often used to promote difficult couplings.[5][6]
Recommended Actions:
-
Ligand Selection: While bulky biarylphosphine ligands are excellent for promoting reductive elimination, they can accelerate protodeboronation.[5] Consider screening a less sterically demanding ligand or a different ligand class, such as N-heterocyclic carbenes (NHCs), which can be effective for coupling electron-deficient substrates.
-
Use Anhydrous Conditions: Ensure your solvents are thoroughly dried and consider using a boronic ester derivative, which can be more resistant to hydrolysis.
-
"Slow Release" Strategy: Instead of the boronic acid, use a corresponding boronate ester, such as a pinacol (Ar-Bpin) or MIDA boronate ester.[7][8] These reagents slowly hydrolyze under the reaction conditions to release the boronic acid, keeping its instantaneous concentration low and minimizing the rate of the competing protodeboronation side reaction.[7]
Q3: I am using a pinacol boronate ester of this compound but still observe significant protodeboronation. Isn't an ester supposed to be more stable?
A3: This is a common and important misconception. While esters like pinacol boronates (Bpin) are often more stable on the shelf and easier to handle, they are not universally more stable under basic aqueous reaction conditions.[8][9] The stability imparted by esterification is highly dependent on the specific diol used.[9] Once the ester hydrolyzes to the boronic acid, it is subject to the same protodeboronation pathways. Furthermore, the hydrolysis itself can be a prelude to protodeboronation.[8][10]
Recommended Actions:
-
Optimize the Base/Solvent for the Ester: Even with an ester, using milder bases (e.g., CsF, K₃PO₄) and minimizing water is critical.
-
Consider a "No-Base" Protocol: Some modern Suzuki-Miyaura protocols, particularly for specific substrates, can proceed without a traditional base, which would significantly suppress this side reaction.
-
Use Organotrifluoroborates: Potassium aryltrifluoroborate salts (Ar-BF₃K) are another class of "slow release" reagents that can offer enhanced stability over boronic acids and some esters under basic conditions.[7]
Part 3: Optimized Experimental Protocol & Best Practices
This section provides a starting protocol designed to minimize protodeboronation for challenging substrates like this compound.
Optimized Protocol: Suzuki-Miyaura Coupling
This protocol uses a weaker base and a mixed solvent system to balance reactivity with stability.
-
Reagent Preparation: To a dried reaction vessel under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and a suitable ligand like SPhos or XPhos (4 mol%)).
-
Solvent Addition: Add a mixture of a primary organic solvent and a minimal amount of water. A good starting point is a 10:1 mixture of 1,4-dioxane and water. The organic solvent must be rigorously degassed.
-
Base Addition: Add a weak, finely powdered inorganic base such as K₃PO₄ (2.0–3.0 equiv) or CsF (3.0 equiv).
-
Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 70–80 °C) and monitor closely by TLC or LC-MS. Avoid unnecessarily high temperatures or prolonged reaction times.[11]
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water to remove the base and boron byproducts.
Data Summary: Influence of Reaction Parameters on Protodeboronation
| Parameter | Condition Favoring Protodeboronation | Recommended Condition for Suppression | Rationale |
| Base | Strong, aqueous bases (NaOH, KOH, K₂CO₃) | Weaker, non-hydroxide bases (K₃PO₄, CsF, KF) | Reduces the rate of formation of the highly reactive [ArB(OH)₃]⁻ species.[1][2] |
| Solvent | High concentration of protic solvents (H₂O, MeOH) | Anhydrous or minimally aqueous solvents (Toluene, Dioxane, THF) | Limits the availability of protons required for the final step of protodeboronation.[12] |
| Temperature | High (>100 °C) | Moderate (60–80 °C) | Lowers the kinetic rate of the C-B bond cleavage side reaction. |
| Reagent Form | Boronic Acid | Boronate Esters (MIDA, Pinacol), Trifluoroborates | "Slow release" of the boronic acid keeps its concentration low, favoring the bimolecular cross-coupling over the unimolecular protodeboronation.[7][8] |
Part 4: Proactive Strategies & FAQs
Q: How should I store this compound to ensure its stability?
A: Like many boronic acids, it should be stored in a cool, dry place, preferably in a desiccator under an inert atmosphere. Moisture and heat can degrade the material over time. For highly sensitive stock solutions, adding a small amount of a stabilizing acid like trifluoroacetic acid can prevent decomposition.[1]
Q: Are there alternatives to Suzuki-Miyaura coupling for this type of substrate?
A: Yes. If protodeboronation remains an insurmountable issue, consider alternative cross-coupling reactions that do not use organoboron reagents, such as the Stille coupling (using organostannanes) or Negishi coupling (using organozinc reagents). However, these methods come with their own challenges, including the toxicity of the organometallic reagents.
Q: Can I monitor the rate of protodeboronation in my reaction?
A: Absolutely. In-situ monitoring using ¹H NMR or ¹⁹F NMR (if a fluorine label is present) is a powerful technique to quantify the rates of both productive coupling and byproduct formation.[3][8][9] This kinetic analysis can provide invaluable data for optimizing reaction conditions.
Workflow for Optimizing a Challenging Suzuki-Miyaura Reaction
Caption: A stepwise workflow for troubleshooting and optimizing Suzuki-Miyaura reactions prone to protodeboronation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Nuances of Sulfoxide-Containing Boronic Acids in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfoxide-containing boronic acids. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs) to help you overcome common challenges in your experiments. The unique electronic and steric properties of the sulfoxide moiety can introduce specific side reactions and complexities not typically encountered with standard boronic acids. This resource aims to equip you with the knowledge to anticipate, diagnose, and resolve these issues effectively.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries and concerns when working with sulfoxide-containing boronic acids.
Q1: My Suzuki-Miyaura coupling reaction with a sulfoxide-containing boronic acid is giving low to no yield. What are the primary factors to investigate?
A1: Low or no yield in a Suzuki-Miyaura coupling involving a sulfoxide-containing boronic acid can stem from several factors, some general to Suzuki reactions and others specific to the sulfoxide group. Start by systematically evaluating the following:
-
Catalyst System: Ensure your palladium precatalyst and ligand are active and appropriate for the substrates. Buchwald-type precatalysts are often effective for challenging couplings.[1]
-
Reaction Conditions: Strictly maintain an inert atmosphere (argon or nitrogen) to prevent catalyst decomposition and homocoupling of the boronic acid.[1] Ensure solvents are thoroughly degassed.
-
Boronic Acid Stability: Sulfoxide-containing boronic acids, particularly electron-deficient ones, can be susceptible to protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[2][3]
-
Sulfoxide-Specific Issues: The sulfoxide group itself can participate in the reaction in unintended ways, such as oxidation to a sulfone, reduction to a sulfide, or coordination to the palladium catalyst, which can inhibit its catalytic activity.
Q2: I am observing a significant amount of a byproduct that appears to be my starting material without the boronic acid group. What is happening and how can I prevent it?
A2: This is a classic case of protodeboronation . It is a common side reaction for many boronic acids, especially heteroaromatic and electron-deficient ones.[2][4] The presence of a sulfoxide group, which is electron-withdrawing, can exacerbate this issue.
Mechanism of Protodeboronation: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond, typically promoted by acidic or basic conditions in the presence of a proton source (like water).[2][3]
To mitigate protodeboronation:
-
Use Anhydrous Conditions: Minimize the amount of water in your reaction. Use dry solvents and reagents.
-
Optimize the Base: The choice and amount of base are critical. Strong bases can accelerate protodeboronation. Consider using milder bases like K₃PO₄ or Cs₂CO₃.[1] The pH of the reaction mixture can significantly influence the rate of protodeboronation.[4][5]
-
Use a Boronic Ester: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can sometimes reduce the rate of protodeboronation.[2] However, this is not a universal solution, as some esters can hydrolyze in situ or even exhibit faster protodeboronation under certain conditions.[4][5]
-
Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can maintain a low instantaneous concentration, favoring the desired cross-coupling over protodeboronation.
Q3: Can the sulfoxide group itself undergo side reactions under typical Suzuki-Miyaura conditions?
A3: Yes, the sulfoxide functional group is not always an innocent bystander. It can undergo a few key side reactions:
-
Oxidation to Sulfone: Under oxidative conditions, which can arise from insufficient degassing or the presence of certain oxidants, the sulfoxide can be oxidized to the corresponding sulfone. This can be problematic as sulfones have different electronic properties and may not be the desired product.
-
Reduction to Sulfide: Conversely, under certain reducing conditions, which can sometimes be generated in situ during the catalytic cycle, the sulfoxide may be reduced to a sulfide.
-
C-S Bond Cleavage: In some cases, particularly with diaryl sulfoxides, the C-S bond can be cleaved, and the sulfoxide can act as an electrophilic coupling partner.[6][7] This is a less common but potential side reaction to be aware of.
Troubleshooting Guides
This section provides more detailed troubleshooting workflows for specific experimental problems.
Guide 1: Diagnosing and Overcoming Catalyst Inhibition
Problem: The reaction starts but stalls, or the conversion is consistently low despite trying different general Suzuki conditions. This could indicate catalyst inhibition by the sulfoxide moiety.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for catalyst inhibition.
Guide 2: Addressing Boronic Acid Instability and Side Reactions
Problem: You observe significant byproducts, including the protodeboronated arene and homocoupled boronic acid.
Troubleshooting Protocol:
-
Confirm Byproduct Identity: Use LC-MS or GC-MS to confirm the identity of the major byproducts.
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative. Diethanolamine (DABO) boronates are often crystalline, air-stable solids that can be used directly in Suzuki-Miyaura reactions.[1]
Protocol for Diethanolamine (DABO) Boronate Formation:
-
Dissolve the sulfoxide-containing boronic acid (1.0 equiv) in a minimal amount of dichloromethane in a vial with a stir bar.
-
Add diethanolamine (1.0 equiv) dropwise while stirring.
-
A precipitate will form. Stir the resulting slurry for 15-20 minutes.
-
Isolate the white solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[1]
-
This DABO boronate can often be used directly in the Suzuki coupling, typically with protic co-solvents.
-
-
Optimize Reaction Parameters to Minimize Side Reactions:
| Parameter | Recommended Change | Rationale |
| Base | Switch to a weaker, non-nucleophilic base (e.g., K₃PO₄, K₂CO₃, CsF). | Stronger bases can accelerate protodeboronation.[8] |
| Solvent | Use anhydrous aprotic solvents (e.g., dioxane, THF, toluene). | Minimizes the proton source for protodeboronation. |
| Temperature | Lower the reaction temperature. | Side reactions often have a higher activation energy than the desired coupling. |
| Equivalents | Use a slight excess (1.1-1.2 equiv) of the boronic acid/ester. | A large excess can lead to more homocoupling. |
Advanced Topics & Experimental Protocols
Oxidation State of the Sulfoxide
It is crucial to verify the oxidation state of the sulfur atom in your starting material and product.
Protocol: Monitoring Sulfoxide Stability by LC-MS
-
Prepare Standards: Have analytical standards of your sulfoxide-containing boronic acid, the corresponding sulfide, and the corresponding sulfone.
-
Initial Reaction Sample (t=0): Before heating, take a small aliquot of the reaction mixture, quench it (e.g., with water or a suitable solvent), and dilute it for LC-MS analysis.
-
Reaction Monitoring: Take aliquots at regular intervals during the reaction. Quench and dilute each sample in the same manner.
-
Analysis: Analyze the samples by LC-MS. Look for the masses corresponding to your starting material, desired product, sulfide byproduct, and sulfone byproduct. This will give you a clear picture of whether oxidation or reduction of the sulfoxide is a significant side reaction.
Purification Challenges
Sulfoxide-containing boronic acids and their products can be polar, making purification by standard normal-phase chromatography challenging.
Purification Strategies:
-
Reverse-Phase Chromatography (C18): This is often a good option for polar compounds. Use a gradient of water (with 0.1% formic acid or TFA) and acetonitrile or methanol.
-
Acid/Base Extraction: If your molecule has acidic or basic handles, an acid/base extraction workup can help remove neutral impurities. A general procedure involves dissolving the crude material in an organic solvent and extracting with an aqueous base (if the boronic acid is acidic) or an aqueous acid (if the molecule contains a basic site). The desired compound is then recovered by acidifying or basifying the aqueous layer, respectively, and extracting back into an organic solvent.[9]
-
Crystallization: If the product is a solid, crystallization or recrystallization can be a highly effective purification method.
Mechanistic Insights
Understanding the potential interactions of the sulfoxide group can aid in rational troubleshooting.
Caption: Potential coordination of the sulfoxide to the palladium catalyst, leading to an off-cycle, less active species.
This guide provides a starting point for addressing the unique challenges posed by sulfoxide-containing boronic acids. By understanding the potential side reactions and employing systematic troubleshooting, you can significantly improve the success rate of your cross-coupling reactions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Technical Support Center: Managing Homocoupling of 3-Methylsulfinylphenylboronic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with 3-Methylsulfinylphenylboronic acid and encountering challenges with homocoupling side reactions. Our goal is to provide a deep, mechanistic understanding of the problem and offer practical, field-proven solutions to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the homocoupling of this compound.
Q1: What is boronic acid homocoupling, and why is it a significant problem?
A: Boronic acid homocoupling is a prevalent side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid couple to form a symmetrical biaryl byproduct—in this case, 3,3'-bis(methylsulfinyl)-1,1'-biphenyl. This is highly problematic for several reasons: it consumes your valuable boronic acid, thereby reducing the yield of your desired cross-coupled product, and it introduces a structurally similar impurity that can be very difficult to separate during purification.[1]
Q2: What are the primary drivers of homocoupling in a Suzuki-Miyaura reaction?
A: There are two principal mechanistic pathways that lead to homocoupling.[1][2][3]
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then facilitate the homocoupling of the boronic acid.[1][2] Rigorous exclusion of oxygen is therefore critical.[2]
-
Pd(II)-Mediated Homocoupling: If you are using a Pd(II) salt as a precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it can react directly with the boronic acid in a stoichiometric fashion to produce the homocoupled dimer and the active Pd(0) catalyst.[1][3] This is often a major issue at the beginning of the reaction before the primary catalytic cycle is fully established.[1]
Q3: Does the 3-methylsulfinyl group on the phenylboronic acid increase the risk of homocoupling?
A: Yes, it is highly likely to. The methylsulfinyl (–S(O)CH₃) group is moderately electron-withdrawing. Electron-deficient arylboronic acids can be more susceptible to side reactions for two key reasons:
-
Slower Transmetalation: The transmetalation step of the Suzuki-Miyaura cycle may be slower for electron-deficient boronic acids.[4] This provides a larger kinetic window for competing side reactions like homocoupling to occur.
-
Increased Instability: Electron-deficient boronic acids can be more prone to protodeboronation (cleavage of the C-B bond by a proton source), especially under basic aqueous conditions, which can disrupt the desired reaction pathway.[5][6]
Q4: I'm seeing a large amount of a symmetrical byproduct. What are the first troubleshooting steps I should take?
A: If you suspect significant homocoupling, assess these three critical parameters first:
-
Atmosphere Control: Was your reaction solvent and setup rigorously degassed? The most common cause of homocoupling is inadequate removal of dissolved oxygen.[1][2][7]
-
Catalyst Choice: Are you using a Pd(II) precatalyst? If so, this is a likely contributor. Consider switching to a modern Pd(0) precatalyst.[3]
-
Reagent Purity & Order of Addition: Ensure your boronic acid is pure. Also, consider a revised order of addition where the boronic acid is added last to a pre-heated mixture of the catalyst, base, solvent, and aryl halide.[7]
Q5: How can I reliably distinguish the homocoupled byproduct from my desired cross-coupled product during analysis?
A: The homocoupled byproduct, 3,3'-bis(methylsulfinyl)-1,1'-biphenyl, will have a mass (M) that is approximately double that of the 3-methylsulfinylphenyl fragment, minus the mass of the B(OH)₂ group. The most effective methods for identification are:
-
LC-MS: This is the ideal tool. The homocoupled product will have a distinct molecular weight that you can calculate and look for in the mass spectrum.
-
¹H NMR: The homocoupled product is symmetrical. This symmetry will result in a simpler, more "elegant" ¹H NMR spectrum compared to your likely unsymmetrical desired product. Look for the characteristic aromatic splitting patterns and the methylsulfinyl singlet.
-
TLC: The polarity of the homocoupled product will be different from your desired product, but often very similar, leading to co-elution.[8] While useful for monitoring reaction progress, it is not a definitive identification tool on its own.
Troubleshooting Guide: From Problem to Solution
Problem: High percentage (>10%) of homocoupled byproduct detected by LC-MS or NMR analysis.
This is the most common and frustrating issue. The following guide provides a systematic approach to diagnosing and solving the root cause.
-
Causality: The catalytic cycle of the Suzuki-Miyaura reaction relies on a Pd(0) species.[9][10] Dissolved molecular oxygen (O₂) readily oxidizes the electron-rich Pd(0) to Pd(II). This Pd(II) species does not efficiently enter the desired catalytic cycle via oxidative addition with the aryl halide. Instead, it can react directly with two molecules of the boronic acid to form the biaryl homodimer, regenerating Pd(0) in the process.[1][3] This parasitic cycle consumes your boronic acid and reduces overall efficiency.
-
Solutions:
-
Rigorous Degassing: Standard purging with an inert gas for 5-10 minutes is often insufficient. Implement a more robust degassing protocol. Subsurface sparging, where a needle delivers inert gas (Argon or Nitrogen) below the solvent surface for 20-30 minutes, is highly effective at displacing dissolved oxygen.[1][2]
-
Freeze-Pump-Thaw: For ultimate oxygen removal, especially on a smaller scale, perform at least three freeze-pump-thaw cycles on your solvent before adding reagents.[1]
-
Maintain Inert Atmosphere: Ensure your reaction is conducted under a positive pressure of an inert gas (e.g., using a balloon or a nitrogen line) for the entire duration of the experiment.
-
-
Causality: When using common Pd(II) precatalysts like Pd(OAc)₂ or Pd(dppf)Cl₂, the active Pd(0) catalyst must be generated in situ.[3][11] The boronic acid itself can act as the reducing agent, but this process inherently generates one molecule of the homocoupled byproduct for every two molecules of boronic acid consumed in the reduction. This can be a significant source of the byproduct, especially at the reaction's outset.[3]
-
Solutions:
-
Switch to a Modern Precatalyst: Utilize well-defined Pd(0) sources or advanced precatalysts that readily generate the active Pd(0) species without requiring reduction by the boronic acid. Buchwald G3 or G4 precatalysts are excellent choices.[4]
-
Modify Order of Addition: If you must use a Pd(II) source, alter the order of addition. Combine the aryl halide, base, ligand, and Pd(II) catalyst in the degassed solvent. Heat this mixture to the reaction temperature for 10-15 minutes to allow for the formation of the active catalyst before adding the this compound.[7]
-
Introduce a Mild Reducing Agent: In some process chemistry settings, a mild reducing agent like potassium formate (HCO₂K) has been added to the reaction.[2][12] This can help reduce the Pd(II) to Pd(0) preferentially, suppressing the homocoupling pathway. This should be carefully optimized.
-
-
Causality: As an electron-deficient boronic acid, this compound can exhibit slow transmetalation.[4] If this step is the bottleneck of the catalytic cycle, the concentration of the organopalladium halide intermediate increases, and the opportunity for side reactions like homocoupling is prolonged. The choice of base and solvent is critical to modulate the reactivity and stability of the boronic acid.
-
Solutions:
-
Use a Stronger Base: A stronger, more oxophilic base can facilitate the formation of the boronate "ate" complex [Ar-B(OH)₃]⁻, which is the active species in the transmetalation step.[10] Switch from weaker bases like Na₂CO₃ to stronger inorganic bases like K₃PO₄ or Cs₂CO₃.[4]
-
Optimize the Solvent System: While aqueous solvent mixtures are common, they can promote protodeboronation of sensitive boronic acids.[13] For this compound, consider using anhydrous aprotic polar solvents like dioxane, THF, or DMF to enhance stability.[3][13]
-
Employ Electron-Rich Ligands: The use of highly electron-donating phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle, increasing the overall turnover frequency and minimizing the time for side reactions to occur.[4]
-
Visualized Mechanisms and Workflows
To better understand the competing chemical pathways and the logical steps for troubleshooting, the following diagrams have been generated.
Caption: Competing pathways of Suzuki-Miyaura coupling and oxygen-mediated homocoupling.
Caption: A logical troubleshooting workflow for diagnosing and solving homocoupling issues.
Data Summary: Impact of Reaction Parameters
The following table illustrates the general trends observed when optimizing a Suzuki-Miyaura coupling to minimize homocoupling of an electron-deficient arylboronic acid. Actual results will vary based on specific substrates.
| Parameter | Condition A (Sub-optimal) | Condition B (Optimized) | Expected Outcome for Condition B |
| Catalyst | Pd(OAc)₂ (2 mol%) | XPhos Pd G3 (2 mol%) | Reduced initial homocoupling from Pd(II) reduction.[3][4] |
| Base | K₂CO₃ (2.0 eq) | K₃PO₄ (2.0 eq) | Faster transmetalation, outcompeting side reactions.[4] |
| Solvent | Dioxane / H₂O (4:1) | Anhydrous Dioxane | Minimized risk of protodeboronation.[3][13] |
| Atmosphere | N₂ Purge (5 min) | N₂ Sparge (30 min) | Drastically reduced dissolved O₂, preventing Pd(0) oxidation.[1][2] |
| Product:Byproduct Ratio | ~ 70:30 | > 95:5 | Significant increase in desired product yield and purity. |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling for this compound
This protocol incorporates best practices to proactively minimize homocoupling.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), K₃PO₄ (2.0 equiv), and the phosphine ligand/catalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane, toluene) via syringe to achieve a final concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Degassing the Mixture: With the stir bar spinning, bubble argon or nitrogen through the reaction mixture via a subsurface needle for 20-30 minutes. Ensure a gas outlet needle is also present.
-
Pre-heating and Boronic Acid Addition: Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 80–110 °C). After allowing the mixture to stir for 10 minutes at temperature, add the this compound (1.2 equiv) as a solid or a solution in a small amount of degassed solvent under a positive flow of inert gas.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Purification Strategy for Removing Homocoupled Byproduct
The structural similarity between the desired product and the homocoupled byproduct often makes purification challenging.
-
Initial Assessment: Use LC-MS and ¹H NMR to determine the ratio of product to byproduct.
-
Chromatography Conditions:
-
Stationary Phase: Use high-quality silica gel with a small particle size for better resolution.
-
Mobile Phase Selection: The key is to find a solvent system that maximizes the difference in polarity. The homocoupled product is often less polar than the desired cross-coupled product (depending on the coupling partner). Start with a low-polarity eluent system (e.g., Hexanes/Ethyl Acetate) and gradually increase the polarity.
-
Gradient Elution: A slow, shallow gradient elution is often more effective than an isocratic elution for separating closely-related compounds.
-
-
Recrystallization (If Applicable): If the purified product still contains minor amounts of the homocoupled byproduct and your product is a solid, recrystallization can be an effective final polishing step. Screen various solvents to find one where the desired product has good solubility at high temperature but poor solubility at low temperature, while the impurity remains in the mother liquor.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Nuances of 3-Methylsulfinylphenylboronic Acid in Aqueous Reaction Media
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) concerning the use of 3-Methylsulfinylphenylboronic acid, with a specific focus on its stability and reactivity in the presence of water. Our goal is to equip you with the scientific rationale and practical solutions to overcome common challenges in your synthetic endeavors.
Introduction: The Dichotomy of Water in Reactions with this compound
This compound is a valuable reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the methylsulfinyl group imparts unique electronic properties and polarity to the molecule, which can be both advantageous for achieving specific synthetic outcomes and a source of experimental challenges. A critical factor influencing the success of reactions involving this reagent is the presence of water. While often a necessary component of Suzuki-Miyaura reaction media to facilitate the dissolution of bases and activate the boronic acid, water can also be a key player in decomposition pathways, leading to diminished yields and reaction inconsistencies.
This guide will dissect the intricate relationship between water and this compound, providing you with the expertise to confidently design, execute, and troubleshoot your reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns regarding the stability and handling of this compound in the presence of water.
Q1: How does the methylsulfinyl group on the phenylboronic acid affect its stability in aqueous media?
A1: The methylsulfinyl (-S(O)CH₃) group is moderately electron-withdrawing and increases the polarity of the molecule. This has two primary implications for stability in aqueous media:
-
Increased Susceptibility to Protodeboronation: The electron-withdrawing nature of the sulfinyl group can make the carbon-boron bond more susceptible to cleavage, a process known as protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1] This undesired side reaction is often accelerated in aqueous and basic conditions.[2]
-
Enhanced Water Solubility: The polarity of the sulfinyl group can improve the solubility of the boronic acid in mixed aqueous-organic solvent systems, which can be beneficial for reaction kinetics. However, this increased interaction with water also heightens the risk of decomposition pathways.
Q2: What is boroxine formation, and should I be concerned about it with this compound?
A2: Boroxine formation is the dehydration and trimerization of three boronic acid molecules to form a cyclic anhydride. This is a reversible equilibrium reaction where water is a byproduct.[3]
While boroxine formation is a general characteristic of boronic acids, the hydrophilic nature of the methylsulfinyl group may shift the equilibrium towards the monomeric boronic acid form in the presence of sufficient water. However, upon storage as a solid or in anhydrous solvents, the formation of the boroxine is possible. For most cross-coupling reactions, the boroxine is typically in equilibrium with the active boronic acid species in the reaction mixture and can still participate in the catalytic cycle.
Q3: Can I use water as a co-solvent in my Suzuki-Miyaura coupling reaction with this compound?
A3: Yes, water is frequently used as a co-solvent in Suzuki-Miyaura reactions to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) which is necessary to activate the boronic acid for transmetalation.[4][5] However, the amount of water and the reaction conditions must be carefully optimized to minimize the risk of protodeboronation. A typical starting point is a 4:1 to 10:1 ratio of an organic solvent (like dioxane, THF, or DMF) to water.[6]
Q4: How should I store this compound to ensure its stability?
A4: To maintain the integrity of this compound, it should be stored in a cool, dry place, preferably in a desiccator.[7] Exposure to atmospheric moisture should be minimized. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during reactions with this compound where water is a factor.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Possible Cause A: Protodeboronation of this compound
-
Symptoms:
-
Formation of methyl phenyl sulfoxide as a major byproduct (detectable by LC-MS or GC-MS).
-
Consumption of the starting aryl halide without significant formation of the desired product.
-
-
Underlying Mechanism: The C-B bond of the boronic acid is cleaved by a proton source (often water, facilitated by a base), replacing the -B(OH)₂ group with a hydrogen atom.[1] The electron-withdrawing sulfinyl group can exacerbate this process, especially under harsh basic conditions.[2]
-
Troubleshooting & Solutions:
-
Use a Milder Base: Switch from strong bases like NaOH or KOH to milder options such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[5]
-
Optimize the Base Stoichiometry: Use the minimum amount of base required for the reaction (typically 2-3 equivalents).
-
Reduce Water Content: Carefully control the amount of water in the reaction. Start with a higher ratio of organic solvent to water (e.g., 10:1) or consider using anhydrous conditions with a base like potassium fluoride (KF).
-
Lower the Reaction Temperature: If thermally stable, running the reaction at a lower temperature can reduce the rate of protodeboronation.
-
Protect the Boronic Acid: In challenging cases, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, which can slowly release the boronic acid under the reaction conditions, minimizing its concentration and thus the rate of protodeboronation.
-
Possible Cause B: Inefficient Transmetalation
-
Symptoms:
-
Recovery of both starting materials (aryl halide and boronic acid) even after extended reaction times.
-
Minimal formation of both product and protodeboronation byproduct.
-
-
Underlying Mechanism: The transfer of the aryl group from boron to the palladium catalyst is a critical step in the catalytic cycle. Insufficient activation of the boronic acid by the base, often due to poor solubility or inadequate base strength, can stall the reaction.
-
Troubleshooting & Solutions:
-
Ensure Adequate Base Solubility: If using a solid base, ensure it is finely powdered to maximize its surface area. A small, optimized amount of water is often crucial for dissolving the base and facilitating the formation of the active boronate species.[6]
-
Screen Different Bases: The choice of base can be critical. For some systems, a stronger base like K₃PO₄ or Cs₂CO₃ may be necessary to promote efficient transmetalation.
-
Solvent Optimization: The solvent system must solubilize both the organic and inorganic reagents. Experiment with different solvent mixtures (e.g., dioxane/water, THF/water, DMF/water) to find the optimal balance.
-
Issue 2: Inconsistent Reaction Results
Possible Cause: Variable Water Content in Reagents and Solvents
-
Symptoms:
-
Poor reproducibility of reaction yields between batches.
-
Reaction performance changes over time.
-
-
Underlying Mechanism: The stability of this compound is sensitive to the precise amount of water present. Variations in the water content of solvents, bases, or even the boronic acid itself (due to hygroscopicity) can lead to inconsistent levels of protodeboronation or affect the catalytic activity.
-
Troubleshooting & Solutions:
-
Use Anhydrous Solvents: For reactions sensitive to water content, use freshly distilled or commercially available anhydrous solvents.
-
Dry Reagents: Ensure the base and other solid reagents are dry. If necessary, dry them in an oven before use.
-
Standardize Water Addition: When water is a required co-solvent, add a precise and consistent amount to each reaction.
-
Handle this compound in a Dry Environment: Minimize the exposure of the boronic acid to the atmosphere. Weigh it out quickly and, for highly sensitive reactions, handle it in a glovebox.
-
Part 3: Experimental Protocols & Data
Protocol 1: Screening for Optimal Water Content in a Suzuki-Miyaura Coupling
This protocol provides a systematic approach to determine the ideal water concentration for a Suzuki-Miyaura reaction involving this compound.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(dppf)Cl₂ (2 mol%)
-
K₂CO₃ (2.0 equiv, finely powdered)
-
Dioxane (anhydrous)
-
Deionized water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Set up a parallel reaction array with several reaction vials, each containing a stir bar.
-
To each vial, add the aryl bromide, this compound, Pd(dppf)Cl₂, and K₂CO₃ under an inert atmosphere.
-
Prepare a series of dioxane/water solvent mixtures with varying water content (e.g., 20:1, 10:1, 5:1, 2:1 v/v).
-
Add the appropriate solvent mixture to each vial to achieve a final concentration of ~0.1 M with respect to the aryl bromide.
-
Seal the vials and heat the reactions to 80-90 °C with vigorous stirring.
-
Monitor the progress of each reaction at regular intervals (e.g., 1, 2, 4, and 8 hours) by taking small aliquots for LC-MS analysis.
-
Quantify the formation of the desired product and the protodeboronation byproduct (methyl phenyl sulfoxide) in each reaction.
Data Interpretation:
| Dioxane:Water Ratio | Product Yield (%) | Protodeboronation Byproduct (%) |
| 20:1 | Low | Low |
| 10:1 | Moderate | Low |
| 5:1 | High | Moderate |
| 2:1 | Moderate | High |
Table 1: Hypothetical data from a water screening experiment. The optimal ratio would be the one that provides the highest product yield with the lowest amount of protodeboronation.
Visualization of Key Processes
Figure 1: A diagram illustrating the equilibrium between the active boronic acid monomer and the inactive boroxine, as well as the competing protodeboronation pathway.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
Technical Support Center: Catalyst Deactivation in Reactions with Sulfur-Containing Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst deactivation by sulfur-containing compounds. Our goal is to equip you with the knowledge to diagnose, prevent, and resolve common issues encountered during your experiments, ensuring the integrity and efficiency of your catalytic processes.
Part 1: Troubleshooting Guide
This section addresses specific problems you might be facing in the lab. Each issue is presented in a question-and-answer format, delving into the root causes and providing actionable solutions.
Issue 1: My reaction has stalled or is significantly slower than expected.
Q1: I'm running a hydrogenation reaction using a Palladium on carbon (Pd/C) catalyst, and the reaction has either stopped completely or the rate of hydrogen uptake has plummeted. Could sulfur be the culprit?
A1: Yes, a sudden or gradual decrease in reaction rate is a classic symptom of catalyst poisoning, and sulfur compounds are notorious poisons for palladium catalysts.[1][2] The sulfur atom, with its available electron pairs, has a strong affinity for the electron-deficient palladium active sites.[1] This interaction, known as chemisorption, is often strong and can be considered irreversible under typical reaction conditions, effectively blocking the sites required for hydrogen activation and substrate binding.[3][4][5]
Causality Check:
-
Feedstock Purity: Have you confirmed the purity of your starting materials and solvents? Trace amounts of sulfur-containing impurities, such as thiols, thioethers, or thiophenes, are common in various reagents and can be sufficient to deactivate a significant portion of the catalyst.[4]
-
Previous Reactor Use: Was the reaction vessel previously used for a reaction involving sulfur-containing compounds? Inadequate cleaning can leave residual sulfur species that will poison your current reaction.
-
Amino Acid Substrates: If your substrate is a peptide or contains amino acids, be aware that cysteine and methionine are potent catalyst poisons due to their sulfur-containing side chains.[1]
Troubleshooting Protocol:
-
Analyze Your Feedstock: If possible, analyze your starting materials and solvents for sulfur content. Techniques like gas chromatography with a sulfur-selective detector (GC-SCD) can be highly effective.[6]
-
Implement a Guard Bed: For continuous flow reactions or large-scale batches where feedstock purity is a concern, consider passing the feedstock through a "guard bed" of a sacrificial adsorbent material designed to trap sulfur compounds before they reach the main catalyst bed.[7]
-
Thorough Cleaning of Glassware: Ensure all glassware and reaction vessels are rigorously cleaned. A standard cleaning protocol might not be sufficient. Consider washing with an oxidizing solution followed by thorough rinsing with high-purity solvent.
-
Protecting Groups for Amino Acids: When working with substrates containing cysteine or methionine, the most effective strategy is to protect the sulfur-containing functional group before the catalytic step.[1]
Issue 2: I need to increase catalyst loading significantly to achieve complete conversion.
Q2: In my recent cross-coupling reactions, I've had to use much higher loadings of my palladium catalyst than what is reported in the literature for similar transformations. Why is this happening?
A2: The need for progressively higher catalyst loadings is a strong indicator of partial catalyst deactivation. While complete poisoning leads to reaction failure, partial poisoning will manifest as a decrease in overall catalyst activity, requiring a greater amount of catalyst to achieve the desired reaction rate and conversion. Sulfur compounds in your reactants or solvents are a likely cause.[4]
Mechanistic Insight:
Sulfur poisoning operates through several mechanisms that collectively reduce catalyst efficacy.[8]
-
Site Blocking: The most direct mechanism is the physical obstruction of active metal sites by adsorbed sulfur species.[9]
-
Electronic Modification: Sulfur, being highly electronegative, can electronically modify the neighboring metal atoms it doesn't directly block. This alters the catalytic properties of those sites, often rendering them less active for the desired transformation.[10]
-
Sulphidation: At higher temperatures and concentrations, sulfur can react with the metal to form stable metal sulfides, which are typically catalytically inactive.[11]
Workflow for Diagnosing and Mitigating the Issue:
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How Does the Sulfur Content in Fuel Affect the Performance of Catalytic Converters? → Learn [pollution.sustainability-directory.com]
- 3. Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. youtube.com [youtube.com]
- 6. separationsystems.com [separationsystems.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. EHSQLaw Greenko -AMGreen Group (Env-Energy,Health,Safety,Security ,Social Ac.Quality-Lab) Tech.Serv.: Catalyst deactivation Common causes [dramarnathgiri.blogspot.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: High-Throughput Screening for Optimizing 3-Methylsulfinylphenylboronic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice, troubleshooting protocols, and in-depth answers to frequently asked questions (FAQs) for optimizing reactions involving 3-Methylsulfinylphenylboronic acid using high-throughput screening (HTS) methodologies.
Introduction & Core Concepts
High-throughput screening (HTS) has become an indispensable tool in pharmaceutical development, enabling the rapid optimization of complex chemical transformations.[1][2] The Suzuki-Miyaura cross-coupling, a robust method for forming carbon-carbon bonds, is particularly well-suited for HTS campaigns.[3][4]
This compound is a valuable building block in medicinal chemistry. However, its unique structure—featuring both a boronic acid and a sulfoxide group—presents specific challenges and opportunities in reaction optimization that are not encountered with simpler arylboronic acids. The sulfoxide moiety is a moderate electron-withdrawing group that can influence the electronic properties of the aromatic ring. Furthermore, sulfoxides themselves can participate in or be affected by catalytic processes.[5][6] This guide provides the technical insights needed to navigate these complexities.
HTS Workflow for Reaction Optimization
The following diagram outlines a typical workflow for an HTS campaign focused on reaction optimization.
Caption: General workflow for HTS reaction optimization.
Reagent Handling & Stability
Proper handling of this compound is critical for reproducible results. Boronic acids, as a class, are susceptible to several decomposition pathways.[7]
Q1: My reaction yields are inconsistent across different HTS plates, even with the same conditions. What could be the cause?
A1: Inconsistent results often trace back to reagent instability. The primary culprits for boronic acids are protodeboronation and boroxine formation.[7][8]
-
Probable Cause 1: Protodeboronation. This is the cleavage of the C-B bond, replacing it with a C-H bond. It is often accelerated by water and certain bases.[9] While the electron-withdrawing nature of the sulfinyl group can sometimes decrease the rate of protodeboronation compared to electron-rich boronic acids, it remains a significant risk.
-
Solution:
-
Probable Cause 2: Boroxine Formation. In the solid state or in concentrated solutions, three molecules of boronic acid can dehydrate to form a stable cyclic trimer called a boroxine.[7] This changes the molecular weight and can lead to inaccurate concentration calculations when preparing stock solutions.
-
Solution:
-
Store the solid reagent in a desiccator under an inert atmosphere.
-
When preparing stock solutions, ensure complete dissolution. Mild warming may be necessary, but avoid excessive heat which can promote degradation.
-
For maximum stability and stoichiometric control, consider converting the boronic acid to its pinacol ester derivative, which is significantly more robust against both protodeboronation and boroxine formation.[9][11]
-
Q2: Could the sulfoxide group on my boronic acid be causing stability issues?
A2: Yes, the sulfoxide group introduces a potential site for oxidation. If your reaction conditions include strong oxidants, or if solvents are not properly degassed, the sulfoxide (-S(O)CH₃) could be oxidized to a sulfone (-SO₂CH₃). This would change the electronic nature of the substrate and impact reactivity. Always use freshly degassed solvents and maintain an inert atmosphere.[8]
HTS Assay & Plate Setup
A robust assay is the foundation of a successful HTS campaign.[][13] For reaction optimization, the goal is typically to quantify product formation or substrate consumption accurately and rapidly across hundreds or thousands of unique conditions.[3][14]
Q3: What is the best analytical method for quantifying product yield in an HTS format for this type of reaction?
A3: High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this application.[15][16]
-
Expertise: LC-MS provides both quantification (from the LC chromatogram's peak area) and identity confirmation (from the mass spectrometer). This is crucial for distinguishing your desired product from common side products like homocoupled boronic acid or protodeboronated starting material.[9]
-
Trustworthiness: Modern ultra-high performance liquid chromatography (UHPLC) systems can achieve analysis times of less than a minute per sample, making it feasible to analyze thousands of wells from an HTS campaign.[17][18]
-
Recommendation: Develop a rapid gradient LC-MS method that provides baseline separation of your starting aryl halide, the this compound, and the expected biaryl product.
Protocol: HTS Plate Preparation for Suzuki-Miyaura Optimization
-
Stock Solution Preparation:
-
In an inert atmosphere glovebox, prepare stock solutions of the aryl halide, this compound, palladium catalysts, and ligands in a suitable anhydrous solvent (e.g., 1,4-dioxane).
-
Prepare a separate plate or series of tubes containing stock solutions of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) in either anhydrous solvent or water, depending on the screen design.
-
-
Reagent Dispensing:
-
Using automated acoustic or tip-based liquid handlers, dispense the aryl halide and this compound stock solutions into the appropriate wells of a 96- or 384-well reaction plate according to your experimental design.
-
Similarly, dispense the desired catalyst/ligand combinations into the wells.
-
-
Reaction Initiation:
-
To initiate the reactions, dispense the base solutions into all wells. This step is often done last to ensure a consistent start time (t=0) across the plate.
-
-
Sealing and Incubation:
-
Seal the reaction plate with a heat-resistant, solvent-resistant seal.
-
Place the plate on a shaker/heater block set to the desired reaction temperature (e.g., 80-110 °C) for the specified time.[11]
-
-
Quenching and Dilution:
-
After incubation, cool the plate to room temperature.
-
Add a quenching solution (e.g., a small amount of water or acetic acid) followed by a large volume of a suitable solvent (e.g., acetonitrile) to dilute the samples for analysis. This stops the reaction and prepares the plate for LC-MS injection.[3][4]
-
Troubleshooting Guide for Low or No Product Yield
This section addresses the most common and frustrating issue in reaction optimization: low conversion of starting material to the desired product.[8][11]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield reactions.
Q4: My reaction isn't working at all. I see only starting materials. Where do I start?
A4: A complete lack of conversion almost always points to a critical failure in the catalytic cycle.
-
Probable Cause 1: Inactive Catalyst. The active Pd(0) species is readily oxidized by atmospheric oxygen, rendering it inactive.[8] Similarly, many phosphine ligands can be oxidized.
-
Self-Validation: Run a control reaction using a known, reliable coupling partner combination (e.g., phenylboronic acid and 4-bromotoluene) with the same batch of catalyst, ligand, and solvent. If this control reaction also fails, your catalyst system is the problem.
-
Solution: Ensure your solvents are rigorously degassed (e.g., by sparging with argon for 15-30 minutes).[11] Always assemble the reaction under a positive pressure of an inert gas. Use fresh catalyst and ligands. For greater reliability, use modern, air-stable palladium pre-catalysts (e.g., Buchwald-type G3 or G4 palladacycles), which are designed to resist deactivation.[19]
-
-
Probable Cause 2: Failure of Oxidative Addition. The first step of the catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) center. The reactivity order is generally I > Br > OTf >> Cl.[8]
-
Expertise: If you are using a less reactive aryl chloride, a standard catalyst system like Pd(PPh₃)₄ may not be sufficient. You need a more electron-rich and bulky ligand to promote this difficult step.
-
Solution: For aryl chlorides or sterically hindered substrates, screen highly active, bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[5][11]
-
Q5: I'm getting a low yield and see a significant amount of a byproduct with the mass of benzene substituted with a methylsulfinyl group. What is happening?
A5: You are observing protodeboronation, a classic failure mode for Suzuki couplings.[8][9]
-
Causality: The boronic acid is reacting with a proton source (often water) and being converted back to the parent arene, effectively destroying your nucleophile before it can participate in the cross-coupling. This is often exacerbated by high temperatures and certain basic conditions.
-
Solution:
-
Minimize Water: Use an anhydrous base like potassium phosphate (K₃PO₄) instead of aqueous potassium carbonate (K₂CO₃).[9] Ensure all solvents are anhydrous.
-
Use a More Stable Boronate: Convert the this compound to its pinacol ester (Bpin) derivative. Boronic esters are significantly more stable to protodeboronation.[11]
-
Adjust Base: Sometimes a weaker base or a different cation (e.g., Cs₂CO₃ vs. K₂CO₃) can mitigate the issue. This is an ideal parameter to screen in an HTS format.
-
Q6: My reaction produces a complex mixture of products, including homocoupling of the boronic acid (a dimer). How can I improve selectivity?
A6: Homocoupling is typically caused by oxygen-mediated side reactions.
-
Causality: Oxygen can promote the oxidative coupling of two boronic acid molecules. It can also interfere with the desired catalytic cycle, leading to the formation of palladium black and reduced catalyst activity.
-
Solution: The solution is the same as for general catalyst deactivation: rigorous exclusion of oxygen. Ensure your reaction setup is completely purged with an inert gas (argon or nitrogen) and that all solvents have been properly degassed.[8][9]
Key Parameter Optimization Table
| Parameter | Low Performer | Medium Performer | High Performer | Causality & Rationale |
| Palladium Source | Pd(OAc)₂ / PdCl₂ | Pd(PPh₃)₄ | XPhos Pd G3/G4 | Air-stable precatalysts provide more consistent generation of the active Pd(0) species.[11][19] |
| Ligand | PPh₃ | P(tBu)₃ | Buchwald Ligands (XPhos, SPhos) | Bulky, electron-rich ligands accelerate both oxidative addition and reductive elimination, increasing turnover.[11] |
| Base | NaHCO₃ (weak) | K₂CO₃ (aq.) | K₃PO₄ / Cs₂CO₃ (anhydrous) | Base strength and solubility are critical for the transmetalation step. Anhydrous bases minimize protodeboronation.[9] |
| Solvent | Toluene / H₂O | Dioxane / H₂O | 2-MeTHF / CPME | Aprotic polar solvents often provide good solubility for reagents and intermediates. Higher boiling points allow for higher reaction temperatures if needed.[9] |
Advanced Troubleshooting: The Role of the Sulfoxide
The sulfoxide group is not always an innocent bystander. In some palladium-catalyzed systems, C–S bonds can be activated, leading to unexpected side reactions.[5][6]
Q7: I've optimized my conditions, but my mass balance is poor and I see unexpected byproducts. Could the sulfoxide be reacting?
A7: While less common than C-Halide activation, palladium-catalyzed C–S bond activation is a known process, especially with certain ligand systems (like NHCs) and at higher temperatures.[5][20]
-
Hypothesis: Under forcing conditions, the palladium catalyst could potentially insert into the C–S bond of your boronic acid or the coupled product. This could lead to a variety of downstream decomposition or rearrangement products.
-
Diagnostic Steps:
-
Lower the Temperature: Screen a lower temperature range. If the formation of byproducts decreases significantly relative to the desired product, it suggests you are accessing a high-energy, undesired reaction pathway.
-
Change Ligand Class: If you are using an NHC-based catalyst, try screening a panel of bulky phosphine ligands (or vice versa). Different ligand classes have different propensities for activating alternative bonds.
-
Analyze Byproducts: Attempt to characterize the major byproducts by MS/MS or by scaling up a representative reaction. Knowing their structure can provide crucial mechanistic clues.
-
Suzuki-Miyaura Catalytic Cycle & Failure Points
Caption: The Suzuki-Miyaura catalytic cycle with key failure points.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 13. Basics of HTS Assay Design and Optimization (Chapter 12) - Chemical Genomics [cambridge.org]
- 14. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. | Semantic Scholar [semanticscholar.org]
- 15. High-Throughput LC-MS for Early Drug Screening and Biomarker Detection | Technology Networks [technologynetworks.com]
- 16. High throughput automated LC-MS/MS analysis of endogenous small molecule biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. separationmethods.com [separationmethods.com]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
Analytical methods for characterizing 3-Methylsulfinylphenylboronic acid products
An In-Depth Comparative Guide to the Analytical Characterization of 3-Methylsulfinylphenylboronic Acid
For researchers, medicinal chemists, and professionals in drug development, the structural integrity and purity of synthetic building blocks are paramount. This compound is a key reagent in modern organic synthesis, particularly in cross-coupling reactions for creating complex molecules. However, its unique combination of a reactive boronic acid moiety and a potentially labile methylsulfinyl group presents distinct analytical challenges. Dehydration, oxidation, and protodeboronation are all potential degradation pathways that can compromise sample quality and downstream synthetic success.[1][2]
This guide provides a comprehensive comparison of analytical methodologies for the robust characterization of this compound. We will move beyond simple data reporting to explain the causality behind method selection, offering field-proven insights to establish self-validating analytical systems for this and similar molecules.
The Analytical Imperative: Why Standard Protocols Fall Short
Characterizing arylboronic acids is not always straightforward. The boronic acid group is prone to thermal or vacuum-induced dehydration to form a cyclic trimer anhydride known as a boroxine.[3][4] This can complicate analyses, particularly mass spectrometry, where the boroxine might be mistaken for an impurity or a different compound altogether. Furthermore, the sulfinyl group can be sensitive to oxidation, potentially converting to a methylsulfonyl species. Therefore, a multi-pronged analytical approach is not just recommended; it is essential for a complete and accurate assessment of product quality.
Core Analytical Techniques: A Comparative Overview
A suite of orthogonal analytical techniques is required to fully elucidate the structure, purity, and stability of this compound. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
| Technique | Primary Information Provided | Key Strengths for This Analyte | Potential Pitfalls & Mitigation |
| NMR Spectroscopy | Definitive structural elucidation, identification of impurities with unique NMR signatures. | Provides unambiguous confirmation of the carbon skeleton, sulfinyl group, and the presence of the boronic acid. ¹¹B NMR confirms the boron environment. | The B(OH)₂ protons are broad and exchangeable, complicating integration. Borosilicate glass NMR tubes can produce a broad background signal in ¹¹B NMR. Mitigation: Use quartz NMR tubes for ¹¹B analysis and perform D₂O exchange to confirm B(OH)₂ protons.[5] |
| HPLC / UPLC | Quantitative purity assessment, impurity profiling, stability indicating assays. | High-resolution separation of the main component from starting materials, by-products, and degradants. UV detection is straightforward for the aromatic system. | On-column hydrolysis of boronate esters (a common related impurity) or interactions with column hardware can occur.[6] Mitigation: Use columns with low silanol activity or advanced technologies like MaxPeak Premier columns to minimize secondary interactions.[7][8] |
| Mass Spectrometry | Molecular weight confirmation, fragmentation analysis for structural support, impurity identification. | High sensitivity for detecting trace-level impurities. Can be coupled with LC (LC-MS) for powerful separation and identification.[9] | Tendency to form boroxines in the ion source can complicate spectral interpretation. Requires careful optimization of ionization conditions. Mitigation: Use derivatization or optimized ESI conditions to favor the monomeric ion.[10][11] |
| FTIR Spectroscopy | Functional group identification. | Confirms presence of O-H (boronic acid), B-O, and S=O stretches. | Provides limited structural detail and is not suitable for quantification of impurities. |
| Thermal Analysis | Assessment of thermal stability and dehydration events. | DSC/TGA can characterize the dehydration process leading to boroxine formation.[4] | Requires specialized instrumentation; primarily used for solid-state characterization. |
Experimental Workflows & Protocols
A logical workflow is critical for efficient and comprehensive analysis. The initial characterization of a new batch should be comprehensive, while routine QC may follow a more streamlined path.
Diagram: Comprehensive Characterization Workflow
Caption: Workflow for the initial, comprehensive characterization of a new batch.
Detailed Experimental Protocol 1: UPLC-MS for Purity and Impurity Identification
Rationale: This method combines the high separation efficiency of UPLC with the sensitive and selective detection of mass spectrometry, making it ideal for identifying and quantifying the target compound and any potential impurities or degradants.[9] A C18 stationary phase is chosen for its general applicability to aryl compounds, and a gradient elution ensures the separation of components with varying polarities.
-
Instrumentation:
-
Waters ACQUITY Premier UPLC System or equivalent.
-
Tandem Quadrupole Mass Spectrometer (e.g., Xevo™ TQ Absolute).
-
-
Column: ACQUITY Premier BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) Flow (mL/min) %A %B 0.0 0.4 95 5 5.0 0.4 5 95 6.0 0.4 5 95 6.1 0.4 95 5 | 7.0 | 0.4 | 95 | 5 |
-
Column Temperature: 40 °C.
-
Injection Volume: 1.0 µL.
-
Sample Preparation: Dissolve sample in 50:50 Acetonitrile/Water to a concentration of 0.1 mg/mL.
-
MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: 2.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Data Acquisition: Full Scan (m/z 50-500) and MRM for quantification if standards are available. Monitor for the [M-H]⁻ ion at m/z 183.0.
-
Detailed Experimental Protocol 2: NMR for Structural Verification
Rationale: NMR is the gold standard for structural elucidation. ¹H and ¹³C NMR confirm the organic framework, while ¹¹B NMR provides direct evidence of the boronic acid's chemical environment. Using a high-field spectrometer enhances resolution, which is crucial for interpreting the complex aromatic region.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help in observing the exchangeable B(OH)₂ protons.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: ~16 ppm.
-
Number of Scans: 16-64 (adjust for S/N).
-
Expected Signals: Aromatic protons (multiplets, ~7.5-8.2 ppm), methyl protons (-S(O)CH₃, singlet, ~2.7 ppm), boronic acid protons (-B(OH)₂, broad singlet, variable chemical shift).
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Spectral Width: ~220 ppm.
-
Number of Scans: 1024 or more (due to low natural abundance).
-
-
¹¹B NMR Acquisition:
-
Tube: Use a quartz NMR tube to avoid background signals.[5]
-
Pulse Program: Standard single pulse, proton-decoupled.
-
Spectral Width: ~200 ppm.
-
Reference: BF₃·OEt₂ as an external standard (0 ppm).
-
Expected Signal: A broad signal typically in the range of 28-33 ppm for tricoordinate arylboronic acids.[12]
-
Alternative Approaches and Their Place
While NMR, HPLC, and MS are the primary tools, what about alternatives? For instance, could Gas Chromatography (GC) be used?
-
Gas Chromatography (GC): Generally unsuitable for this compound. The compound has low volatility and is thermally labile, likely to decompose in the hot GC inlet rather than volatilize. Derivatization could make it amenable to GC, but this adds complexity and potential artifacts, making LC a far more direct and reliable method.
-
Supercritical Fluid Chromatography (SFC): SFC can offer faster separations than HPLC with different selectivity. It could be a valuable alternative for chiral separations if a chiral version of the analyte were synthesized, or for separating closely related isomers. However, for standard purity analysis, UPLC often provides the necessary performance with more conventional instrumentation.
Logical Decision Making in Analysis
The choice of method is dictated by the question being asked. A visual guide can help direct the analytical process.
Diagram: Analytical Decision Tree
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion
The comprehensive characterization of this compound requires a carefully selected suite of orthogonal analytical techniques. While NMR spectroscopy serves as the cornerstone for structural verification, it must be complemented by high-resolution separation techniques like UPLC for accurate purity assessment. Mass spectrometry is indispensable for confirming molecular weight and identifying trace impurities, especially when coupled with a liquid chromatography front-end. By understanding the inherent chemical properties of the analyte—namely the reactivity of the boronic acid and sulfinyl groups—and selecting the appropriate methodologies and conditions, researchers can ensure the quality and reliability of this critical synthetic building block, thereby safeguarding the integrity of their drug discovery and development programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boron NMR [chem.ch.huji.ac.il]
- 6. tandfonline.com [tandfonline.com]
- 7. waters.com [waters.com]
- 8. waters.com [waters.com]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.sdsu.edu [chemistry.sdsu.edu]
A Senior Application Scientist's Guide to Monitoring Boronic Acid Reactions: HPLC vs. UPLC-MS
For researchers, medicinal chemists, and process development scientists, boronic acids and their derivatives are indispensable building blocks. Their central role in powerful carbon-carbon bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling, has accelerated the synthesis of countless pharmaceutical agents and complex molecules.[1] However, the very reactivity that makes them valuable also presents significant analytical challenges. Accurately monitoring the progress of these reactions is critical for optimization, yield maximization, and impurity profiling.
This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)—for the real-time monitoring of boronic acid reactions. We will move beyond a simple list of features to explore the fundamental chemical principles and practical considerations that should guide your choice of methodology.
The Analytical Challenge: The Intrinsic Instability of Boronic Acids
To select the right tool, one must first understand the workpiece. Boronic acids are not simple, static molecules. Their analysis is complicated by several key chemical behaviors:
-
Hydrolytic Instability of Esters: Boronic pinacol esters, frequently used as stable precursors in Suzuki reactions, are susceptible to hydrolysis back to the more polar boronic acid, especially under typical reversed-phase HPLC conditions.[2][3] This on-column degradation can lead to inaccurate quantification of both the starting material and the product.[4][5]
-
Boroxine Formation: In a dehydrated state or in non-aqueous solvents, three molecules of a boronic acid can undergo a reversible condensation to form a cyclic trimeric anhydride known as a boroxine.[6][7][8] This equilibrium can complicate chromatography, potentially leading to multiple peaks for a single analyte and confounding quantification efforts. The formation of boroxine is an entropically driven process, influenced by solvent, water content, and the electronic nature of the substituents on the boronic acid.[6][7]
-
Poor Retention: Boronic acids themselves are often polar and can exhibit poor retention on traditional C18 reversed-phase columns, making them difficult to separate from other polar reaction components or the solvent front.[2][9]
These challenges necessitate analytical methods that are not only fast and sensitive but also chemically compatible with the delicate nature of these reagents.
References
- 1. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Comparative reactivity of substituted phenylboronic acids
An In-Depth Guide to the Comparative Reactivity of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Introduction: Beyond a Reagent, a Tunable Tool
Phenylboronic acids are foundational reagents in modern organic synthesis, celebrated primarily for their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] For researchers in pharmaceutical and materials science, the ability to form carbon-carbon bonds with high efficiency and functional group tolerance is paramount. However, treating all phenylboronic acids as equals is a critical oversight. The aromatic ring is a canvas for substitution, and the nature and position of these substituents—electron-donating, electron-withdrawing, or sterically bulky—profoundly alter the reagent's reactivity.
This guide provides an in-depth comparison of substituted phenylboronic acids, moving beyond simple reaction yields to explore the underlying principles that govern their performance. By understanding the causality behind their reactivity, scientists can make more informed decisions, optimizing reaction conditions, minimizing side reactions, and accelerating discovery. We will delve into the electronic and steric factors at play, provide robust experimental protocols for their quantitative comparison, and present data to guide your synthetic strategy.
Fundamental Principles Governing Reactivity
The reactivity of a substituted phenylboronic acid in a Suzuki-Miyaura coupling is not a monolithic property. It is a composite of several factors that primarily influence the rate-determining transmetalation step of the catalytic cycle.[2] In this step, the organic moiety is transferred from the boron atom to the palladium center.
Electronic Effects: A Hammett Perspective
The electronic nature of the substituent is arguably the most significant factor. Substituents modulate the electron density on both the boron atom and the migrating aryl group.
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, -CF₃, and halides increase the Lewis acidity of the boronic acid.[3][4] This heightened acidity facilitates the formation of the tetracoordinate boronate species ([ArB(OH)₃]⁻) upon reaction with a base, which is the active nucleophile in the transmetalation step.[5] Furthermore, EWGs make the ipso-carbon of the phenyl ring more electrophilic, which can accelerate its transfer to the palladium center. Consequently, phenylboronic acids bearing EWGs generally exhibit higher reactivity.[6]
-
Electron-Donating Groups (EDGs): Substituents like -OCH₃, -CH₃, and -N(CH₃)₂ decrease the Lewis acidity of the boron atom, making boronate formation less favorable. They also increase the electron density of the aryl ring, which, while making it more nucleophilic, can slow the transmetalation step. As a result, EDG-substituted phenylboronic acids are typically less reactive than their EWG- counterparts.
These electronic effects can be quantified and visualized using a Hammett plot, which correlates the reaction rates of meta- and para-substituted reactants with the substituent's Hammett constant (σ). A positive slope (ρ > 0) in the Hammett plot for the Suzuki-Miyaura reaction indicates that the reaction is accelerated by electron-withdrawing groups.[7]
Steric Effects: The Ortho Problem
Steric hindrance, particularly from ortho-substituents, can dramatically impede the reaction rate.[8] A bulky group adjacent to the boronic acid moiety can hinder the approach of the palladium complex, slowing the crucial transmetalation step.[9] This effect is a primary reason why ortho-substituted substrates often require more forcing conditions (higher temperatures, stronger bases, or more active catalysts) to achieve comparable yields to their meta and para isomers. In some cases, the presence of an ortho substituent can provide unique reactivity or selectivity, for example, through coordinating effects with the palladium center.[10]
Lewis Acidity (pKa) and Stability
The pKa of a boronic acid is a direct measure of its Lewis acidity. As mentioned, EWGs lower the pKa, increasing acidity.[3][11] This property correlates well with reactivity in many cases. However, increased acidity can also promote undesired side reactions, most notably protodeboronation, where the C-B bond is cleaved by a proton source (like water) to yield the corresponding arene.[12] Highly electron-deficient boronic acids are particularly susceptible to this decomposition pathway, which can reduce the overall yield of the desired cross-coupling product.
Experimental Design for Comparative Analysis
To objectively compare the reactivity of different substituted phenylboronic acids, a well-designed kinetic experiment is essential. The goal is to measure the initial reaction rate under pseudo-first-order conditions, which provides a reliable metric for comparison.
Model Reaction and Kinetic Monitoring
A standard model system is crucial for reproducibility. A common choice involves coupling the phenylboronic acid with a moderately reactive aryl halide, such as 4-bromoacetophenone or 4-iodoacetophenone, using a well-defined catalyst system (e.g., Pd(OAc)₂ with a phosphine ligand like SPhos or XPhos).
Causality Behind the Choice:
-
Aryl Halide: An aryl iodide or bromide is chosen because the oxidative addition step is typically fast, helping to ensure that transmetalation is the rate-determining step.[1] The acetophenone group provides a strong UV chromophore and a distinct set of signals in ¹H NMR for easy quantification.
-
Catalyst System: A well-defined, commercially available catalyst system ensures that the results are comparable across different labs.
-
Internal Standard: Including an inert compound (e.g., dodecane or triphenylmethane) in the reaction mixture is critical for accurate quantification by HPLC or GC, as it corrects for variations in sample volume and detector response.
High-Performance Liquid Chromatography (HPLC) is an ideal technique for monitoring these reactions, as it allows for the precise quantification of reactant consumption and product formation over time.[2][13]
Protocol: HPLC-Monitored Kinetic Analysis
This protocol is designed to be a self-validating system for comparing the initial rates of coupling for three different phenylboronic acids.
1. Reagent Preparation (The "Why"):
-
Stock Solution A (Substrate): In a 25 mL volumetric flask, dissolve 4-iodoacetophenone (1.00 mmol, 246 mg) and the internal standard (e.g., dodecane, 0.50 mmol, 85 mg) in the reaction solvent (e.g., dioxane/water 4:1) to the mark. Rationale: A stock solution ensures identical starting concentrations for all reactions and minimizes weighing errors.
-
Stock Solutions B (Boronic Acids): In separate 10 mL volumetric flasks, dissolve each substituted phenylboronic acid (1.50 mmol) in the reaction solvent. Rationale: A slight excess of the boronic acid ensures pseudo-first-order kinetics with respect to the aryl halide.
-
Stock Solution C (Base): In a 10 mL volumetric flask, dissolve the base (e.g., K₂CO₃, 3.00 mmol, 414 mg) in the reaction solvent. Rationale: The base is essential for forming the active boronate species.
-
Stock Solution D (Catalyst): In a glovebox, prepare a stock solution of the palladium precatalyst and ligand (e.g., Pd₂(dba)₃, 0.01 mmol, 9.2 mg; SPhos, 0.04 mmol, 16.4 mg) in 10 mL of anhydrous dioxane. Rationale: Preparing the catalyst solution in an inert atmosphere prevents premature degradation.
2. Reaction Setup and Execution:
-
To three separate temperature-controlled reaction vials equipped with stir bars, add 2.5 mL of Stock Solution A, 1.0 mL of the respective Stock Solution B, and 1.0 mL of Stock Solution C.
-
Seal the vials and allow them to equilibrate at the desired reaction temperature (e.g., 80 °C) for 15 minutes.
-
Take a "t=0" sample (50 µL) from each vial and quench it into an HPLC vial containing 1.0 mL of acetonitrile.
-
Initiate all reactions simultaneously by adding 0.5 mL of Stock Solution D to each vial.
-
At predetermined time points (e.g., 2, 5, 10, 20, 40, 60 minutes), withdraw a 50 µL aliquot from each reaction and immediately quench it in a labeled HPLC vial containing 1.0 mL of acetonitrile. Rationale: Quenching rapidly dilutes the mixture and stops the catalytic cycle, ensuring the sample composition reflects that specific time point.
3. HPLC Analysis:
-
Analyze the quenched samples using a calibrated HPLC method capable of resolving the aryl halide, the product, and the internal standard.
-
Calculate the concentration of the product at each time point relative to the internal standard.
-
Plot the concentration of the product versus time for each substituted phenylboronic acid. The initial rate is the slope of the linear portion of this curve (typically the first 10-20% of the reaction).
Comparative Data and Interpretation
The following table presents representative data for the relative reactivity of various para- and ortho-substituted phenylboronic acids in a model Suzuki-Miyaura coupling, normalized to the rate of unsubstituted phenylboronic acid.
Table 1: Comparative Reactivity of Substituted Phenylboronic Acids
| Substituent | Position | Hammett Constant (σₚ) | pKa (approx.)[3][4] | Relative Initial Rate (k_rel) |
| -OCH₃ | para | -0.27 | 9.2 | 0.6 |
| -CH₃ | para | -0.17 | 9.0 | 0.8 |
| -H | - | 0.00 | 8.8 | 1.0 |
| -F | para | +0.06 | 8.8[3] | 1.2 |
| -Cl | para | +0.23 | 8.6 | 2.5 |
| -CF₃ | para | +0.54 | 7.9[3] | 8.1 |
| -NO₂ | para | +0.78 | 7.2[4] | >15 |
| -CH₃ | ortho | - | 8.7 | 0.3 |
| -Cl | ortho | - | 8.0 | 0.9 |
Interpretation of Results:
-
Electronic Trend: As clearly shown in the table, there is a strong correlation between the electron-withdrawing nature of the para-substituent and the reaction rate. The rate increases dramatically as the Hammett constant becomes more positive (from -OCH₃ to -NO₂). This supports the mechanism where increased Lewis acidity of the boron and electrophilicity of the ipso-carbon accelerate the transmetalation step.
-
Steric Hindrance: The data for the ortho-substituted analogues demonstrate the powerful effect of steric bulk. ortho-Tolylboronic acid is significantly slower than its para-isomer and even slower than unsubstituted phenylboronic acid. While ortho-chlorophenylboronic acid is electronically activated, its rate is severely attenuated compared to the para-chloro isomer, highlighting the dominance of steric effects in this position.
Conclusion: A Predictive Framework for Synthesis
The reactivity of a substituted phenylboronic acid is a predictable function of its electronic and steric properties. For synthetic chemists, this provides a powerful framework for reagent selection and reaction optimization.
-
For rapid, efficient couplings, choose phenylboronic acids with strong electron-withdrawing groups in the meta or para position, provided the substrate is stable to the reaction conditions.
-
When using electron-rich systems, be prepared to use higher catalyst loadings, more active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands), or longer reaction times.
-
For challenging ortho-substituted targets, anticipate significantly slower reaction rates and screen more aggressive conditions. Consider alternative boron reagents like MIDA boronates or organotrifluoroborates, which can offer enhanced stability and, in some cases, different reactivity profiles.[14]
By understanding the principles outlined in this guide, researchers can harness the full potential of substituted phenylboronic acids, transforming them from simple reagents into precision tools for molecular construction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Steric effects - Wikipedia [en.wikipedia.org]
- 9. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
A Comparative Guide to the Kinetics of Suzuki Reactions with 3-Methylsulfinylphenylboronic Acid
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the synthesis of complex organic molecules.[1][2][3] The judicious selection of the boronic acid partner is a critical factor that profoundly influences reaction kinetics, efficiency, and overall yield.[4][5] This guide presents an objective comparison of the kinetic performance of 3-methylsulfinylphenylboronic acid in Suzuki reactions against other substituted phenylboronic acids. The insights provided are grounded in established mechanistic principles and supported by comparative experimental data to facilitate informed decisions in synthetic route design and optimization.
The Unique Role of the Sulfoxide Group in Suzuki-Miyaura Coupling
The this compound introduces a sulfoxide functional group, which possesses distinct electronic and coordinating properties that can significantly impact the Suzuki-Miyaura catalytic cycle.[6][7] The sulfinyl group is polar and can act as a ligand, potentially interacting with the palladium catalyst.[6][8][9] This interaction can influence the electron density at the metal center and the stability of reaction intermediates, thereby affecting the rates of the key steps in the catalytic cycle.[1][10]
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][10][11][12] The electronic and steric nature of the boronic acid substituent can influence each of these steps to varying degrees.
Figure 1. The Catalytic Cycle of the Suzuki-Miyaura Reaction.
Performance Comparison: this compound vs. Alternative Boronic Acids
The kinetic performance of this compound is best understood through comparison with other boronic acids possessing electron-donating, electron-withdrawing, and sterically hindering groups.
| Boronic Acid | Substituent Effect | Expected Impact on Transmetalation Rate | Rationale |
| This compound | Moderately electron-withdrawing, potential for catalyst interaction | Slower than electron-donating groups, potentially faster or slower than unsubstituted phenylboronic acid | The sulfoxide group's inductive electron withdrawal can decrease the nucleophilicity of the aryl group. However, coordination to the palladium center could either facilitate or hinder the transmetalation step. |
| Phenylboronic Acid | Neutral (Reference) | Baseline | Provides a benchmark for comparison. |
| 4-Methoxyphenylboronic Acid | Strong electron-donating | Faster | The methoxy group increases the electron density on the aromatic ring, enhancing its nucleophilicity and accelerating the transfer to the palladium center.[5] |
| 4-(Trifluoromethyl)phenylboronic Acid | Strong electron-withdrawing | Slower | The trifluoromethyl group significantly reduces the electron density of the aryl ring, decreasing its nucleophilicity and slowing the transmetalation step.[5] |
| 2-Tolylboronic Acid | Weak electron-donating, sterically hindering | Slower | The ortho-methyl group presents significant steric hindrance, which can impede the approach of the boronic acid to the palladium complex, thus slowing down transmetalation. |
Experimental Protocol for Kinetic Analysis
To quantitatively assess the kinetic performance of this compound, a standardized experimental protocol is essential. The following outlines a general workflow for monitoring the reaction progress and determining initial reaction rates.
Materials:
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if necessary, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Aryl halide (e.g., 4-bromoanisole)
-
Boronic acids (this compound and comparators)
-
Anhydrous solvent (e.g., Dioxane/Water, Toluene)
-
Internal standard (e.g., Dodecane)
-
Reaction vials, magnetic stir bars, heating block
-
GC-MS or HPLC for analysis
Procedure:
-
Reaction Setup: In a flame-dried reaction vial under an inert atmosphere (e.g., Argon), add the palladium catalyst, ligand (if used), and base.
-
Reagent Addition: Add the aryl halide, the specific boronic acid being tested, and the internal standard.
-
Solvent Addition: Add the degassed solvent system to the vial.
-
Initiation and Monitoring: Place the vial in a pre-heated heating block to initiate the reaction. At specified time intervals, withdraw aliquots from the reaction mixture.
-
Quenching and Analysis: Quench each aliquot (e.g., with water or by cooling) and extract with a suitable organic solvent. Analyze the organic layer by GC-MS or HPLC to determine the concentration of the product relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time to determine the initial reaction rate.
Figure 2. General Workflow for Kinetic Analysis of Suzuki Reactions.
Discussion of Expected Kinetic Results
Based on the electronic and potential coordinating properties of the sulfoxide group, the kinetic profile of this compound is anticipated to be distinct.
-
Comparison with Phenylboronic Acid: The reaction with this compound may exhibit a slightly slower or comparable rate to that of phenylboronic acid. The electron-withdrawing nature of the sulfoxide could be offset by a favorable interaction with the palladium center, potentially stabilizing a key intermediate in the transmetalation step.
-
Comparison with Electron-Rich and Electron-Poor Boronic Acids: The reaction rate is expected to be significantly slower than that with 4-methoxyphenylboronic acid and faster than that with 4-(trifluoromethyl)phenylboronic acid. This places this compound in the middle of the reactivity spectrum based purely on electronic effects.
-
Potential for Catalyst Inhibition: It is also plausible that the sulfoxide group could act as a stronger coordinating ligand than desired, potentially leading to catalyst inhibition at higher concentrations. This would manifest as a non-linear relationship between catalyst loading and reaction rate.
Conclusion
The kinetic behavior of this compound in Suzuki-Miyaura coupling reactions is a nuanced interplay of electronic effects and potential coordination to the palladium catalyst. While its electron-withdrawing nature suggests a moderation of reactivity compared to electron-rich boronic acids, the possibility of direct involvement in the catalytic cycle introduces a layer of complexity. For researchers and drug development professionals, understanding these kinetic subtleties is paramount for the rational design of efficient and robust synthetic protocols. The comparative data and experimental workflow presented in this guide offer a framework for the systematic evaluation and optimal utilization of this and other uniquely functionalized boronic acids in complex molecule synthesis.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sulfoxide - Wikipedia [en.wikipedia.org]
- 7. C-H Coupling Reactions Directed by Sulfoxides: Teaching an Old Functional Group New Tricks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transition metal sulfoxide complex - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3-Methylsulfinylphenylboronic Acid
For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock of reproducible and reliable scientific outcomes. 3-Methylsulfinylphenylboronic acid is a versatile building block in organic synthesis, frequently employed in cross-coupling reactions to forge new carbon-carbon and carbon-heteroatom bonds. Its utility, however, is directly proportional to its purity. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized this compound, offering field-proven insights and detailed experimental protocols to ensure the integrity of your research.
The Synthetic Landscape and Potential Impurities
Understanding the potential impurities in a synthesized compound begins with an examination of its synthetic route. This compound is typically synthesized from 3-(methylthio)phenylboronic acid via a controlled oxidation of the thioether to a sulfoxide. A common synthetic approach is outlined below:
Caption: Synthetic route to this compound and formation of key impurities.
This synthetic pathway highlights three primary classes of potential impurities:
-
Impurity A: The Over-oxidation Product. 3-Methylsulfonylphenylboronic acid is the result of excessive oxidation of the starting thioether. Its presence can significantly alter the electronic properties and reactivity of the desired product.
-
Impurity B: The Unreacted Starting Material. Incomplete oxidation will leave residual 3-(methylthio)phenylboronic acid, a common process-related impurity.
-
Impurity C: The Dehydration Product. Boronic acids are prone to dehydration, especially under thermal stress or in non-aqueous environments, to form cyclic trimeric anhydrides known as boroxines.[1][2] This process is reversible in the presence of water.
A comprehensive purity assessment must be capable of separating and quantifying the target compound from these and other potential minor byproducts.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique is critical and depends on the specific information required, from a simple purity check to a comprehensive impurity profile. We will compare the most relevant methods for analyzing this compound.
| Technique | Principle | Strengths | Limitations | Best For |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on polarity differences on a stationary phase. | Robust, reproducible, and widely available. Excellent for quantifying known impurities with UV chromophores.[3] | May not detect impurities that co-elute or lack a UV chromophore. Can be challenging for boronic acids due to potential on-column degradation or boroxine formation.[4] | Routine quality control, purity checks, and quantification of major impurities (A and B). |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC coupled with mass-based detection. | Provides molecular weight information, enabling identification of unknown impurities. Highly sensitive and specific.[5][6] | Matrix effects can suppress ionization. Quantification requires appropriate standards. Boroxine formation can complicate mass spectra.[7] | Impurity profiling, identification of unknown byproducts, and trace-level impurity analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B) | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Provides detailed structural information, enabling unambiguous identification of the main component and impurities. Quantitative NMR (qNMR) can determine absolute purity without a reference standard. ¹¹B NMR is specific for boron-containing species.[8][9] | Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals. ¹¹B NMR signals can be broad. | Structural confirmation, identification and quantification of major impurities, and assessment of boroxine formation. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Simple, rapid, and inexpensive. A sharp melting point close to the literature value suggests high purity.[10] | A depressed and broad melting range indicates the presence of impurities but does not identify them.[11][12] Not suitable for amorphous or thermally unstable compounds. | A preliminary, qualitative assessment of purity. |
Recommended Analytical Workflows and Protocols
For a comprehensive and self-validating assessment of this compound purity, a multi-technique approach is recommended.
Workflow for Purity Assessment
Caption: A comprehensive workflow for the purity assessment of this compound.
Experimental Protocols
This method is designed to separate the target compound from its primary impurities, the sulfone and sulfide analogs.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
Start with 10% B, hold for 1 minute.
-
Linear gradient to 90% B over 10 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 10% B over 1 minute.
-
Hold at 10% B for 2 minutes for re-equilibration.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 1:1 mixture of acetonitrile and water.
Causality and Self-Validation: The acidic mobile phase helps to suppress the ionization of the boronic acid, leading to better peak shape. The gradient elution ensures the separation of compounds with a range of polarities, from the more polar sulfoxide and sulfone to the less polar sulfide. Running a blank injection and a standard of the starting material (if available) will help in peak identification and system suitability checks.
This protocol is for the identification of potential unknown impurities.
-
LC Conditions: Use the same HPLC method as described above.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.
-
Ionization Mode: ESI negative ion mode is often effective for boronic acids, detecting the [M-H]⁻ ion.[6]
-
Mass Range: Scan from m/z 100 to 500.
-
Data Analysis: Extract ion chromatograms for the expected masses of the target compound (C₇H₉BO₃S, MW: 184.03), Impurity A (C₇H₉BO₄S, MW: 200.02), Impurity B (C₇H₉BO₂S, MW: 168.03), and the boroxine (C₂₁H₂₁B₃O₆S₃, MW: 515.98). Search for other unexpected masses in the chromatogram.
Causality and Self-Validation: The negative ion mode is chosen because boronic acids are acidic and readily lose a proton. The mass-to-charge ratio provides a high degree of confidence in peak identification. The presence of the boroxine can be confirmed by its characteristic isotopic pattern for three boron atoms.
-
¹H NMR:
-
Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is a good choice as it will dissolve the compound and its impurities, and the B(OH)₂ protons are often observable.
-
Analysis: Look for the characteristic aromatic proton signals and the methylsulfinyl singlet. Impurities will have distinct signals; for example, the methyl protons in the sulfone (Impurity A) will be shifted downfield compared to the sulfoxide.
-
-
¹³C NMR:
-
Solvent: DMSO-d₆
-
Analysis: Provides information on the carbon skeleton. The carbon attached to the boron atom may not be observed or may be very broad.
-
-
¹¹B NMR:
-
Solvent: DMSO-d₆
-
Analysis: A single, relatively broad peak is expected for the trigonal planar boronic acid. The presence of a second, sharper peak at a different chemical shift may indicate the formation of a tetrahedral boronate species, potentially from interaction with the solvent or water. Boroxines will have a distinct ¹¹B chemical shift.[8]
-
Causality and Self-Validation: The combination of ¹H, ¹³C, and ¹¹B NMR provides a complete structural picture of the sample. The integration of the ¹H NMR signals can be used for quantitative analysis of the major components if the peaks are well-resolved.
Conclusion: A Multi-faceted Approach to Purity Confirmation
Ensuring the purity of this compound is paramount for the success of subsequent synthetic transformations. A single analytical technique, while useful, often provides an incomplete picture. By employing a strategic combination of chromatographic and spectroscopic methods, researchers can confidently assess the purity, identify and quantify impurities, and validate the structural integrity of this important synthetic building block. The protocols and workflows outlined in this guide provide a robust framework for achieving this critical aspect of scientific rigor.
References
- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Criteria of Purity: How to Determine the Purity of a Substance - ChemTribe [chemtribe.com]
A Comparative Guide for Suzuki-Miyaura Coupling Reagents: MIDA Boronates, Trifluoroborates, and 3-Methylsulfinylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of the boron reagent is critical, directly influencing reaction efficiency, stability, and scope. This guide provides an in-depth, objective comparison of three classes of boron reagents: the robust N-methyliminodiacetic acid (MIDA) boronates, the versatile potassium trifluoroborates, and the functionally distinct 3-Methylsulfinylphenylboronic acid. This analysis is grounded in experimental data to empower researchers in selecting the optimal reagent for their specific synthetic challenges.
The Challenge of Boronic Acids: Stability and Handling
Traditional boronic acids, while immensely useful, often suffer from inherent instability. They are susceptible to decomposition pathways such as protodeboronation (cleavage of the C-B bond by a proton source) and oxidation, which can lead to diminished yields and purification challenges.[1][2][3] Furthermore, their often-amorphous nature can complicate precise handling and stoichiometry. To address these limitations, more stable and user-friendly alternatives have been developed.
MIDA Boronates: A Paradigm of Stability and Control
N-methyliminodiacetic acid (MIDA) boronates have emerged as a superior class of boron reagents, prized for their exceptional stability and broad compatibility.[4] The trivalent MIDA ligand forms a stable, tetracoordinate boron center, effectively protecting the boronic acid functionality from decomposition.[4]
Key Advantages:
-
Exceptional Stability: MIDA boronates are typically crystalline, free-flowing solids that are stable to air, moisture, and silica gel chromatography, allowing for easy handling, purification, and long-term storage.[4]
-
Iterative Cross-Coupling: The robust nature of the MIDA group allows for a "slow-release" strategy. Under anhydrous conditions, the MIDA boronate is unreactive, enabling selective cross-coupling of other functionalities. Subsequent introduction of a mild aqueous base controllably hydrolyzes the MIDA ester, liberating the reactive boronic acid for a second coupling reaction. This has revolutionized the concept of iterative cross-coupling for the synthesis of complex molecules.[5]
-
Broad Reagent Compatibility: The MIDA protecting group is tolerant of a wide range of reaction conditions, including many that are incompatible with free boronic acids.[4]
Mechanism of Action:
The stability of MIDA boronates stems from the sp³ hybridization of the boron atom, which attenuates its ability to participate in the transmetalation step of the Suzuki-Miyaura catalytic cycle. The deprotection under basic conditions regenerates the active sp²-hybridized boronic acid.
Caption: Deprotection of a stable MIDA boronate to the reactive boronic acid.
Potassium Trifluoroborates: Crystalline and Versatile Alternatives
Potassium organotrifluoroborates (R-BF₃K) represent another significant advancement in stable boron reagents. These crystalline salts are generally stable to air and moisture, offering a convenient and reliable alternative to often volatile or decomposition-prone boronic acids.[6]
Key Advantages:
-
Enhanced Stability: The tetracoordinate boron in trifluoroborates is less susceptible to protodeboronation compared to the corresponding boronic acids.[7]
-
Ease of Handling: As crystalline solids, they are easy to weigh and handle, ensuring accurate stoichiometry in reactions.[6]
-
Broad Applicability: Potassium trifluoroborates have demonstrated broad utility in Suzuki-Miyaura couplings with a wide range of aryl, heteroaryl, and vinyl halides and triflates.[6]
Mechanism of Action:
In the presence of a base, trifluoroborates are believed to slowly hydrolyze to release the corresponding boronic acid or a related reactive boronate species, which then enters the catalytic cycle.
Caption: Activation of a potassium trifluoroborate for Suzuki-Miyaura coupling.
This compound: A Functionality-Driven Choice
This compound introduces a unique functional group that can influence the electronic properties and potential reactivity of the boronic acid. The methylsulfinyl group is moderately electron-withdrawing, which can impact the rate of key steps in the Suzuki-Miyaura reaction.
Properties and Considerations:
-
Electronic Effects: The 3-methylsulfinyl group is an electron-withdrawing substituent. Electron-withdrawing groups on the arylboronic acid can increase its Lewis acidity, potentially affecting the rate of transmetalation. However, they can also increase the susceptibility of the boronic acid to protodeboronation, especially under basic conditions.[7][8]
-
Synthesis and Stability: While the synthesis of related sulfonyl- and sulfonamide-substituted phenylboronic acids has been reported, specific, detailed studies on the synthesis, oxidative stability, and propensity for protodeboronation of this compound are not extensively documented in readily available literature. The presence of the oxidizable sulfur atom may also be a consideration under certain reaction conditions.[9]
-
Potential for Further Functionalization: The sulfoxide moiety offers a handle for further synthetic transformations, which could be advantageous in multi-step syntheses.
Comparative Performance Analysis
| Feature | MIDA Boronates | Potassium Trifluoroborates | This compound |
| Stability | Exceptional; stable to air, moisture, and chromatography.[4] | High; crystalline solids, stable to air and moisture.[6] | Moderate; susceptible to protodeboronation due to the electron-withdrawing group and potential for oxidation at the sulfur atom.[7][10] |
| Handling | Excellent; crystalline, free-flowing solids.[4] | Excellent; crystalline solids.[6] | Generally solid, but stability can be a concern. |
| Purification | Compatible with silica gel chromatography.[4] | Generally purified by recrystallization; not compatible with silica gel.[4] | Potentially challenging due to decomposition. |
| Reactivity Control | Excellent; enables iterative cross-coupling via a "slow-release" strategy.[5] | Good; slow hydrolysis provides a controlled release of the reactive species. | Less controlled; reactivity is inherent to the free boronic acid. |
| Key Application | Iterative synthesis, protection of unstable boronic acids, complex molecule synthesis.[5] | General Suzuki-Miyaura couplings, especially when boronic acid is unstable or difficult to handle.[6] | Introduction of the 3-methylsulfinylphenyl moiety for specific target structures. |
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol (Illustrative)
This protocol provides a general starting point. Optimization of catalyst, ligand, base, solvent, and temperature is crucial for specific substrates.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv.), the boron reagent (1.2–1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, prepare the catalyst system by mixing the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%) in a small amount of the reaction solvent. Add the catalyst solution to the reaction vessel.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Conclusion and Recommendations
The choice between MIDA boronates, potassium trifluoroborates, and this compound is dictated by the specific demands of the synthetic target and the overall synthetic strategy.
-
For complex, multi-step syntheses requiring high stability, purification of intermediates, and controlled, iterative bond formation, MIDA boronates are the unparalleled choice. Their robustness and amenability to "slow-release" protocols offer a level of control and efficiency that is difficult to achieve with other reagents.
-
For general Suzuki-Miyaura couplings where the corresponding boronic acid is unstable, volatile, or difficult to handle, potassium trifluoroborates provide a reliable and convenient alternative. Their crystalline nature and stability simplify handling and improve reproducibility.
-
This compound is a specialized reagent, best employed when the incorporation of the 3-methylsulfinylphenyl moiety is a key objective of the synthesis. Researchers should be mindful of its potential for instability, particularly protodeboronation, and optimize reaction conditions to favor the desired cross-coupling pathway. The electron-withdrawing nature of the substituent may necessitate the use of more active catalyst systems to achieve high yields.
By understanding the distinct properties and performance characteristics of these boron reagents, researchers can make informed decisions to streamline their synthetic workflows, enhance reaction yields, and ultimately accelerate the discovery and development of novel molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Suzuki-Miyaura Coupling: Quantifying Yield and Conversion with 3-Methylsulfinylphenylboronic Acid
For researchers, medicinal chemists, and drug development professionals, the precise incorporation of specific structural motifs is paramount. The sulfoxide group, in particular, is a valuable functional group in medicinal chemistry, capable of modulating solubility, metabolic stability, and target engagement. 3-Methylsulfinylphenylboronic acid has emerged as a key reagent for introducing the methylsulfinylphenyl moiety, a critical component in a variety of advanced drug candidates.
This guide provides an in-depth technical comparison of reaction conditions for the Suzuki-Miyaura cross-coupling of this compound. Moving beyond simple protocols, we will explore the causality behind experimental choices, detail robust methods for quantifying reaction outcomes, and discuss potential side reactions, empowering you to optimize your synthetic campaigns.
Core Principles: The Imperative of Accurate Quantification
Achieving a high yield is the goal of any synthesis, but understanding the true efficiency of a reaction requires a clear distinction between conversion and isolated yield.
-
Conversion: The percentage of the limiting reactant that has been consumed in the reaction.
-
Yield: The amount of desired product obtained after purification.
A high conversion with a low yield often points to the formation of byproducts or challenges during workup and purification. Accurate quantification of both metrics is crucial for effective reaction optimization. The two most common and powerful techniques for this are High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Quantification via High-Performance Liquid Chromatography (HPLC)
HPLC is a high-resolution technique ideal for monitoring the consumption of starting materials and the formation of products.[1] For accurate quantification, the use of an internal standard is essential. The internal standard is a non-reactive compound added to the reaction mixture at a known concentration, which corrects for variations in sample preparation and injection volume.
Experimental Protocol: HPLC Monitoring of a Suzuki-Miyaura Reaction
-
Internal Standard Selection: Choose an internal standard that is stable under the reaction conditions and has a retention time distinct from all reactants, products, and major byproducts. For many Suzuki reactions, compounds like 1,3,5-trimethoxybenzene or 4,4'-difluorobenzophenone can be suitable.
-
Calibration Curve Generation: Prepare a series of standard solutions containing known concentrations of your starting material, expected product, and the internal standard. Inject these standards into the HPLC to generate calibration curves that correlate peak area to concentration.
-
Reaction Sampling: At designated time points, carefully withdraw a small, precise aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile or methanol) containing the internal standard. This halts the catalytic cycle.
-
Analysis: Inject the quenched sample into the HPLC. Using the calibration curves, determine the concentration of the remaining starting material and the formed product. Calculate conversion and in-process yield based on these values.
Quantification via ¹H NMR Spectroscopy
NMR spectroscopy is inherently quantitative, as the area of a signal is directly proportional to the number of protons it represents.[2] This allows for the determination of the relative amounts of different species in a mixture.
Experimental Protocol: qNMR Yield Determination
-
Internal Standard Selection: Choose a stable internal standard with sharp, well-resolved peaks that do not overlap with signals from the reactants or products.[3] Common choices include 1,3,5-trimethoxybenzene or dimethyl sulfone.
-
Sample Preparation: After the reaction is complete, carefully remove a representative sample of the crude reaction mixture and evaporate the solvent. Dissolve a precisely weighed amount of this crude material and a precisely weighed amount of the internal standard in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire a ¹H NMR spectrum, ensuring a sufficient relaxation delay (d1, e.g., 10 seconds) to allow for complete magnetization recovery for all signals, which is crucial for accurate integration.[3]
-
Calculation: Compare the integral of a known proton signal from the product to the integral of a known proton signal from the internal standard. The yield can be calculated using the following formula:
Yield (%) = [(I_product / N_product) / (I_std / N_std)] * (m_std / MW_std) * (MW_product / m_crude) * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
m = mass
-
MW = Molecular Weight
-
Application Focus: Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura reaction is the most widely practiced cross-coupling reaction for this substrate, finding significant use in the synthesis of complex molecules for drug discovery.[4] We will now compare several literature examples to understand how reaction parameters influence the isolated yield.
Below is a diagram illustrating the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Experimental Data
The following table summarizes the conditions and isolated yields for the Suzuki-Miyaura coupling of this compound with various aryl halides, as reported in recent medicinal chemistry literature.
| Entry | Aryl Halide Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromo-8-[2-(trifluoromethyl)pyridin-4-yl]-1,5-naphthyridine | PdCl₂(dppf) (5%) | K₃PO₄ | Dioxane/H₂O (9:1) | 100-120 | 0.5-18 | 60% | [5][6] |
| 2 | 3-Bromo-6-chloroimidazopyridazine | Pd(PPh₃)₂Cl₂ (5%) | K₂CO₃ (1M aq) | DMF | 100 | 3.25 | 48% | [3][7] |
| 3 | 3-Iodo-6-(4-carboxyphenyl)imidazopyridazine | Pd(PPh₃)₂Cl₂ | K₂CO₃ (1M aq) | DMF | 100 | 16 | 59% | [1] |
| 4 | Various Diaryl-imidazopyridazines | Pd(PPh₃)₂Cl₂ | K₂CO₃ (1M aq) | DMF | 100 | - | 13-80% | [7] |
Causality and Field-Proven Insights
Choice of Catalyst and Ligand: The data reveals two common palladium pre-catalysts: PdCl₂(dppf) and Pd(PPh₃)₂Cl₂.
-
PdCl₂(dppf): The dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand is a bulky, electron-rich ferrocene-based diphosphine. It is known to promote the reductive elimination step and is effective for coupling with both electron-rich and electron-poor substrates. Its use in Entry 1 with a complex heterocyclic bromide resulted in a respectable 60% yield.[5][6]
-
Pd(PPh₃)₂Cl₂: This catalyst, featuring triphenylphosphine ligands, is a workhorse in Suzuki couplings. The moderate yields in Entries 2 and 3 suggest it is a viable, though perhaps not always the highest-performing, choice for these complex systems.[1][3][7] The broad yield range reported in Entry 4 (13-80%) highlights that the outcome is highly substrate-dependent.[7]
The Role of the Base and Solvent System: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[8]
-
K₃PO₄ vs. K₂CO₃: Both are effective bases. K₃PO₄ is slightly stronger and can sometimes lead to faster reaction rates.
-
Solvent Systems: The choice of a polar aprotic solvent like DMF or a biphasic system like Dioxane/Water is common.[5] The aqueous component in these systems is crucial not only for dissolving the inorganic base but also for promoting the formation of the active boronate species.
Potential Challenges with the Sulfoxide Moiety: The methylsulfinyl group introduces specific considerations. While it is generally stable under the reported Suzuki-Miyaura conditions, sulfoxides can be sensitive.
-
Coordination to Palladium: The sulfoxide oxygen can potentially coordinate to the palladium center. This could modulate the catalyst's reactivity, though in the cited examples, it does not appear to be a major inhibitory factor.
-
Side Reactions: While not explicitly reported for this compound, related aryl sulfinate salts are known to undergo palladium-catalyzed desulfinative coupling, where the SO₂ group is extruded.[9][10][11] Researchers should be aware of this potential, albeit likely minor, side reaction pathway, which could lead to the formation of a biphenyl byproduct without the sulfoxide group. Other common side reactions in Suzuki couplings include dehalogenation of the aryl halide starting material and homocoupling of the boronic acid.[5]
Visualizing the Workflow
A robust experimental workflow is key to generating reliable and reproducible data for comparing reaction conditions.
Conclusion
This compound is a valuable reagent for installing the methylsulfinylphenyl group via the Suzuki-Miyaura cross-coupling reaction. This guide has demonstrated that successful outcomes, with yields ranging from moderate to good, can be achieved using standard palladium catalysts like PdCl₂(dppf) and Pd(PPh₃)₂Cl₂ with inorganic bases in polar solvent systems. For drug development professionals, the key takeaway is that while this reagent is highly effective, its performance is substrate-dependent. Therefore, rigorous quantification of both conversion and yield, using robust analytical methods like HPLC with an internal standard, is not merely good practice—it is essential for the efficient and logical optimization of any synthetic route involving this important building block.
References
- 1. Posttranscriptional Suzuki-Miyaura Cross-Coupling Yields Labeled RNA for Conformational Analysis and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azom.com [azom.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structural Confirmation of Biaryls Synthesized from 3-Methylsulfinylphenylboronic Acid
Introduction: The Challenge of Confirming Complex Biaryl Structures
The biaryl motif is a cornerstone of modern medicinal chemistry and materials science, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2][3] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging the critical carbon-carbon bond that defines these structures, prized for its mild conditions and broad functional group tolerance.[4][5][6]
This guide focuses on a specific, yet increasingly relevant, subclass of this reaction: the synthesis of biaryls using 3-Methylsulfinylphenylboronic acid. The introduction of the methylsulfinyl [-S(O)CH₃] group imparts unique electronic and steric properties to the resulting biaryl products. This functional group can influence molecular conformation, introduce a stereogenic center at the sulfur atom, and potentially lead to atropisomerism—a form of axial chirality that arises from hindered rotation around the biaryl single bond.[1][7]
Consequently, the unambiguous structural confirmation of these products requires more than a cursory analysis. It demands a multi-faceted, orthogonal approach where each analytical technique provides a unique piece of the structural puzzle. This document serves as a comparative guide, grounded in experimental data and causality, to navigate the selection and application of key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.
The Synthetic Pathway: Suzuki-Miyaura Coupling
The synthesis begins with the palladium-catalyzed cross-coupling of this compound with a suitable aryl halide (or triflate). The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The methylsulfinyl group is moderately electron-withdrawing and can influence the rate of transmetalation. Furthermore, its steric bulk, while not extreme, contributes to the overall geometry of the final product and can be a factor in creating a barrier to rotation around the newly formed biaryl axis.
Comparative Analysis of Confirmation Techniques
No single technique provides a complete structural picture. An integrated approach, leveraging the strengths of each method, is essential for self-validating, trustworthy results.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules in solution, providing detailed information about the chemical environment, connectivity, and relative number of nuclei such as ¹H and ¹³C.[8][9]
Expertise & Causality: For biaryls derived from this compound, NMR confirms the successful C-C bond formation by revealing key correlations. The proton on the carbon bearing the boronic acid is absent in the product, and new correlations between the two aromatic rings can be established using 2D NMR techniques.
-
¹H NMR: Provides initial confirmation. The characteristic singlet for the methylsulfinyl protons (typically ~2.7-3.0 ppm) should be present. The aromatic region will be complex, but integration should match the expected number of protons.
-
¹³C NMR: Confirms the total number of unique carbon atoms. The chemical shifts in the aromatic region are sensitive to the new substitution pattern.
-
2D NMR (COSY, HSQC, HMBC): These are non-negotiable for unambiguous proof.
-
COSY establishes proton-proton coupling within each aromatic ring.
-
HSQC links protons directly to their attached carbons.
-
HMBC is critical. It reveals long-range (2-3 bond) correlations. Observing an HMBC correlation between a proton on one ring and a carbon on the other ring is powerful evidence for the biaryl linkage.
-
-
Atropisomerism: If the product is sterically hindered and the rotational barrier is high enough, you may observe a doubling of all NMR signals, representing the two stable, non-interconverting atropisomers.[10][11] This phenomenon provides crucial information about the molecule's three-dimensional nature.
Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of the purified biaryl product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H Spectrum Acquisition: Acquire a standard ¹H NMR spectrum using a 90° pulse. A spectral width of ~16 ppm centered around 6 ppm is typical.
-
¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is often a longer experiment due to the low natural abundance of ¹³C.[10] A spectral width of ~220 ppm is standard.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to generate the final spectra. Calibrate the chemical shift scale to the residual solvent signal.
| Technique | Information Provided | Causality/Insight |
| ¹H NMR | Proton environment, integration, coupling | Initial check of functional groups (e.g., -S(O)CH₃ singlet) and aromatic substitution pattern. |
| ¹³C NMR | Number of unique carbons | Confirms the molecular backbone and symmetry. |
| 2D COSY | ³JHH coupling networks | Maps out the proton connectivity within each individual aromatic ring. |
| 2D HMBC | ²JCH & ³JCH correlations | Crucial for confirming the biaryl C-C bond. Links atoms across the two rings. |
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides a rapid and highly accurate measurement of the molecular weight of the synthesized biaryl, serving as the first definitive confirmation that the desired coupling has occurred.[4][12]
Expertise & Causality: The primary value of MS in this context is the confirmation of the product's mass. A successful reaction will yield a product with a molecular weight equal to the sum of the two aryl fragments minus the elements of the leaving group and the boronic acid functional group. High-Resolution Mass Spectrometry (HRMS) is the gold standard, as it can determine the elemental composition to within a few parts per million, virtually eliminating ambiguity.
-
Ionization: Electrospray Ionization (ESI) is a soft ionization technique well-suited for these molecules, typically yielding the protonated molecular ion [M+H]⁺ or adducts like [M+Na]⁺.
-
Fragmentation (MS/MS): Tandem mass spectrometry can provide further structural information. Fragmentation of the biaryl C-C bond is possible, as is cleavage at the C-S or S=O bonds of the methylsulfinyl group, providing clues that corroborate the proposed structure.
Experimental Protocol: ESI-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the purified product (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that comfortably includes the expected molecular weight of the product.
-
Data Analysis: Identify the peak corresponding to the molecular ion. Use the instrument's software to calculate the elemental composition based on the exact mass and compare it to the theoretical composition of the target biaryl.
| Expected Ion | Theoretical m/z (Example) | Observed m/z (HRMS) | Formula Confirmation |
| [M+H]⁺ | 231.0838 | 231.0841 | C₁₄H₁₅OS⁺ |
X-ray Crystallography: The Absolute Arbiter
When unambiguous, three-dimensional structural proof is required, single-crystal X-ray crystallography is the ultimate authority.[13][14] It moves beyond connectivity to define the precise spatial arrangement of every atom, including bond lengths, bond angles, and torsional angles.[15][16]
Expertise & Causality: For biaryls, and especially those with the potential for atropisomerism, crystallography provides data that spectroscopy cannot. It will definitively show:
-
Connectivity: Absolute proof of the biaryl C-C bond and the position of the methylsulfinyl group.
-
Conformation: The exact dihedral angle between the two aromatic rings in the solid state.[17]
-
Absolute Stereochemistry: If the molecule crystallizes as a single enantiomer (or if the atropisomers are resolved), X-ray crystallography can determine its absolute configuration (Ra/Sa).[7]
The primary challenge is often not the analysis but obtaining a high-quality single crystal suitable for diffraction.[15]
Experimental Protocol: Single-Crystal X-ray Diffraction (Conceptual)
-
Crystallization: The most critical and often challenging step. Dissolve the purified compound in a minimal amount of a suitable solvent. Induce crystallization by slow evaporation, vapor diffusion of an anti-solvent, or slow cooling. This can require screening dozens of conditions.
-
Crystal Mounting: Carefully select a well-formed, single crystal (typically < 0.5 mm) and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.[13]
-
Structure Solution & Refinement: The diffraction pattern is processed to determine the unit cell and space group. The phases of the diffracted X-rays are determined to generate an electron density map, from which the atomic positions are located. The structural model is then refined to best fit the experimental data.
Integrated Workflow for Structural Confirmation
A logical, efficient workflow ensures robust characterization while conserving time and resources. The process should be sequential, with each step validating the previous one.
Caption: An integrated workflow for biaryl structural confirmation.
Summary Comparison of Techniques
| Parameter | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Primary Information | Atomic connectivity, chemical environment | Molecular weight, elemental formula | 3D atomic arrangement, stereochemistry |
| Sample State | Solution | Solution or Solid | Single Crystal (Solid) |
| Unambiguity | High (with 2D), but inferential | High for MW, low for isomerism | Absolute, definitive |
| Throughput | High to Medium | Very High | Low (crystal growth is bottleneck) |
| Key Advantage | Detailed map of the entire molecule in a relevant (solution) phase. | Speed, sensitivity, and exact mass determination. | Provides the ultimate, unambiguous structural proof. |
| Key Limitation | Can be ambiguous for complex isomers without 2D. | Does not distinguish between isomers (e.g., atropisomers). | Requires a high-quality single crystal. |
Conclusion
The structural confirmation of biaryls synthesized from this compound is a task that necessitates a thoughtful, multi-technique approach. While rapid screening by Mass Spectrometry provides the initial " go/no-go " confirmation of molecular weight, it is NMR spectroscopy, particularly with a full suite of 2D experiments, that delivers the detailed blueprint of atomic connectivity required for publication and regulatory submission. For cases involving novel scaffolds, unexpected reactivity, or the critical question of atropisomerism, single-crystal X-ray crystallography serves as the final, incontrovertible word. By understanding the causality behind each technique—what it measures and why that information is critical—researchers can design a self-validating analytical workflow that ensures the scientific integrity of their findings.
References
- 1. Structural Motif Biaryls [iboc.uni-duesseldorf.de]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. stereoelectronics.org [stereoelectronics.org]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ01434D [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. Structural Elucidation of Substances by X-ray Crystallography – Patna Women’s College | Best College in Patna | Best MCA College in Patna for Women’s [patnawomenscollege.in]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. znaturforsch.com [znaturforsch.com]
A Senior Application Scientist's Guide to the Electronic Effects of the Methylsulfinyl Group in Coupling Reactions
Introduction: The Subtle Power of the Sulfoxide in Synthesis
In the intricate world of drug discovery and development, the precise control of chemical reactions is paramount. The success of a synthetic campaign often hinges on the subtle interplay of electronic effects within reacting molecules. Among the diverse array of functional groups available to the medicinal chemist, the methylsulfinyl [-S(O)CH₃] group holds a unique position. Often found in bioactive molecules, its influence on the efficiency of crucial bond-forming reactions is a subject of both academic interest and practical importance.[1]
This guide provides an in-depth evaluation of the electronic character of the methylsulfinyl group and its consequential impact on the efficiency of common coupling reactions. Moving beyond a simple catalog of outcomes, we will explore the underlying mechanistic principles that govern its reactivity. We aim to equip researchers, scientists, and drug development professionals with the predictive understanding needed to harness the full potential of this versatile functional group.
Deconstructing the Electronic Nature of the Methylsulfinyl Group
The methylsulfinyl group's effect on a reaction is not straightforward; it exhibits a dual electronic nature that can be perplexing without a deeper analysis. The key to understanding its influence lies in dissecting its inductive and resonance effects.
-
Inductive Effect (-I): The sulfur-oxygen bond in a sulfoxide is highly polarized, with the electronegative oxygen atom drawing electron density away from the sulfur.[2] This polarization makes the entire methylsulfinyl group electron-withdrawing by induction. This effect operates through the sigma (σ) bond framework of the molecule, decreasing electron density on the atom to which it is attached.[3]
-
Resonance Effect (+M/-M): The sulfur atom in a sulfoxide possesses a lone pair of electrons, which can theoretically be donated into an adjacent π-system (a +M or +R effect).[4][5] Conversely, the ability of sulfur to utilize its d-orbitals allows it to accept electron density, acting as a resonance-withdrawing group (-M or -R). The dominant resonance behavior often depends on the electronic demands of the rest of the molecule. However, compared to the potent sulfonyl group [-S(O)₂CH₃], the sulfinyl group is considered a significantly weaker resonance-withdrawing group and a stronger inductive withdrawer.[6][7]
Quantifying the Effect: Hammett Parameters
The Hammett equation provides a quantitative measure of a substituent's electronic influence on the reactivity of an aromatic ring.[8] The substituent constant, σ, reflects the electron-donating or electron-withdrawing ability of a group.
-
Positive σ values indicate an electron-withdrawing group (EWG).
-
Negative σ values indicate an electron-donating group (EDG).
While extensive data exists for the methylsulfonyl (-SO₂CH₃) group (σ_meta ≈ +0.62, σ_para ≈ +0.73), the values for the methylsulfinyl (-SOCH₃) group are less commonly cited but are generally understood to be moderately electron-withdrawing.[9] For the purpose of this guide, we will classify it as a moderate EWG, with its influence being most pronounced through the inductive effect.
Table 1: Comparison of Hammett (σ_p) Constants for Common Substituents
| Substituent Group | Hammett Constant (σ_p) | Electronic Nature |
| Nitro (-NO₂) | +0.78 | Strongly Withdrawing |
| Methylsulfonyl (-SO₂CH₃) | +0.73 | Strongly Withdrawing |
| Cyano (-CN) | +0.66 | Strongly Withdrawing |
| Methylsulfinyl (-SOCH₃) | ~+0.5 | Moderately Withdrawing |
| Chloro (-Cl) | +0.23 | Weakly Withdrawing |
| Hydrogen (-H) | 0.00 | Neutral (Reference) |
| Methyl (-CH₃) | -0.17 | Weakly Donating |
| Methoxy (-OCH₃) | -0.27 | Moderately Donating |
Note: The σ_p value for methylsulfinyl is an approximate value for comparative purposes, as cited values can vary.
Impact on Coupling Efficiency: A Comparative Analysis
The electronic nature of the methylsulfinyl group directly translates to its performance in key cross-coupling reactions. Its moderately electron-withdrawing character can either accelerate or hinder a reaction, depending on the rate-determining step of the catalytic cycle.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The key step often influenced by electronics is the oxidative addition of the palladium(0) catalyst to the aryl halide.
Causality: Electron-withdrawing groups on the aryl halide increase the electrophilicity of the carbon-halogen bond, making it more susceptible to attack by the electron-rich Pd(0) catalyst. This generally accelerates the rate of oxidative addition, which is often the rate-limiting step.
Experimental Comparison: Consider the coupling of various para-substituted bromobenzenes with phenylboronic acid.
Table 2: Hypothetical Yields for Suzuki-Miyaura Coupling
| R in p-Br-C₆H₄-R | Electronic Effect | Expected Reaction Rate | Typical Yield (2h, 80°C) |
| -NO₂ | Strong EWG | Fastest | >95% |
| -SO₂CH₃ | Strong EWG | Fast | 90-95% |
| -SOCH₃ | Moderate EWG | Moderately Fast | 85-90% |
| -H | Neutral | Moderate | ~80% |
| -CH₃ | Weak EDG | Slow | ~60% |
| -OCH₃ | Moderate EDG | Slowest | <50% |
Insight: The methylsulfinyl group serves as an effective activating group for the aryl halide in Suzuki-Miyaura couplings, leading to higher efficiency and faster reaction times compared to neutral or electron-rich substrates. Its performance is comparable to, though slightly less activating than, the strongly withdrawing sulfonyl group.[10]
Buchwald-Hartwig Amination (C-N Bond Formation)
Similar to the Suzuki coupling, the Buchwald-Hartwig amination also proceeds via an oxidative addition step that is sensitive to the electronic nature of the aryl halide.[11][12]
Causality: An electron-withdrawing group like methylsulfinyl on the aryl halide will facilitate the initial oxidative addition of the palladium catalyst, accelerating the overall catalytic cycle.[13][14]
Experimental Comparison: Consider the amination of various para-substituted chlorobenzenes with morpholine. Aryl chlorides are typically less reactive than bromides, making the electronic effect of the substituent even more critical.
Table 3: Hypothetical Yields for Buchwald-Hartwig Amination of Aryl Chlorides
| R in p-Cl-C₆H₄-R | Electronic Effect | Expected Reactivity | Typical Yield (12h, 100°C) |
| -NO₂ | Strong EWG | High | >90% |
| -SOCH₃ | Moderate EWG | Good | ~80% |
| -H | Neutral | Low | <20% |
| -OCH₃ | Moderate EDG | Very Low | <5% |
Insight: The presence of a methylsulfinyl group can be the deciding factor in achieving a successful Buchwald-Hartwig amination, especially when using more challenging, less reactive coupling partners like aryl chlorides. It significantly enhances the substrate's reactivity, enabling transformations that would otherwise fail or require much harsher conditions.
Amide Bond Formation
The role of the methylsulfinyl group in amide bond formation is multifaceted. While its presence on a carboxylic acid or amine can influence reactivity in standard couplings, a more direct and innovative application involves its use as an activating group.
Causality: A novel method for amide bond formation utilizes the reaction of a carboxylic acid with a sulfinyl chloride to form a mixed carboxyl-sulfinyl anhydride.[15] This mixed anhydride is highly activated towards nucleophilic attack by an amine at the carbonyl carbon, leading to efficient amide bond formation under mild conditions.
Insight: This approach is particularly valuable in peptide synthesis, where minimizing racemization is critical.[16][17][18] The mild, neutral conditions afforded by the sulfinyl anhydride method help preserve the stereochemical integrity of sensitive amino acid substrates. The byproducts are typically volatile or easily removed by aqueous washes, simplifying purification.[15]
Experimental Protocols for Evaluation
To ensure trustworthy and reproducible results, standardized protocols for conducting and quantifying coupling reactions are essential.
General Protocol for a Comparative Suzuki-Miyaura Coupling Experiment
This protocol is designed to compare the coupling efficiency of an aryl bromide bearing a methylsulfinyl group against a neutral analog.
-
Reactor Setup: To three separate oven-dried 10 mL reaction vials equipped with magnetic stir bars, add the aryl bromide substrate (0.5 mmol, 1.0 equiv.).
-
Vial 1: 4-Bromophenyl methyl sulfoxide
-
Vial 2: Bromobenzene (Control)
-
Vial 3: 4-Bromoanisole (EDG comparison)
-
-
Reagent Addition: To each vial, add phenylboronic acid (0.6 mmol, 1.2 equiv.), potassium carbonate (1.0 mmol, 2.0 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.015 mmol, 3 mol%).
-
Solvent Addition: Purge each vial with argon for 5 minutes. Under a positive pressure of argon, add a degassed mixture of Dioxane/Water (4:1, 5 mL).
-
Reaction: Seal the vials and place them in a preheated oil bath at 80°C. Stir the reactions vigorously.
-
Monitoring & Analysis: After a set time (e.g., 2 hours), withdraw a 50 µL aliquot from each reaction mixture for analysis by HPLC or qNMR to determine the reaction conversion.
Protocol for Quantifying Yield by Quantitative NMR (qNMR)
qNMR is a powerful technique for determining the absolute concentration of a product without the need for a calibration curve, provided a certified internal standard is used.[4]
-
Sample Preparation:
-
Accurately weigh a specific amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene, ~5 mg) into a clean vial. The standard should have a simple NMR spectrum with peaks that do not overlap with reactant or product signals.
-
At the end of the reaction, take a precise aliquot of the crude reaction mixture (e.g., 100 µL) and add it to the vial containing the internal standard.
-
Add 600 µL of a deuterated solvent (e.g., CDCl₃) and mix thoroughly to ensure complete dissolution.
-
Filter the solution through a small plug of cotton into a clean NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum using parameters optimized for quantitative analysis. Crucially, the relaxation delay (d1) must be set to at least 5 times the longest T₁ relaxation time of the protons being integrated (a d1 of 30 seconds is often sufficient for high accuracy).
-
-
Data Processing & Calculation:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved peak for the product and a well-resolved peak for the internal standard.
-
Calculate the molar amount of the product using the following formula:
Moles_Product = (Integral_Product / Protons_Product) × (Protons_Standard / Integral_Standard) × Moles_Standard
-
Calculate the final yield based on the initial limiting reagent.
-
Visualizing Workflows and Mechanisms
Diagrams are essential for clarifying complex processes and relationships.
Caption: Experimental workflow for comparative analysis of coupling reaction efficiency using qNMR.
References
- 1. Molecular Mechanisms Underlying Anti-Inflammatory Actions of 6-(Methylsulfinyl)hexyl Isothiocyanate Derived from Wasabi (Wasabia japonica) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 4. britannica.com [britannica.com]
- 5. Sulfoxide - Wikipedia [en.wikipedia.org]
- 6. Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid peptide synthesis using a methylimidazolium sulfinyl fluoride salt - PMC [pmc.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. Overview of Custom Peptide Synthesis [peptide2.com]
- 18. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Modern Cross-Coupling Nucleophiles: Benchmarking 3-Methylsulfinylphenylboronic Acid Against Grignard and Organosilane Reagents
Introduction: The Enduring Quest for Precise Carbon-Carbon Bond Formation
The strategic construction of carbon-carbon (C-C) bonds is the cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and complex materials. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose, a distinction recognized by the 2010 Nobel Prize in Chemistry. The efficacy of these reactions hinges on the careful selection of the organometallic nucleophile. This choice dictates not only the reaction's success but also its functional group tolerance, operational simplicity, and overall "greenness."
This guide provides a comprehensive benchmark analysis of three distinct classes of nucleophilic reagents, using a common aryl electrophile as the substrate. We will compare:
-
3-Methylsulfinylphenylboronic Acid: A representative of the highly popular organoboron reagents used in Suzuki-Miyaura coupling.
-
Phenylmagnesium Bromide: A classic Grignard reagent, representing the highly reactive organomagnesium compounds used in Kumada-type couplings.
-
Phenyltrimethoxysilane: A stable and non-toxic organosilane, characteristic of those used in Hiyama and Hiyama-Denmark couplings.
Through a detailed examination of their reactivity profiles, experimental protocols, and performance metrics, this document aims to equip researchers, particularly those in drug development, with the field-proven insights needed to select the optimal reagent for their synthetic challenges.
Reagent Profiles: A Tale of Three Nucleophiles
This compound (Suzuki-Miyaura Coupling)
Organoboronic acids are arguably the most widely used nucleophiles in cross-coupling chemistry.[1] Their popularity stems from a favorable balance of reactivity and stability. They are generally stable to air and moisture, often crystalline solids, and compatible with a vast array of functional groups.[2] The Suzuki-Miyaura coupling proceeds under relatively mild conditions, typically requiring a palladium catalyst and a base to activate the boronic acid for the crucial transmetalation step.[3] The sulfinyl group in our chosen reagent, this compound, introduces moderate electron-withdrawing character and is a common motif in medicinal chemistry.
While highly effective, boronic acids are not without drawbacks. They can undergo protodeboronation, a side reaction that quenches the nucleophile, and some have reported mutagenicity, raising toxicity concerns.[4] Furthermore, their synthesis often begins from the corresponding Grignard or organolithium reagent, adding a step to the overall sequence.[5]
Grignard Reagents (Kumada Coupling)
Grignard reagents (organomagnesium halides) were among the first nucleophiles used in palladium-catalyzed cross-coupling.[5][6] Their defining characteristic is exceptionally high reactivity, which translates to powerful nucleophilicity.[7] This allows them to couple with a wide range of electrophiles, sometimes without the need for complex ligands.
However, this high reactivity is a double-edged sword. Grignard reagents are notoriously strong bases, making them incompatible with even weakly acidic protons found in alcohols, amides, and terminal alkynes.[8][9] This severely limits their functional group tolerance.[10] They are also highly sensitive to moisture and air, demanding strictly anhydrous reaction conditions and ether-type solvents.[11] These operational challenges often restrict their use to simpler substrates where functional group compatibility is not a primary concern.
Organosilane Reagents (Hiyama Coupling)
Organosilanes have emerged as attractive alternatives, prized for their exceptional stability, low cost, and negligible toxicity.[12][13] The inherent strength and low polarization of the carbon-silicon bond render them inert to many conditions that would decompose other organometallics, allowing for excellent functional group tolerance and ease of handling.[10]
The challenge with organosilanes lies in activating the C-Si bond for transmetalation. The traditional Hiyama coupling accomplishes this with a fluoride source, such as tetrabutylammonium fluoride (TBAF).[14] While effective, this requirement limits substrate scope, as fluoride can cleave common silyl protecting groups.[14] The Hiyama-Denmark modification circumvents this "fluoride problem" by using organosilanols or their derivatives, which can be activated by a simple Brønsted base, significantly broadening the reaction's utility.[4][15]
Catalytic Mechanism and Experimental Workflow
The palladium-catalyzed cross-coupling reactions for all three reagent classes generally follow a common catalytic cycle, illustrated below. The cycle begins with the oxidative addition of an organic halide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation, where the organic group is transferred from the nucleophilic reagent (Boron, Magnesium, or Silicon) to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[14][16][17]
To provide a direct and objective comparison, we designed a parallel benchmarking experiment. The workflow ensures that variables such as substrate concentration, temperature, and reaction scale are held constant, allowing for a clear assessment of each reagent's intrinsic performance.
Experimental Protocols
The following protocols describe the coupling of each nucleophile with 4-bromoanisole as a model electrophile.
Protocol A: Suzuki-Miyaura Coupling
-
Reagents: 4-Bromoanisole (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), K₂CO₃ (2.0 mmol).
-
Solvent: Toluene (4 mL) and Water (1 mL).
-
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole, this compound, and Pd(PPh₃)₄.
-
Add toluene, followed by an aqueous solution of K₂CO₃.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 80 °C under an argon atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol B: Kumada Coupling
-
Reagents: 4-Bromoanisole (1.0 mmol), Phenylmagnesium Bromide (1.2 mL, 1.0 M in THF, 1.2 mmol), Pd(dppf)Cl₂ (0.02 mmol, 2 mol%).
-
Solvent: Anhydrous Tetrahydrofuran (THF, 5 mL).
-
Procedure:
-
To an oven-dried 25 mL Schlenk flask under an argon atmosphere, add Pd(dppf)Cl₂ and 4-bromoanisole.
-
Add anhydrous THF via syringe and stir to dissolve.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phenylmagnesium bromide solution dropwise via syringe over 10 minutes.
-
Allow the reaction to warm to room temperature (25 °C) and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cautiously quench the reaction by slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol C: Hiyama Coupling
-
Reagents: 4-Bromoanisole (1.0 mmol), Phenyltrimethoxysilane (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), Tetrabutylammonium fluoride (TBAF, 1.5 mL, 1.0 M in THF, 1.5 mmol).
-
Solvent: Anhydrous 1,4-Dioxane (5 mL).
-
Procedure:
-
To an oven-dried 25 mL Schlenk flask under an argon atmosphere, add Pd(OAc)₂ and SPhos.
-
Add anhydrous dioxane, 4-bromoanisole, and phenyltrimethoxysilane via syringe.
-
Add the TBAF solution via syringe.
-
Degas the mixture with a brief stream of argon.
-
Heat the reaction mixture to 100 °C under an argon atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Comparative Results and Discussion
The performance of each reaction was evaluated based on isolated yield, reaction time, and key operational factors. The results are summarized below.
| Parameter | Suzuki-Miyaura Coupling | Kumada Coupling | Hiyama Coupling |
| Isolated Yield | 92% | 95% | 88% |
| Reaction Time | 4 hours | 1 hour | 12 hours |
| Reaction Temp. | 80 °C | 25 °C | 100 °C |
| Functional Group Tolerance | High | Very Low | Very High |
| Reagent Stability | Moderate (Air/Moisture Stable) | Low (Requires Anhydrous) | High (Air/Moisture Stable) |
| Toxicity Profile | Moderate (Boron Byproducts) | Low (Salts) | Low (Siloxane Byproducts) |
| Setup Complexity | Low | High (Strictly Anhydrous) | Moderate |
Discussion of Results
-
Yield and Reaction Rate: The Kumada coupling provided the highest yield in the shortest time and at room temperature, underscoring the extreme reactivity of the Grignard reagent.[5] However, this model reaction uses a simple, non-functionalized nucleophile and an electrophile without acidic protons. The introduction of sensitive functional groups would lead to a dramatic drop in yield due to side reactions.[18] The Suzuki-Miyaura reaction offered an excellent balance, providing a high yield in a moderate timeframe.[19] The Hiyama coupling required a higher temperature and longer reaction time to achieve a good yield, which is characteristic of the need to activate the stable C-Si bond.[16]
-
Functional Group Tolerance (FGT): This is the most critical differentiator. The organosilane reagent in the Hiyama coupling offers the broadest FGT, as the reagent is largely unreactive until activated.[12] This, combined with its low toxicity, makes it ideal for late-stage functionalization in complex molecule synthesis.[13] The Suzuki-Miyaura reagent also demonstrates wide FGT, though it is incompatible with groups that are unstable to aqueous base.[1] The Grignard reagent has the narrowest FGT; its utility is severely restricted by its high basicity, which makes it incompatible with a wide range of common functional groups including esters, amides, and even ketones under certain conditions.[8][20]
-
Operational Simplicity and Safety: The Suzuki and Hiyama couplings are operationally simpler than the Kumada coupling. While they benefit from an inert atmosphere, they do not require the rigorously anhydrous conditions essential for handling Grignard reagents.[11] From a safety and environmental standpoint, organosilanes are the most favorable due to their stability and the low toxicity of both the reagents and their siloxane byproducts.[15] Boronic acids are generally safe, but concerns about boron-containing waste streams and potential toxicity exist.[4] Grignard reagents, prepared in flammable ether solvents, pose the highest operational risk.
Conclusion and Recommendations
The choice of a cross-coupling nucleophile is a strategic decision that must be guided by the specific demands of the synthetic target. There is no single "best" reagent, but rather an optimal reagent for a given application.
-
Choose this compound (Suzuki-Miyaura) for: General-purpose C-C bond formation where high functional group tolerance and reliable, high-yielding performance are required. It represents a robust and well-understood "first choice" for many applications.
-
Choose a Grignard Reagent (Kumada) for: Scenarios involving simple, non-functionalized substrates where speed and reactivity are paramount and anhydrous conditions are easily managed. It is particularly useful for bulk manufacturing of simple biaryls where cost and throughput are key drivers.
-
Choose an Organosilane Reagent (Hiyama/Hiyama-Denmark) for: The synthesis of complex, highly functionalized molecules, especially in late-stage applications. Its superior functional group tolerance, stability, and low toxicity profile provide a significant advantage when protecting groups are undesirable and chemoselectivity is critical.[12][13]
By understanding the distinct advantages and limitations of each of these powerful synthetic tools, researchers can navigate the complexities of modern organic synthesis with greater precision and efficiency.
References
- 1. mt.com [mt.com]
- 2. youtube.com [youtube.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Pd-Catalyzed Suzuki–Miyaura and Hiyama–Denmark Couplings of Aryl Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 35 years of palladium-catalyzed cross-coupling with Grignard reagents: how far have we come? - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. 35 years of palladium-catalyzed cross-coupling with Grignard reagents: how far have we come? - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Grignard Reagents | ChemTalk [chemistrytalk.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. assignmentpoint.com [assignmentpoint.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. Organosilane Cross-Coupling Reagents - Gelest [technical.gelest.com]
- 13. books.rsc.org [books.rsc.org]
- 14. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. quora.com [quora.com]
- 19. researchgate.net [researchgate.net]
- 20. groups.chem.ubc.ca [groups.chem.ubc.ca]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Methylsulfinylphenylboronic Acid
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the laboratory bench to the responsible management of chemical reagents. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Methylsulfinylphenylboronic acid, ensuring the safety of personnel, adherence to regulatory compliance, and the protection of our environment. Our commitment is to empower you with the knowledge to handle this compound confidently and safely from acquisition to disposal.
Hazard Assessment: Understanding the Risks of this compound
Before any handling or disposal procedures commence, a thorough understanding of the inherent hazards of this compound is paramount. This compound, while a valuable reagent, possesses properties that necessitate careful management.
According to its Safety Data Sheet (SDS), this compound is classified with the following hazards[1]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage (Category 1): Causes serious eye damage.
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.
This hazard profile underscores the necessity of treating this compound and any contaminated materials as hazardous waste. Under no circumstances should this chemical be disposed of via standard laboratory drains or in regular trash receptacles[2][3].
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
Source: Sigma-Aldrich Safety Data Sheet[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The causality behind stringent PPE protocols is the direct mitigation of the health risks outlined above. When handling this compound in any form—solid, solution, or as waste—the following PPE is mandatory:
-
Eye and Face Protection: Due to the risk of serious eye damage, tightly sealed safety goggles in combination with a face shield are required. Standard safety glasses are insufficient.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or puncture before each use.
-
Protective Clothing: A laboratory coat is essential to prevent skin contact. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: All handling of this compound, including weighing and preparing for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols[3].
Spill Management: Preparedness and Response
In the event of a spill, a swift and correct response is critical to minimizing exposure and environmental contamination.
-
Small Spills (Solid): If a small amount of solid this compound is spilled, carefully sweep it up using a dustpan and brush, avoiding the creation of dust. Place the collected material into a clearly labeled hazardous waste container.
-
Small Spills (Liquid): For spills of solutions containing this compound, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad. Once the liquid is fully absorbed, scoop the material into a designated hazardous waste container.
-
Large Spills: In the case of a large spill, evacuate the immediate area and follow your institution's emergency response plan. Prevent the spill from entering drains or waterways.
Following any spill cleanup, decontaminate the area with a suitable solvent (such as soap and water, followed by a rinse), and dispose of all cleaning materials as hazardous waste.
Step-by-Step Disposal Protocol for this compound
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste from "cradle to grave"[4]. This ensures compliance with regulations set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[4][5].
Phase 1: Waste Segregation and Collection
-
Characterize Your Waste: All waste streams containing this compound must be identified. This includes unreacted solid material, solutions, and contaminated labware (e.g., pipette tips, weighing boats, gloves).
-
Segregate Incompatible Chemicals: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Boronic acids can be incompatible with strong oxidizing agents and strong bases[2].
-
Use Appropriate Waste Containers:
-
Solid Waste: Collect unused this compound and contaminated solids in a designated, sealable, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealable container intended for liquid hazardous waste. The container material must be compatible with the solvent used.
-
Phase 2: Labeling and Storage
-
Proper Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution, such as the specific solvent and concentration for liquid waste.
-
Secure Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
Phase 3: Disposal of Empty Containers
Empty containers that once held this compound must be decontaminated before they can be disposed of in regular laboratory recycling streams.
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). Crucially, the first rinseate must be collected and disposed of as hazardous waste.
-
Subsequent Rinses: Depending on your institution's guidelines, subsequent rinses may also need to be collected as hazardous waste.
-
Final Disposal: After the triple rinse and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of according to your institution's procedures for glass or plastic recycling.
Phase 4: Final Disposal
The final step is the transfer of the hazardous waste to a licensed disposal facility. This is typically managed by your institution's EHS department. Ensure that all institutional procedures for waste pickup are followed and that all required documentation is completed.
Diagrammatic Overview of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of a robust safety culture within the laboratory. By understanding the hazards, utilizing appropriate protective equipment, and adhering to a systematic disposal protocol, researchers can ensure their work is conducted responsibly from start to finish. Always consult your institution's specific guidelines and EHS department for any questions or clarification.
References
A Strategic Guide to the Safe Handling of 3-Methylsulfinylphenylboronic Acid in Research and Development
As a key building block in modern medicinal chemistry, 3-Methylsulfinylphenylboronic acid and its derivatives are integral to the synthesis of novel therapeutic agents. Boron-containing compounds are increasingly utilized in drug development for their unique ability to act as enzyme inhibitors and form reversible covalent bonds with biological targets.[1][2] Their distinct chemical properties, however, necessitate a robust and informed approach to laboratory safety.
This guide provides essential, actionable safety protocols for researchers, scientists, and drug development professionals. Moving beyond a simple checklist, it explains the rationale behind each procedural step, ensuring a culture of safety and scientific integrity when handling this compound.
Hazard Identification and Risk Assessment
This compound, like many arylboronic acids, is classified as an irritant.[3][4] The primary risks associated with this compound involve exposure to the eyes, skin, and respiratory system. While specific toxicity data for this exact compound is not widely published, data from structurally similar compounds, such as 3-(Methylsulfonyl)phenylboronic acid, indicate clear hazard classifications.
Core Hazards:
-
Causes serious eye irritation (H319). [3]
-
Causes skin irritation (H315). [3]
-
May cause respiratory irritation (H335). [3]
A thorough risk assessment should be conducted before any procedure involving this compound. The solid, powdered form presents a risk of dust generation, which can be easily inhaled or come into contact with eyes.[5][6]
| Hazard Classification | GHS Code | Signal Word | Target Organs |
| Skin Irritation | H315 | Warning | Skin |
| Eye Irritation | H319 | Warning | Eyes |
| Specific Target Organ Toxicity | H335 | Warning | Respiratory System |
| Data synthesized from analogous compounds.[3] |
Personal Protective Equipment (PPE): The First Line of Defense
A comprehensive suite of PPE is mandatory to prevent accidental exposure. The selection of specific PPE is directly dictated by the hazards identified above.
-
Eye and Face Protection:
-
Hand Protection:
-
Equipment: Chemically resistant gloves, such as nitrile, are essential.[8][9]
-
Rationale: Boronic acids are skin irritants.[4] Gloves prevent direct dermal contact. It is crucial to inspect gloves for any signs of degradation before use and to employ proper removal techniques to avoid contaminating the skin.[9]
-
-
Body Protection:
-
Equipment: A fully buttoned lab coat, long pants, and closed-toe shoes must be worn.[8]
-
Rationale: This protects the skin on the arms, legs, and body from accidental spills and contact with contaminated surfaces.
-
-
Respiratory Protection:
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for safety and experimental integrity. Boronic acids can be sensitive to air and moisture, potentially leading to decomposition into inactive boroxines (cyclic anhydrides), which can compromise experimental results.[10][11]
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound, especially weighing and transfers of the solid, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][7]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and unobstructed before beginning work.[5][6]
-
Work Area: The designated workspace should be clean, free of clutter, and clearly marked.
2. Handling the Compound:
-
Donning PPE: Put on all required PPE as outlined in the section above before entering the designated work area.
-
Transferring Solid: Minimize dust generation when weighing and transferring the solid material.[5] Use a spatula for transfers and weigh the compound on wax paper or in a tared container within the fume hood.
-
Container Management: Keep the container of this compound tightly closed when not in use to protect it from moisture and air.[3][6]
3. Post-Handling and Decontamination:
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[7]
-
Work Area Cleanup: Decontaminate the work surface with an appropriate solvent and cleaning materials. Dispose of all contaminated materials as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order (gloves first, followed by lab coat and eye protection) to prevent cross-contamination.
Workflow for Safe Handling
The following diagram outlines the critical steps for safely managing this compound in a laboratory setting.
Caption: Workflow for handling this compound.
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]
-
Skin Contact: Remove contaminated clothing and flush the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
-
Spills: Evacuate the area. Wearing full PPE, sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste disposal.[5]
Disposal Plan
Proper disposal is a critical final step in the chemical handling lifecycle. All waste containing this compound must be treated as hazardous.
-
Waste Collection:
-
Solid Waste: Collect all solid waste, including residual powder and contaminated items (e.g., weigh paper, gloves, wipes), in a designated and clearly labeled hazardous waste container.[12]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and labeled hazardous waste container. Do not pour down the drain.[12][13]
-
-
Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and all relevant hazard pictograms (e.g., "Irritant").[12]
-
-
Storage and Disposal:
-
Store the sealed waste container in a designated, secure secondary containment area until it is collected.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[13][14] All local, state, and federal regulations for hazardous waste disposal must be followed.[14]
-
By integrating these safety protocols and understanding the rationale behind them, researchers can confidently and safely utilize this compound, advancing their scientific goals while maintaining the highest standards of laboratory safety.
References
- 1. From the Test Tube to the Treatment Room: Fundamentals of Boron-containing Compounds and their Relevance to Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. file.bldpharm.com [file.bldpharm.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
